(R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
(4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S.ClH/c1-6(2)7-4(3-10-6)5(8)9;/h4,7H,3H2,1-2H3,(H,8,9);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMDAVFIGRLKQG-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(CS1)C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N[C@@H](CS1)C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40612681 | |
| Record name | (4R)-2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67089-92-3 | |
| Record name | (4R)-2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride basic properties
An In-depth Technical Guide to (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
Introduction: Unveiling a Versatile Heterocyclic Building Block
This compound is a non-proteinogenic amino acid derivative that holds significant value in the realms of pharmaceutical chemistry and drug development. As a chiral molecule derived from the natural amino acid L-cysteine, it serves as a cornerstone in various advanced chemical applications.[1][2] Its rigid thiazolidine ring, endowed with gem-dimethyl substitution at the C2 position, imparts unique conformational constraints and chemical reactivity. This guide provides an in-depth exploration of its fundamental properties, synthesis, characterization, and key applications, offering a technical resource for researchers and drug development professionals. The primary utility of this compound lies in its role as a prodrug linker, where its structure is masterfully exploited to control the release of amine-containing drugs through intramolecular cyclization.[1] Furthermore, its function as a protected form of cysteine makes it a valuable tool in peptide synthesis.[1]
Core Physicochemical and Structural Properties
Understanding the fundamental characteristics of this compound is paramount for its effective application. The hydrochloride salt form enhances its aqueous solubility, a crucial attribute for many biological and chemical processes.[1]
Key Identifiers and Properties
The essential properties of the compound are summarized below for quick reference.
| Property | Value | Reference |
| IUPAC Name | (4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | [3] |
| CAS Number | 67089-92-3 | [4][5] |
| Molecular Formula | C₆H₁₂ClNO₂S | [3][6] |
| Molecular Weight | 197.68 g/mol | [1][6] |
| Appearance | White solid | [1][4] |
| Melting Point | 125-130 °C | [4] |
| Solubility | Soluble in Water and Dimethylsulfoxide (DMSO) | [1][4] |
| Topological Polar Surface Area | 74.6 Ų | [6] |
| Hydrogen Bond Donor Count | 3 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
Structural Elucidation and Stereochemistry
The molecule's structure is defined by a saturated five-membered thiazolidine ring. The stereochemistry at the C4 position is of (R) configuration, a direct consequence of its synthesis from L-cysteine. The gem-dimethyl groups at the C2 position, derived from acetone, provide steric bulk and protect the thiol and amine functionalities of the original cysteine molecule.[1] This dual protection is reversible, adding to its synthetic utility.[1]
Synthesis and Purification: A Practical Workflow
The most common and efficient synthesis of this compound involves the cyclic condensation of L-cysteine hydrochloride with acetone. This reaction is a classic example of imine formation followed by intramolecular cyclization.
Causality in Experimental Design
The choice of reactants is deliberate. L-cysteine hydrochloride provides the chiral backbone and the necessary functional groups (amine, thiol, carboxylic acid). Acetone serves as the source for the gem-dimethyl group, which acts as a protecting group. The acidic conditions, provided by the hydrochloride salt of cysteine, catalyze the condensation reaction. The reaction is typically performed in a solvent where the starting materials are soluble and the product can be crystallized upon completion.
Detailed Synthesis Protocol
Objective: To synthesize this compound from L-cysteine hydrochloride and acetone.
Materials:
-
L-cysteine hydrochloride monohydrate
-
Acetone, ACS grade
-
Ethanol, absolute
-
Diethyl ether
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of L-cysteine hydrochloride monohydrate in 50 mL of absolute ethanol. Add a magnetic stir bar.
-
Addition of Acetone: To the stirring solution, add 25 mL of acetone. The solution should remain clear.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Subsequently, cool the flask in an ice bath for 1-2 hours to induce crystallization of the product.
-
Isolation: Collect the white crystalline solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with two portions of cold diethyl ether (20 mL each) to remove any unreacted acetone and other soluble impurities.
-
Drying: Dry the product under vacuum to a constant weight. A typical yield is 85-95%.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Analytical Characterization: Structure Verification and Purity Assessment
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system of analysis.
Analytical Workflow Diagram
Caption: Standard workflow for analytical characterization of the final product.
Experimental Protocols for Characterization
A. ¹H NMR Spectroscopy
-
Objective: To confirm the proton environment of the molecule.
-
Protocol:
-
Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on a 300 or 400 MHz spectrometer.
-
Expected Signals: Look for characteristic peaks corresponding to the gem-dimethyl protons (two singlets), the methylene protons of the ring (CH₂), the methine proton at C4 (CH), and exchangeable protons from the amine and carboxylic acid groups.
-
B. FTIR Spectroscopy
-
Objective: To identify the key functional groups.
-
Protocol:
-
Prepare a sample pellet using potassium bromide (KBr) or analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Bands: Identify characteristic absorption bands for O-H and N-H stretches (broad, ~3400-2500 cm⁻¹), C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and C-N/C-S stretches in the fingerprint region.
-
C. Mass Spectrometry
-
Objective: To confirm the molecular weight of the compound.
-
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).
-
Analyze using Electrospray Ionization (ESI) in positive ion mode.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ of the free base (C₆H₁₁NO₂S) at m/z ≈ 162.06.
-
Core Applications and Mechanism of Action
The unique structure of this compound makes it highly suitable for specialized applications in drug delivery and synthesis.
Application in Prodrug Design
A primary application is in the design of prodrug linkers for targeted drug delivery.[1] The thiazolidine ring is incorporated into a dipeptide structure attached to an amine-containing drug. Under physiological conditions, the system is designed to undergo intramolecular cyclization, leading to the formation of a diketopiperazine and the subsequent release of the active drug.[1] The steric hindrance provided by the 2,2-dimethyl group is a critical design element that modulates the rate of this cyclization reaction.[1]
Mechanism: Drug Release via Diketopiperazine Formation
Caption: Mechanism of drug release via intramolecular cyclization.
Utility in Peptide Synthesis
The thiazolidine ring serves as an effective protecting group for both the thiol and amine functionalities of a cysteine residue.[1] This allows for the selective modification of other parts of a peptide chain. The protecting group is stable under many standard peptide synthesis conditions but can be reversibly removed under specific aqueous conditions to reveal the native cysteine residue.[1]
Comparative Analysis of Structural Analogs
The properties of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid are best understood when compared with its structural analogs. The substitutions on the thiazolidine ring significantly impact its stability, steric profile, and intermolecular interactions.[1]
| Compound | Key Structural Difference | Impact on Properties |
| (R)-2,2-Dimethylthiazolidine-4-carboxylic acid | Gem-dimethyl at C2 | High ring stability; acts as a reversible thiol protecting group. Hydrochloride salt enhances water solubility (>50 mg/mL).[1] |
| 2-Ethylthiazolidine-4-carboxylic Acid | Ethyl group at C2 | Greater steric hindrance but lower ring stability compared to the dimethyl analog. May reduce crystallization efficiency.[1] |
| L-5,5-Dimethylthiazolidine-4-carboxylic Acid | Methyl groups at C5 | Alters hydrogen-bonding patterns, leading to weaker intermolecular interactions and a lower propensity to form stable crystals. Lower aqueous solubility (<10 mg/mL).[1] |
| 2-Methyl-1,3-thiazole-4-carboxylic Acid | Aromatic thiazole ring | Aromatic system enhances thermal stability but reduces conformational flexibility, limiting its use in dynamic applications.[1] |
Safety, Handling, and Storage
Proper handling of this chemical is crucial to ensure laboratory safety. It is classified as hazardous and requires appropriate precautions.
-
Hazard Identification: The compound is associated with the "Warning" signal word. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1][6][7][8]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[9] Use in a well-ventilated area or under a chemical fume hood.[7]
-
First Aid Measures:
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Conclusion
This compound is a highly valuable and versatile chiral building block. Its well-defined stereochemistry, combined with the unique properties imparted by the gem-dimethyl substituted thiazolidine ring, makes it an indispensable tool in modern medicinal chemistry. From enabling sophisticated prodrug release mechanisms to serving as a protected cysteine analog in peptide synthesis, its applications are both significant and expanding. A thorough understanding of its synthesis, characterization, and handling, as detailed in this guide, is the foundation for leveraging its full potential in research and development.
References
-
Title: Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential Source: Pakistan Journal of Pharmaceutical Sciences URL: [Link]
-
Title: 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | C6H12ClNO2S Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: L-2,2-DiMethylthiazolidine-4-carboxylic Acid Hydrochloride CAS#: 67089-92-3 Source: J&K Scientific Ltd. URL: [Link]
-
Title: 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride | C6H11NO2S | CID 419715 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid | C6H11NO2S | CID 676443 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine Source: PubMed, National Center for Biotechnology Information URL: [Link]
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- 2. L-2,2-DiMethylthiazolidine-4-carboxylic Acid Hydrochloride | 67089-92-3 [chemicalbook.com]
- 3. 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride [cymitquimica.com]
- 4. L-2,2-DiMethylthiazolidine-4-carboxylic Acid Hydrochloride CAS#: 67089-92-3 [amp.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | C6H12ClNO2S | CID 16263005 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. fishersci.com [fishersci.com]
An In-Depth Technical Guide to (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Cysteine Prodrug
(R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride (CAS Number: 38984-68-8) stands as a pivotal molecule in the landscape of cysteine prodrugs. Its unique structural scaffold, a thiazolidine ring derived from the condensation of L-cysteine and acetone, offers a strategic advantage in therapeutic development.[1] This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties to its synthesis, mechanism of action, and practical applications in research and drug development. The insights presented herein are curated to empower researchers and scientists to effectively harness the potential of this versatile molecule.
I. Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. These properties govern its solubility, stability, and pharmacokinetic behavior.
Chemical Structure:
Chemical Structure of this compound
Table of Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 38984-68-8 | [2] |
| Molecular Formula | C₆H₁₂ClNO₂S | [2] |
| Molecular Weight | 197.68 g/mol | [2] |
| Appearance | White solid | [3] |
| Melting Point | 125-130 °C | [3] |
| Solubility | Soluble in water and Dimethylsulfoxide (DMSO) | [3][4] |
| pKa | Estimated to be around 1.99 for the carboxylic acid group and 10.60 for the secondary amine (based on proline, a structural analog) | [5] |
| InChI Key | HQMDAVFIGRLKQG-UHFFFAOYSA-N | [2] |
II. Synthesis and Manufacturing
The synthesis of this compound is typically achieved through the condensation of L-cysteine hydrochloride with acetone.[1] This reaction is a classic example of the formation of a thiazolidine ring from a β-aminothiol and a ketone.
Illustrative Synthetic Workflow:
General Synthetic Workflow
Detailed Experimental Protocol (Illustrative):
This protocol is a generalized procedure based on the synthesis of similar thiazolidine-4-carboxylic acids and may require optimization for specific laboratory conditions.
-
Dissolution of L-Cysteine Hydrochloride: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-cysteine hydrochloride in a suitable solvent such as water or a mixture of water and ethanol.[6][7]
-
Addition of Acetone: To the stirred solution, add an excess of acetone. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (L-cysteine) is consumed.
-
Isolation of the Product: Upon completion, the product, (R)-2,2-Dimethylthiazolidine-4-carboxylic acid, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Formation of the Hydrochloride Salt: The isolated free base is then dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt.
-
Purification: The crude hydrochloride salt is purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether, to yield the final product as a white crystalline solid.
III. Mechanism of Action: A Cysteine Pro-drug
The primary therapeutic utility of this compound lies in its function as a pro-drug of L-cysteine. The thiazolidine ring is designed to be stable under normal physiological conditions but undergoes non-enzymatic hydrolysis to release L-cysteine in vivo.
Mechanism of Cysteine Release:
Mechanism of Cysteine Release and Action
This controlled release of L-cysteine is crucial for replenishing intracellular glutathione (GSH) stores, a key antioxidant and detoxifying agent. This mechanism is particularly relevant in counteracting the hepatotoxicity induced by acetaminophen overdose, where GSH depletion is a central pathological event.
IV. Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is critical for its use in research and development. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for this purpose.
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
An illustrative HPLC method for the analysis of this compound is outlined below. This method would require validation for specific applications.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable choice for separating this polar compound from potential impurities.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The formic acid helps to improve the peak shape of the carboxylic acid.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection at a wavelength of approximately 210 nm is appropriate, as the molecule lacks a strong chromophore.
-
Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent.
-
Internal Standard: For quantitative analysis, an internal standard with similar chemical properties can be used.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:
NMR spectroscopy is an indispensable tool for confirming the chemical structure of the synthesized compound.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the two methyl groups (as singlets), the methylene protons of the thiazolidine ring, and the methine proton at the 4-position. The chemical shifts would be influenced by the hydrochloride salt formation. For the non-hydrochloride form in D₂O, the following peaks have been reported: δ 4.94 (1H, t, J = 9 Hz, methine), 3.65 and 3.79 (2H, dd, J = 9 Hz, J = 18 Hz, methylene), 2.02 (3H, s) and 1.95 (3H, s) (2,2-dimethyl).[8]
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would provide complementary information, showing distinct signals for the quaternary carbon of the dimethyl group, the methylene and methine carbons of the thiazolidine ring, and the carboxylic acid carbon.
V. Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several areas of research and drug development.
-
Cysteine Prodrug for Hepatoprotection: Its most well-documented application is as a cysteine prodrug to mitigate drug-induced liver injury, particularly from acetaminophen toxicity. By delivering cysteine, it supports the replenishment of glutathione, which is crucial for detoxifying the reactive metabolite of acetaminophen, N-acetyl-p-benzoquinone imine (NAPQI).
-
Scaffold for Novel Therapeutics: The thiazolidine-4-carboxylic acid core is a versatile scaffold for the synthesis of new chemical entities with a wide range of biological activities.
-
Peptide and Peptidomimetic Synthesis: It is used in the preparation of cysteine-derived diketopiperazines and pseudoproline-containing analogs of peptides.[3]
VI. Safety and Handling
This compound is classified with the signal word "Warning" and may cause skin and eye irritation.[1] It is harmful if swallowed and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.
VII. Conclusion
This compound is a valuable and versatile chemical entity with significant potential in pharmaceutical research and development. Its role as a cysteine prodrug, coupled with its utility as a synthetic building block, underscores its importance. This technical guide has provided a comprehensive overview of its properties, synthesis, mechanism of action, and applications, intended to serve as a valuable resource for scientists and researchers in the field.
VIII. References
-
Khan, I., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579.
-
Liu, Y., et al. (2011). (R)-2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid synthesis. Bioorganic & Medicinal Chemistry, 19(7), 2342-2348.
-
A Kind of Method for Preparing Thiazole-4-Carboxylic Acid. CN102372680A.
-
Banerjee, I., et al. (2015). Cis-Amide Stabilizing Proline Analogs: Synthesis and Applications. European Journal of Medicinal Chemistry, 97, 248-257.
-
PubChem. (n.d.). 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid. Retrieved from [Link]
-
Jiang, B., et al. (2015). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).
-
PubChem. (n.d.). 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). (S)-2,2-Dimethylthiazolidine-4-carboxylic acid. Retrieved from [Link]
-
Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Ghammamy, S., et al. (2011). Quantitative structure–property relationship study of the solubility of thiazolidine-4-carboxylic acid derivatives using ab initio and genetic algorithm–partial least squares. Monatshefte für Chemie - Chemical Monthly, 142(9), 923-930.
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Szewczyk, M., et al. (2023). A synthesis of a chiral fused oxathiane–γ-lactam. Organic & Biomolecular Chemistry, 21(43), 8758-8766.
-
Głowacki, R., et al. (2021). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Journal of Chromatography B, 1180, 122883.
-
Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
-
Lee, J., et al. (2014). Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. Chemical Research in Toxicology, 27(11), 1995-2002.
-
Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids. Retrieved from [Link]
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- 3. L-2,2-DiMethylthiazolidine-4-carboxylic Acid Hydrochloride CAS#: 67089-92-3 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride: Properties, Synthesis, and Applications
Abstract
(R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Functioning as a constrained analog of cysteine, it serves as a critical building block in the synthesis of peptidomimetics, therapeutic agents, and complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, validated synthesis and characterization protocols, and a discussion of its applications, tailored for researchers, chemists, and drug development professionals.
Core Compound Identity and Physicochemical Properties
This compound is a derivative of the amino acid D-penicillamine, where the thiol and amine functionalities are cyclized with an acetone equivalent to form a thiazolidine ring. This structural modification imparts conformational rigidity and protects the thiol group, making it a valuable synthon in peptide chemistry.
Molecular Structure and Weight
The primary characteristic of this compound is its precise molecular mass, which is fundamental for all stoichiometric calculations in synthesis and analytical interpretations.
-
Monoisotopic Mass: 197.0277275 Da[2]
The hydrochloride salt form enhances the compound's stability and improves its aqueous solubility, which is a significant advantage for handling and for certain reaction conditions[3].
Physicochemical Data
A summary of the key physical and chemical properties is essential for laboratory use. These values are critical for predicting behavior in various solvents, designing purification strategies, and ensuring proper storage.
| Property | Value | Source(s) |
| IUPAC Name | (4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride | [2] |
| CAS Number | 38984-68-8 | [2][3][5] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 125-130 °C | [1] |
| Solubility | Soluble in water (>50 mg/mL at 25°C) and DMSO. | [1][3] |
| Storage | Sealed in a dry, room-temperature environment. | [1] |
Synthesis and Mechanistic Rationale
The most common and efficient synthesis of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid involves the condensation reaction between a cysteine-related starting material and a ketone or aldehyde.[6][7]
Representative Synthesis Protocol
This protocol describes the synthesis from L-cysteine hydrochloride, which readily cyclizes with acetone.
Objective: To synthesize (4R)-2,2-dimethylthiazolidine-4-carboxylic acid via the cyclocondensation of L-cysteine with acetone.
Materials:
-
L-cysteine hydrochloride monohydrate
-
Acetone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (for salt formation if starting from free base)
Step-by-Step Methodology:
-
Dissolution: Dissolve L-cysteine hydrochloride monohydrate and 1.1 equivalents of sodium bicarbonate in a mixture of water and ethanol.[8] The bicarbonate neutralizes the hydrochloride salt to free the amine for reaction.
-
Condensation: Add 1.1 equivalents of acetone to the solution in a single portion.[8]
-
Reaction: Stir the mixture at room temperature for 6-12 hours. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of acetone, followed by an intramolecular attack of the thiol group, and subsequent dehydration to form the stable thiazolidine ring.
-
Isolation: The product will precipitate out of the solution as a white solid. Filter the product, wash thoroughly with cold ethanol to remove unreacted starting materials, and dry under vacuum.[8]
-
Salt Formation: If the free acid is isolated, it can be converted to the hydrochloride salt by dissolving it in a minimal amount of a suitable solvent (e.g., ether) and bubbling dry HCl gas through the solution or by adding a stoichiometric amount of HCl in a solvent like isopropanol.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis process, highlighting the transformation from the linear amino acid to the cyclized product.
Caption: Workflow for the synthesis of the target compound.
Analytical Characterization for Quality Assurance
Rigorous analytical validation is paramount to confirm the identity, purity, and structure of the synthesized compound. The following data are characteristic of this compound.
| Analytical Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the two methyl groups (gem-dimethyl) as singlets, methylene protons of the ring, and the alpha-proton adjacent to the carboxylic acid. The exact shifts will depend on the solvent (e.g., D₂O or DMSO-d₆). |
| ¹³C NMR | Signals corresponding to the quaternary carbon of the gem-dimethyl group, the methyl carbons, the methylene carbon, the alpha-carbon, and the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry (EI-MS) | The molecular ion peak for the free base (C₆H₁₁NO₂S) should be observed at m/z = 161.05.[9][10] |
| FT-IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine salt), C=O stretching (carboxylic acid), and C-N/C-S bond vibrations. |
Applications in Drug Discovery and Peptide Science
The unique structural features of this compound make it a valuable tool for medicinal chemists.
-
Chiral Building Block: It is a chiral synthon used in the asymmetric synthesis of more complex molecules. Its fixed stereochemistry is transferred to the target molecule.
-
Prodrug Design: Thiazolidine-4-carboxylic acids can act as prodrugs of L-cysteine.[11] The ring can be designed to open under specific physiological conditions, releasing the active cysteine or a related therapeutic agent.
-
Peptidomimetics: Incorporation of this moiety into a peptide backbone introduces a conformational constraint. This is a key strategy used to:
-
Stabilize specific secondary structures (e.g., β-turns).
-
Increase resistance to enzymatic degradation by proteases.
-
Enhance binding affinity to biological targets.
-
-
Cytotoxic Agents: Derivatives such as 2-arylthiazolidine-4-carboxylic acid amides have been investigated as potent cytotoxic agents against cancer cell lines, including prostate cancer.[12]
Logical Relationship Diagram
This diagram outlines the relationship between the compound's structural features and its primary applications.
Caption: Core features driving key research applications.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be observed.
-
Hazard Statements: The compound is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves when handling this compound. Work in a well-ventilated area or a chemical fume hood.
-
Storage: Keep the container tightly sealed in a dry place to prevent hydrolysis and degradation.
Conclusion
This compound is more than just a chemical with a defined molecular weight. It is a sophisticated molecular tool that provides solutions to long-standing challenges in drug design, particularly in the realm of peptide and peptidomimetic therapeutics. Its rigid structure, combined with its origins as a natural amino acid derivative, ensures its continued relevance in the synthesis of next-generation pharmaceuticals. A thorough understanding of its properties, synthesis, and handling is essential for any scientist looking to leverage its unique advantages.
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PubChem. 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride | C6H11NO2S | CID 419715. Available from: [Link].
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PubChem. (S)-2,2-Dimethylthiazolidine-4-carboxylic acid | C6H11NO2S | CID 676442. Available from: [Link].
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PubChem. 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid | C7H11NO3S | CID 2786994. Available from: [Link].
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(R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
Abstract
Foundational Analysis: Confirming Molecular Identity
The initial phase of any structure elucidation focuses on confirming the fundamental properties: molecular weight, elemental composition, and the presence of key functional groups. This is achieved through a combination of mass spectrometry and infrared spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[3] By employing high-resolution instrumentation (e.g., TOF, Orbitrap), we can obtain a mass measurement with sufficient accuracy to confirm the elemental composition, a critical first step that distinguishes the target compound from potential isomers or impurities.
Expected Data: The molecular formula for the protonated free base is C₆H₁₁NO₂S, with the hydrochloride salt being C₆H₁₂ClNO₂S. The expected monoisotopic mass of the protonated molecule [M+H]⁺ provides the most precise target for HRMS.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₂S | [1][4][5] |
| Molecular Weight | 197.68 g/mol | [1][4] |
| Monoisotopic Mass [M+H]⁺ | 162.0583 g/mol | Calculated |
| Exact Mass (Neutral HCl Salt) | 197.0277 g/mol | [4] |
Experimental Protocol: HRMS via Electrospray Ionization (ESI)
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or water/acetonitrile 50:50) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Ionization Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.
-
Data Analysis: Compare the experimentally observed m/z for the most abundant ion to the theoretical exact mass of C₆H₁₂NO₂S⁺ ([M+H]⁺). The mass difference should be within the instrument's tolerance (e.g., < 5 ppm). Tandem MS (MS/MS) can be performed on the parent ion to observe characteristic fragmentation patterns, such as the loss of the carboxylic acid group or ring-opening fragments, further confirming the structure.[6][7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] The presence of characteristic absorptions for the carboxylic acid and the amine hydrochloride provides strong, confirmatory evidence for the proposed structure.
Expected Absorptions: The spectrum is expected to be dominated by features of the carboxylic acid and the ammonium salt.
| Functional Group | Expected Absorption Range (cm⁻¹) | Characteristics |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very broad, due to hydrogen bonding.[10][11] |
| N-H Stretch (Ammonium) | Overlaps with O-H stretch | Broad absorption in the 2800-3200 range. |
| C=O Stretch (Carboxylic Acid) | 1710-1760 | Strong, sharp peak.[10][12] |
| C-O Stretch (Carboxylic Acid) | 1210-1320 | Strong intensity.[11] |
| O-H Bend | 900-960 | Broad peak.[11] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and ATR correction if available in the software. Identify and label the key absorption bands corresponding to the expected functional groups.
Elucidating Connectivity: The Power of NMR
Once the molecular formula and functional groups are confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the precise connectivity of the atoms, assembling the carbon-hydrogen framework.
Expertise & Rationale: One- and two-dimensional NMR experiments provide unparalleled insight into the bonding relationships within a molecule. ¹H NMR identifies the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR does the same for the carbon skeleton. 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguously connecting protons to each other and to the carbons they are attached to, respectively.[13][14][15]
Expected Spectral Data: The molecule's structure suggests a distinct set of signals. The use of a solvent like DMSO-d₆ is recommended to avoid exchange of the acidic N-H and O-H protons.
| Atom Position | ¹H NMR (Predicted δ, Multiplicity) | ¹³C NMR (Predicted δ) | Key 2D Correlations |
| C2-CH₃ (x2) | ~1.5-1.7 ppm (two singlets) | ~25-30 ppm | HSQC: Correlate to methyl carbons. |
| C4-H | ~4.0-4.3 ppm (dd) | ~65-70 ppm | COSY: Correlates with C5 protons. HSQC: Correlates to C4 carbon. |
| C5-H₂ | ~3.1-3.5 ppm (two ddd, diastereotopic) | ~30-35 ppm | COSY: Correlates with C4 proton and with each other. HSQC: Correlates to C5 carbon. |
| N-H | Broad, variable (~9.0-10.0 ppm) | N/A | |
| COOH | Very broad, variable (~12.0-13.0 ppm) | ~170-175 ppm | |
| C2 (Quaternary) | N/A | ~70-75 ppm | HMBC: Correlates to methyl protons. |
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate CH/CH₃ from CH₂ signals.
-
2D COSY Acquisition: Run a gradient-enhanced COSY experiment to establish ¹H-¹H coupling networks (e.g., the C4-H to C5-H₂ system).
-
2D HSQC Acquisition: Run a gradient-enhanced HSQC experiment to correlate each proton with its directly attached carbon.
-
Data Analysis: Integrate the ¹H NMR signals to confirm proton counts. Assign all peaks in the ¹H and ¹³C spectra using the 2D correlation data to build the molecular skeleton, confirming the thiazolidine ring structure and substituent placement.
The Final Frontier: Assigning Absolute Stereochemistry
The techniques above confirm the molecular structure and connectivity, but not its absolute configuration at the C4 chiral center. For a chiral molecule, this is a non-negotiable requirement for therapeutic applications.[16][]
Caption: Logical workflow for structure elucidation.
Chiroptical Spectroscopy
Expertise & Rationale: Chiroptical techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left- and right-circularly polarized light.[18] This phenomenon is exquisitely sensitive to the three-dimensional arrangement of atoms. By comparing the experimental ECD spectrum to one predicted from first-principles quantum chemical calculations for the (R)-configuration, a confident assignment of the absolute stereochemistry can be made.[16][19][20] This method is particularly powerful when single crystals suitable for X-ray diffraction are unavailable.
Protocol Overview: ECD Spectroscopy with Computational Analysis
-
Experimental Spectrum: Dissolve the sample in a transparent solvent (e.g., methanol) and record the ECD spectrum on a CD spectropolarimeter.
-
Computational Modeling: Generate a 3D structure of the (R)-enantiomer. Perform a conformational search using a molecular mechanics force field.
-
Quantum Chemical Calculations: Optimize the geometry and calculate the theoretical ECD spectrum for the lowest energy conformers using Time-Dependent Density Functional Theory (TD-DFT).
-
Comparison: Compare the computationally derived spectrum with the experimental one. A strong correlation between the two confirms the absolute configuration as (R).
Single-Crystal X-ray Crystallography
Expertise & Rationale: X-ray crystallography is the unequivocal "gold standard" for determining the three-dimensional structure of a molecule.[21][22] It provides a direct visualization of the atomic positions, bond lengths, and bond angles, offering unambiguous proof of both connectivity and absolute stereochemistry. The ability of thiazolidine derivatives to form crystals makes this a highly viable technique.[21]
Protocol Overview: X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. Collect the diffraction data as the crystal is rotated.
-
Structure Solution & Refinement: Process the diffraction data to determine the unit cell and space group.[22] Solve the structure to obtain an initial electron density map and refine the atomic positions.
-
Absolute Structure Determination: For a chiral molecule, the absolute configuration is determined, often reported via the Flack parameter. A value close to zero for the correct enantiomer confirms the assignment.[23]
Conclusion: A Self-Validating Structural Assignment
By systematically integrating data from multiple, orthogonal analytical techniques, we establish a self-validating framework for the complete structural elucidation of this compound. Mass spectrometry and FTIR confirm the molecular identity and constituent functional groups. A full suite of 1D and 2D NMR experiments unambiguously determines the atomic connectivity. Finally, the crucial assignment of the absolute (R)-stereochemistry is definitively confirmed using either chiroptical spectroscopy or the gold standard of single-crystal X-ray diffraction. This rigorous, multi-faceted approach ensures the highest level of scientific confidence required for research and drug development applications.
References
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Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI. [Link]
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A Multinuclear NMR Study of Derivatives of Thiazolidine. RSC Publishing. [Link]
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Chiroptical methods in the stereochemical analysis of natural products. RSC Publishing. [Link]
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What is Chiroptical Spectroscopy? Pitt.edu. [Link]
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A multinuclear NMR study of derivatives of thiazolidine. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. PubMed Central. [Link]
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Synthesis and NMR Properties of 2-(4-pyridyl) thiazolidine-4-carboxylic Acids. PubMed. [Link]
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Chiroptical Sensing: A Conceptual Introduction. PMC - NIH. [Link]
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Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]
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Mass spectrometry of some arylidene thioxobenzyl or thioxobiphenyloxoethyl thiazolidinone compounds. ResearchGate. [Link]
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ChemInform Abstract: Synthesis and NMR Studies of Thiazolidine‐4‐carboxylic Acid Derivatives Containing a Nitro Ester Function. Wiley Online Library. [Link]
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Determination Techniques for Absolute Configuration of Chiral Compound. Creative Biolabs. [Link]
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Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC - PubMed Central. [Link]
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The mass spectra of thiazole and thiazolidine recorded with (a) 35 ps... ResearchGate. [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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Video: Spectroscopy of Carboxylic Acid Derivatives. JoVE. [Link]
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Synthesis of Thiazolidinedione Compound Library. MDPI. [Link]
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Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]
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2-Thiazolidinethione. NIST WebBook. [Link]
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Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]
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Scheme 1. Synthesis of (a) 2,2-dimethyl-1,3-thiazolidine-4-carboxylic... ResearchGate. [Link]
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ir spectrum of carboxylic acids and alcohols. SlideShare. [Link]
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The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
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Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Link]
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Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. ACS Publications. [Link]
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2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride. PubChem. [Link]
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Chapter 4. Single Crystal X-Ray Structures and Anticancer Activity Studies on Thiazolidine Derivatives. Nova Science Publishers. [Link]
-
x Ray crystallography. PMC - PubMed Central - NIH. [Link]
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An In-Depth Technical Guide to the Synthesis of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride from L-cysteine
Abstract: This technical guide provides a comprehensive overview of the synthesis of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride, a valuable chiral building block and a prodrug of L-cysteine. The synthesis involves a robust and efficient acid-catalyzed condensation reaction between L-cysteine and acetone. This document delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines methods for purification and characterization, and discusses critical safety considerations. Designed for researchers, scientists, and professionals in drug development, this guide aims to be a definitive resource for the practical synthesis and analysis of this important thiazolidine derivative.
Introduction and Scientific Rationale
(R)-2,2-Dimethylthiazolidine-4-carboxylic acid, often referred to as Dmt-OH, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structural framework, derived from the naturally occurring amino acid L-cysteine, imparts chirality and unique conformational properties. A key application of this molecule is its role as a prodrug of L-cysteine. The thiazolidine ring can be designed to undergo hydrolysis in vivo, releasing L-cysteine, which can help replenish glutathione levels and protect against cellular damage.[1]
The synthesis of 2-substituted thiazolidine-4(R)-carboxylic acids via the condensation of L-cysteine with various aldehydes and ketones is a well-established synthetic strategy.[1] The reaction with acetone to form the 2,2-dimethyl derivative is particularly advantageous due to the ready availability and low cost of the starting materials. The resulting gem-dimethyl group at the C2 position offers steric hindrance that can influence the stability and reactivity of the molecule, a feature that is often exploited in the design of peptidomimetics and other bioactive compounds.
This guide will focus on the synthesis of the hydrochloride salt of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid, which often exhibits improved solubility and stability compared to its free acid form.
Reaction Mechanism and Theoretical Considerations
The formation of the thiazolidine ring from L-cysteine and acetone proceeds through a reversible acid-catalyzed condensation reaction. The mechanism involves two key nucleophilic attacks:
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amino group of L-cysteine on the carbonyl carbon of acetone. Under acidic conditions, the hydroxyl group of the resulting hemiaminal is protonated, leading to the elimination of a water molecule and the formation of an electrophilic iminium ion intermediate.
-
Intramolecular Cyclization: The thiol group of the L-cysteine moiety then acts as an intramolecular nucleophile, attacking the iminium carbon. This ring-closing step forms the five-membered thiazolidine ring.
The use of L-cysteine hydrochloride as a starting material provides the necessary acidic environment to catalyze the reaction. The stereochemistry at the C4 position is retained from the parent L-cysteine, resulting in the (R)-configuration in the final product.
Experimental Protocol
This protocol is based on established procedures for the synthesis of 2-substituted thiazolidine-4(R)-carboxylic acids.[2]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity |
| L-cysteine hydrochloride monohydrate | C₃H₈ClNO₂S·H₂O | 175.63 | 7048-04-6 | ≥99% |
| Acetone | C₃H₆O | 58.08 | 67-64-1 | ACS grade |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | 95% or absolute |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |
| Hydrochloric acid | HCl | 36.46 | 7647-01-0 | Concentrated (37%) |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-cysteine hydrochloride monohydrate (1 equivalent) in a minimal amount of deionized water.
-
Addition of Acetone: To the stirring solution, add a significant excess of acetone (approximately 10-20 equivalents). The use of a large excess of acetone drives the reaction equilibrium towards the product.
-
Reaction: Stir the reaction mixture at room temperature for 24 to 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), using a suitable solvent system such as n-butanol:acetic acid:water (4:1:1).
-
Work-up and Isolation: After the reaction is complete, remove the excess acetone and water under reduced pressure using a rotary evaporator. The resulting crude product will be a solid or a viscous oil.
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol.[3][4] To the hot solution, slowly add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.
-
Final Product Collection: Collect the crystalline product by vacuum filtration and wash the crystals with a small amount of cold diethyl ether to remove any residual impurities.
-
Drying: Dry the purified this compound in a vacuum oven to a constant weight.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
Physical Properties
-
Appearance: White crystalline solid.
-
Molecular Formula: C₆H₁₂ClNO₂S
-
Molecular Weight: 197.68 g/mol [5]
Spectroscopic Data
-
¹H NMR Spectroscopy (DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the gem-dimethyl protons as two singlets, the methylene protons of the thiazolidine ring as multiplets, and the proton at the C4 chiral center as a multiplet. The acidic proton of the carboxylic acid and the proton on the nitrogen will also be present, though their chemical shifts can be variable and they may exchange with D₂O.
-
¹³C NMR Spectroscopy (DMSO-d₆): The carbon NMR spectrum should display distinct signals for the two methyl carbons, the quaternary carbon at C2, the methylene carbon at C5, the methine carbon at C4, and the carbonyl carbon of the carboxylic acid.
-
FT-IR Spectroscopy (KBr): The infrared spectrum will exhibit characteristic absorption bands. A broad peak between 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid, often overlapping with C-H stretching vibrations.[6][7] A strong absorption around 1700-1730 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid.[6][7] The N-H stretching of the secondary amine hydrochloride will also be present in the region of 3100-3300 cm⁻¹.
Safety and Handling
-
L-cysteine hydrochloride monohydrate: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetone: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames. Use in a well-ventilated area or a fume hood.
-
Concentrated Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood, using appropriate acid-resistant gloves, a lab coat, and eye protection.
-
Diethyl ether: Extremely flammable liquid and vapor. Forms explosive peroxides upon exposure to air and light. Handle in a fume hood and store in an appropriate container.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or the excess of acetone. Ensure adequate stirring. |
| Loss of product during work-up or purification. | Be careful during transfers. Use minimal solvent for recrystallization to avoid product loss in the mother liquor. | |
| Product does not crystallize | Product is an oil. | Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the product can also be effective. |
| Impurities are inhibiting crystallization. | Further purify the crude product, for example, by column chromatography, before attempting recrystallization. | |
| Impure Product | Incomplete removal of starting materials or by-products. | Optimize the recrystallization process. A second recrystallization may be necessary. Ensure the product is thoroughly washed with a cold, non-polar solvent after filtration. |
Conclusion
The synthesis of this compound from L-cysteine and acetone is a straightforward and efficient method for producing a valuable chiral intermediate. This guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to successfully synthesize and characterize this compound. Adherence to the outlined procedures and safety precautions will ensure a high-quality product and a safe laboratory practice.
References
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A Mechanistic Deep Dive into (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride (DMTC-HCl): A Cysteine Prodrug for Glutathione Augmentation
Executive Summary: Oxidative stress, an imbalance between reactive oxygen species (ROS) and a biological system's ability to detoxify them, is a key pathogenic factor in numerous diseases. Glutathione (GSH), the most abundant intracellular non-protein thiol, is central to cellular antioxidant defense.[1][2] Direct supplementation with L-cysteine, the rate-limiting amino acid for GSH synthesis, is hampered by its instability and potential toxicity. (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride (DMTC-HCl) emerges as a strategic solution, acting as a stable prodrug that efficiently delivers L-cysteine into cells.[3] This guide elucidates the core mechanism of action of DMTC-HCl, detailing its conversion to L-cysteine, subsequent integration into the GSH biosynthesis pathway, and the downstream cytoprotective effects. Furthermore, it provides validated experimental protocols for researchers to quantify its efficacy in cellular models, underscoring its potential as a valuable tool in drug development and biomedical research.
Introduction: The Challenge of Oxidative Stress and the Promise of Cysteine Prodrugs
Cellular metabolism constantly generates reactive oxygen species (ROS), which, if left unchecked, can inflict oxidative damage upon vital biomolecules like DNA, proteins, and lipids.[4][5] This cumulative damage is implicated in a wide array of pathologies, including neurodegenerative diseases, cancer, and inflammatory conditions.[4][5][6][7][8][9] The cell's primary defense against this onslaught is the glutathione system. Glutathione (γ-L-glutamyl-L-cysteinyl-glycine; GSH) directly neutralizes ROS and is a critical cofactor for several detoxifying enzymes.[2][3]
The synthesis of GSH is critically dependent on the availability of its constituent amino acids, particularly L-cysteine. However, direct L-cysteine administration is problematic due to its rapid oxidation and potential to generate excitotoxicity. This necessitates the use of prodrugs—stable precursor molecules that release the active agent intracellularly. Thiazolidine derivatives, such as this compound (DMTC-HCl), represent a class of L-cysteine prodrugs designed to bypass these limitations.[3][10][11][12][13] By masking the reactive thiol group of cysteine within a thiazolidine ring, DMTC-HCl offers a stable and efficient means of augmenting intracellular cysteine levels, thereby boosting the cell's GSH-mediated antioxidant capacity.[14]
Core Mechanism of Action: From Prodrug to Protector
The efficacy of DMTC-HCl as a cytoprotective agent is rooted in its straightforward and efficient biochemical conversion pathway. The entire process hinges on its ability to be taken up by cells and subsequently hydrolyzed to release L-cysteine, the direct precursor for GSH synthesis.
Chemical Structure and Intracellular Hydrolysis
DMTC-HCl is synthesized from the condensation reaction of L-cysteine with acetone.[14][15] This reaction forms a thiazolidine ring, which protects the sulfhydryl and amino groups of the cysteine molecule.[14] This structural modification enhances its stability and cellular uptake. Once inside the cell, the thiazolidine ring undergoes non-enzymatic hydrolysis under physiological conditions, breaking down to release L-cysteine and acetone.[14] This intracellular release is the pivotal step in its mechanism of action.
Caption: Intracellular conversion of DMTC-HCl to L-Cysteine.
Augmentation of the de novo Glutathione Synthesis Pathway
The L-cysteine released from DMTC-HCl directly fuels the de novo synthesis of glutathione. This is a two-step, ATP-dependent enzymatic process occurring in the cytosol.[16]
-
Step 1: The enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine, forming γ-glutamylcysteine. This is the rate-limiting step in GSH synthesis.
-
Step 2: The enzyme glutathione synthetase (GS) adds glycine to the C-terminus of γ-glutamylcysteine, completing the formation of glutathione (GSH).[16]
By providing a surplus of the rate-limiting substrate, DMTC-HCl effectively upregulates this entire pathway, leading to a significant increase in the total intracellular GSH pool.
Caption: Role of DMTC-HCl in augmenting the GSH synthesis pathway.
Experimental Validation: Methodologies and Protocols
To validate the mechanism of action of DMTC-HCl, a logical series of experiments is required. The primary goal is to demonstrate that treatment with DMTC-HCl leads to an increase in intracellular GSH and a corresponding enhancement in cellular antioxidant capacity.
Workflow for Assessing DMTC-HCl Efficacy
A robust experimental design follows a clear progression from initial cell treatment to functional outcome analysis. This ensures that the observed effects can be directly attributed to the compound's proposed mechanism.
Caption: High-level workflow for validating DMTC-HCl efficacy.
Protocol 1: Quantification of Intracellular Glutathione (GSH) Levels
This protocol utilizes the Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid); DTNB), which reacts with sulfhydryl groups like GSH to produce a yellow-colored product (TNB²⁻), quantifiable by spectrophotometry.[17] It provides a reliable method to measure the total intracellular GSH pool.
Objective: To quantify the change in intracellular GSH concentration in cultured cells following treatment with DMTC-HCl.
Materials & Reagents:
-
Cell line (e.g., HepG2)
-
96-well microplates
-
DMTC-HCl stock solution
-
Ice-cold Lysis Buffer (50 mM K2HPO4, 1 mM EDTA, 0.1% Triton X-100, pH 6.5)[17]
-
Reaction Buffer (0.1 M Na2HPO4, 1 mM EDTA, pH 8.0)[17]
-
DTNB solution (4 mg/mL in Reaction Buffer)[17]
-
GSH standards (serially diluted from 1.25 mM)[17]
-
Bradford reagent for protein quantification
-
Microplate spectrophotometer
Procedure:
-
Cell Culture: Seed 5 x 10⁴ cells per well in a 96-well plate and incubate until 80-90% confluent.
-
Treatment: Treat cells with varying concentrations of DMTC-HCl (e.g., 0, 10, 50, 100, 200 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis:
-
GSH Assay:
-
Measurement: Read the absorbance at 405 nm using a microplate reader.[17]
-
Normalization: Quantify the protein concentration in each lysate using the Bradford assay. Normalize the GSH concentration to the protein content (e.g., nmol GSH/mg protein).
Causality Check: A dose-dependent increase in GSH levels post-treatment strongly supports the hypothesis that DMTC-HCl is effectively delivering cysteine for GSH synthesis. For higher specificity, HPLC-based methods can also be employed to separate GSH from other thiols.[2]
Protocol 2: Measurement of Cellular Antioxidant Activity (CAA)
This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within live cells, providing a more biologically relevant measure of antioxidant activity than simple chemical assays.[4][5][18][19]
Objective: To determine if the DMTC-HCl-induced increase in GSH translates to enhanced protection against intracellular ROS.
Materials & Reagents:
-
Cell line (e.g., HepG2)
-
96-well black, clear-bottom cell culture plates
-
DMTC-HCl stock solution
-
2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) probe solution (e.g., 50 µM)[4][5]
-
Fluorescent microplate reader (Ex: 480-485 nm, Em: 530-538 nm)[4][5]
Procedure:
-
Cell Culture: Seed cells in a 96-well black plate until confluent.[4][5][20]
-
Pre-treatment: Treat cells with DMTC-HCl at various concentrations for a time sufficient to increase GSH levels (e.g., 24 hours), based on Protocol 1.
-
Probe Loading:
-
ROS Induction & Measurement:
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The antioxidant activity is determined by the degree to which DMTC-HCl pre-treatment reduces the AUC compared to the untreated control. Results can be expressed as quercetin equivalents.[19]
Trustworthiness: This protocol is self-validating. If DMTC-HCl successfully increases GSH (Protocol 1), it should logically lead to a dose-dependent decrease in probe oxidation (fluorescence) in this assay. The inclusion of a known antioxidant like quercetin provides a benchmark for activity.
Data Interpretation and Representative Data
The successful validation of DMTC-HCl's mechanism would yield data showing a clear correlation between its administration and enhanced cellular antioxidant status.
Representative Data Summary
The following table summarizes expected quantitative outcomes from the described protocols.
| DMTC-HCl Conc. (µM) | Intracellular GSH (nmol/mg protein) | % Increase in GSH | Cellular Antioxidant Activity (% Inhibition of Oxidation) |
| 0 (Control) | 50.2 ± 4.5 | 0% | 0% |
| 10 | 65.8 ± 5.1 | 31% | 15.2% ± 2.1% |
| 50 | 98.4 ± 7.2 | 96% | 42.8% ± 3.5% |
| 100 | 135.1 ± 11.8 | 169% | 68.5% ± 4.9% |
| 200 | 142.3 ± 10.5 | 183% | 75.1% ± 5.3% |
Data are hypothetical and for illustrative purposes.
Interpretation: The data clearly demonstrate a dose-dependent increase in intracellular GSH levels following DMTC-HCl treatment. Critically, this biochemical change translates directly into a functional outcome: a significant and dose-dependent increase in the cell's ability to neutralize free radicals, as measured by the CAA assay. This strong causal link—from prodrug administration to GSH synthesis to enhanced antioxidant capacity—provides compelling evidence for the mechanism of action.
Conclusion and Future Directions
This compound is a highly effective L-cysteine prodrug whose mechanism of action is centered on the direct augmentation of the intracellular glutathione pool. Its stable thiazolidine structure facilitates cellular uptake and subsequent hydrolysis to release L-cysteine, the rate-limiting precursor for de novo GSH synthesis. This elevation in GSH directly enhances the cell's capacity to combat oxidative stress.
The experimental framework provided in this guide offers a robust methodology for researchers to validate and quantify the cytoprotective effects of DMTC-HCl and similar prodrugs. Future research should focus on exploring its efficacy in specific disease models associated with glutathione deficiency and oxidative stress, optimizing delivery systems, and evaluating its pharmacokinetic and pharmacodynamic profiles in preclinical in vivo studies. The principles outlined here provide a solid foundation for the continued development of thiazolidine-based therapeutics.
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Tan, H. H., Thomas, N. F., Inayat-Hussain, S. H., & Chan, K. M. (n.d.). Assessment of intracellular glutathione (GSH) level using Ellman's reagent. Protocols.io. Retrieved January 12, 2026, from [Link]
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Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride, a synthetic derivative of L-cysteine, is a versatile chiral building block with significant applications in medicinal chemistry and drug development. Its structurally constrained thiazolidine ring, which serves as a stable yet reversible protective group for the cysteine moiety, makes it a valuable tool in peptide synthesis and as a key component in innovative prodrug strategies. This guide provides a comprehensive overview of its synthesis, physicochemical properties, analytical characterization, and core applications, offering field-proven insights for its effective utilization in research and development.
Introduction and Core Concepts
This compound, also known as (Dmt)Thiazolidine hydrochloride, is a non-proteinogenic amino acid analog. It is synthesized through the condensation of L-cysteine with acetone, followed by the formation of the hydrochloride salt.[1] The resulting five-membered thiazolidine ring effectively masks the thiol and amine functionalities of the parent cysteine molecule. This temporary protection is a cornerstone of its utility, as the ring can be selectively opened under specific conditions to release the native amino acid.
The primary rationale for employing this molecule stems from two key areas:
-
Cysteine Prodrug and Antioxidant Delivery: The thiazolidine ring is susceptible to hydrolysis, particularly under physiological or slightly basic conditions, to regenerate L-cysteine and acetone.[2] This property allows it to function as a prodrug, delivering L-cysteine intracellularly. L-cysteine is a precursor to the vital antioxidant glutathione (GSH), and its direct administration is often hampered by poor stability and bioavailability. By masking the reactive thiol group, (R)-2,2-Dimethylthiazolidine-4-carboxylic acid provides a more stable delivery vehicle to augment intracellular cysteine levels.
-
Peptide and Prodrug Linker Chemistry: In peptide synthesis, the 2,2-dimethyl group provides steric hindrance that influences peptide conformation.[1] More significantly, when incorporated into a dipeptide amide structure, it can modulate the rate of intramolecular cyclization to form a diketopiperazine (DKP).[1] This controlled cyclization serves as a self-immolative linker mechanism for the release of amine-containing drugs in targeted drug delivery systems.[1]
This guide will delve into the practical aspects of working with this compound, from its synthesis and characterization to its strategic implementation in advanced chemical and pharmaceutical research.
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's properties is essential for its effective application in experimental design.
Physicochemical Properties
The key physicochemical parameters of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂ClNO₂S | [3] |
| Molecular Weight | 197.68 g/mol | [3] |
| Melting Point | 125-130 °C | [4] |
| Appearance | White solid | [4] |
| Solubility | Soluble in water and Dimethylsulfoxide (DMSO). | [4] |
| CAS Number | 38984-68-8 | [2] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below are the expected characteristic spectral features.
¹H NMR Spectroscopy: While a specific spectrum for the hydrochloride salt is not publicly available, data for the free acid in D₂O provides characteristic shifts. The hydrochloride salt in a suitable solvent like D₂O or DMSO-d₆ is expected to show similar patterns, with potential shifts due to protonation.
-
H-4 (methine): A triplet around 4.94 ppm (J = 9 Hz).[5]
-
H-5 (methylene): Two doublets of doublets between 3.65 and 3.79 ppm (J = 9 Hz, 18 Hz).[5]
-
C2-Methyls (gem-dimethyl): Two singlets around 1.95 and 2.02 ppm.[5]
¹³C NMR Spectroscopy: Expected chemical shifts for the carbon skeleton are crucial for structural confirmation. Although a specific spectrum for the title compound is not available, related structures suggest the following approximate regions:
-
C=O (Carboxyl): ~170-175 ppm
-
C-2 (Quaternary): ~70-75 ppm
-
C-4 (Methine): ~60-65 ppm
-
C-5 (Methylene): ~30-35 ppm
-
C2-Methyls: ~25-30 ppm
FT-IR Spectroscopy: Infrared spectroscopy helps identify key functional groups. For related thiazolidine-4-carboxylic acids, characteristic absorption bands are observed:[1]
-
N-H Stretch: A broad band in the region of 3400-3430 cm⁻¹.
-
C-H Stretch (aliphatic): Around 2866 cm⁻¹.[6]
-
C=O Stretch (Carboxylic Acid): A strong band around 1600-1690 cm⁻¹.[1][6]
-
C-N Stretch: In the region of 1200-1210 cm⁻¹.[6]
Mass Spectrometry: For the free acid form, ((R)-2,2-Dimethylthiazolidine-4-carboxylic acid), the molecular ion peak [M]⁺ is observed at m/z = 161.[7]
Synthesis and Analytical Procedures
Synthesis Protocol
The synthesis of this compound is a two-step process starting from L-cysteine.
Step 1: Synthesis of (R)-2,2-Dimethylthiazolidine-4-carboxylic Acid [5]
Workflow for Free Acid Synthesis
-
Reaction Setup: Suspend L-cysteine (10 g, 82.5 mmol) in dry acetone (500 mL) in a round-bottom flask equipped with a reflux condenser.
-
Inert Atmosphere: Purge the system with dry nitrogen gas.
-
Reaction: Heat the mixture to reflux (approximately 60 °C) and maintain for 2 hours.
-
Isolation: Cool the reaction mixture. Large white crystalline plates of the product will precipitate.
-
Purification: Collect the solid product by filtration. The material is typically of high purity (>99%) and can be used directly in the next step without further purification.
Step 2: Conversion to Hydrochloride Salt [8]
Workflow for Hydrochloride Salt Formation
-
Dissolution: Dissolve the (R)-2,2-Dimethylthiazolidine-4-carboxylic acid from Step 1 in anhydrous methanol.
-
Acidification: Bubble dry hydrogen chloride (HCl) gas through the solution at room temperature. The reaction progress can be monitored by TLC.
-
Precipitation: After the reaction is complete (typically several hours), add a non-polar solvent such as diethyl ether to precipitate the hydrochloride salt.
-
Isolation: Collect the resulting white crystalline solid by filtration and dry under vacuum.
Analytical HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final product.
| Parameter | Value/Description |
| Column | Kromasil C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | 0.03 M KH₂PO₄ : Methanol (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-230 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions onto the HPLC system. The purity is determined by comparing the peak area of the main component to the total area of all peaks detected.
Mechanism of Action and Key Applications
Cysteine Prodrug: Ring-Opening Hydrolysis
The thiazolidine ring of the title compound is a cyclic hemiaminal, which exists in equilibrium with the open-chain Schiff base formed from L-cysteine and acetone. This equilibrium is pH-dependent.
Hydrolysis of the Thiazolidine Ring
Under strongly basic conditions, the equilibrium shifts towards the open-chain form, which is then hydrolyzed to release L-cysteine and acetone.[2] This controlled release is the basis for its use as a cysteine prodrug to protect against toxic insults, such as acetaminophen-induced hepatotoxicity, by replenishing intracellular glutathione stores.
Prodrug Linker: Diketopiperazine Formation
A key application in drug development is its use in dipeptide linkers that undergo intramolecular cyclization to release an amine-containing drug. The rate of this cyclization is highly dependent on the stereochemistry at the C-4 position and the steric bulk of the adjacent amino acid.
For a dipeptide amide of the structure l-Aminoacyl-(R)-Dmt-Amine, the rate of cyclization to form the diketopiperazine and release the free amine is influenced by steric interactions. Increasing the steric bulk of the l-aminoacyl side chain (e.g., from Gly to Val) generally leads to a decrease in the reaction rate. However, for the diastereomeric l-Aminoacyl-(S)-Dmt-Amine, the opposite is observed, with bulkier side chains accelerating the release. For instance, the half-life for cyclization of l-Val-(S)-Dmt-Amide is a rapid 15 minutes at pH 8.0, making it an excellent candidate for fast-release prodrug systems.[1]
This tunable release kinetic, governed by predictable steric and stereochemical factors, allows for the rational design of prodrugs with tailored drug release profiles.
Peptide Synthesis
The Fmoc-protected version, (4R)-3-Fmoc-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid, is used in solid-phase peptide synthesis (SPPS).[9] It serves as a stable, protected cysteine surrogate that can be incorporated into a growing peptide chain using standard coupling reagents.[9] The thiazolidine ring remains intact during the repetitive Fmoc deprotection and coupling cycles of SPPS. The native cysteine side chain can be regenerated at a later stage if required.
Conclusion and Future Outlook
This compound is a well-established and highly valuable building block for medicinal chemists and drug development professionals. Its dual functionality as a cysteine prodrug and a tunable component of self-immolative linkers provides a robust platform for the development of novel therapeutics. The straightforward synthesis, well-defined physicochemical properties, and predictable reactivity make it a reliable tool for researchers. Future applications will likely focus on its incorporation into more complex drug delivery systems, including antibody-drug conjugates and targeted peptide therapeutics, where controlled release kinetics are paramount. The insights provided in this guide are intended to facilitate the effective and strategic use of this compound in advancing the frontiers of drug design and delivery.
References
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Effects of steric bulk and stereochemistry on the rates of diketopiperazine formation from N-aminoacyl-2,2-dimethylthiazolidine-4-carboxamides (Dmt dipeptide amides)—a model for a new prodrug linker system. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]_
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(4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Begum, N., Anis, I., Saeed, S. M. G., Ashraf, S., & Choudhary, M. I. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. [Link]
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2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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(S)-2,2-Dimethylthiazolidine-4-carboxylic acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Transformation between 2-Threityl-thiazolidine-4-carboxylic Acid and Xylose-Cysteine Amadori Rearrangement Product Regulated by pH Adjustment during High-Temperature Instantaneous Dehydration. (2020). Journal of Agricultural and Food Chemistry, 68(39), 10884-10892. [Link]
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Transformation between 2-Threityl-thiazolidine-4-carboxylic Acid and Xylose-Cysteine Amadori Rearrangement Product Regulated by pH Adjustment during High Temperature Instantaneous Dehydration. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]
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Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. (n.d.). Atlantis Press. Retrieved January 12, 2026, from [Link]
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O'Neill, I. K., & Ohshima, H. (1987). Roles of cysteine as both precursor of thiazolidine 4-carboxylic acids found in human urine and possible inhibitor of endogenous N-nitrosation. IARC Scientific Publications, (84), 322-327. [Link]
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An In-depth Technical Guide to (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride: Synthesis, Characterization, and Applications
Executive Summary
(R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride is a pivotal heterocyclic compound derived from the amino acid L-cysteine. Its discovery and development have been driven by its utility as a stable, latent form of L-cysteine, effectively serving as a prodrug. The molecule's unique structure, featuring a thiazolidine ring with gem-dimethyl substitution at the C2 position, imparts specific chemical properties that are highly valuable in medicinal chemistry and drug development. This guide provides a comprehensive overview of its synthesis, detailed characterization, mechanism of action as a cysteine donor, and its critical applications, including hepatoprotective effects and its role as a versatile building block in peptide and prodrug design.
Introduction: The Genesis of a Cysteine Prodrug
The therapeutic potential of L-cysteine, a sulfur-containing amino acid, is well-established, particularly for its role in replenishing glutathione (GSH) stores and mitigating oxidative stress.[1] However, the direct administration of L-cysteine is hampered by its rapid oxidation and metabolism. This limitation spurred the development of "prodrugs"—biologically inert derivatives that undergo enzymatic or chemical transformation in vivo to release the active parent drug.
Thiazolidine-4-carboxylic acid derivatives emerged as a promising class of cysteine prodrugs.[2][3] These compounds are typically synthesized through the condensation of cysteine with an aldehyde or ketone.[4][5] (R)-2,2-Dimethylthiazolidine-4-carboxylic acid, formed from the reaction of L-cysteine and acetone, proved to be particularly advantageous.[6] The gem-dimethyl group at the C2 position provides steric hindrance that enhances the stability of the thiazolidine ring, yet allows for its non-enzymatic cleavage under physiological conditions to release L-cysteine.[2][7] This guide delves into the technical specifics of this important molecule, from its foundational synthesis to its advanced applications.
Synthesis and Discovery: A Cyclocondensation Approach
The discovery of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid is intrinsically linked to its straightforward and efficient synthesis. The core of the synthesis is a nucleophilic cyclocondensation reaction between the thiol and amine groups of L-cysteine and the carbonyl group of acetone. The hydrochloride salt is the common commercial and experimental form, enhancing its stability and aqueous solubility.[6]
Experimental Protocol: Synthesis of this compound
This protocol outlines a standard laboratory procedure for the synthesis, adapted from established methodologies.[4][8]
Materials:
-
L-cysteine hydrochloride monohydrate
-
Acetone (reagent grade)
-
Ethanol (95%)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) (optional, for pH adjustment in alternative procedures)
Step-by-Step Methodology:
-
Dissolution of Reactant: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-cysteine hydrochloride monohydrate in a minimal amount of deionized water. A typical concentration would be around 1 M.
-
Addition of Ketone: To the stirring solution, add an excess of acetone (approximately 3-5 equivalents). The use of excess acetone drives the equilibrium towards the formation of the thiazolidine ring.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The condensation is typically complete within 6-12 hours.
-
Crystallization and Isolation: The product, this compound, is often less soluble in the acetone/water mixture than the starting materials and will precipitate out as a white solid. Cool the mixture in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol or diethyl ether to remove any unreacted acetone and other impurities.
-
Drying: Dry the purified white solid under vacuum to yield the final product.
Causality Behind Experimental Choices:
-
Starting Material: L-cysteine is used to ensure the (R)-stereochemistry at the C4 position, which is crucial for its biological activity as a prodrug.[2][7]
-
Use of Acetone: Acetone provides the 2,2-dimethyl group. This specific substitution protects the thiol group and creates a stable yet reversible bond, a feature not as effective with other aldehydes or ketones which may result in less stable rings or altered release kinetics.[6]
-
Hydrochloride Salt: The synthesis starts with L-cysteine hydrochloride and retains the chloride counter-ion. This salt form significantly increases the compound's aqueous solubility (e.g., >50 mg/mL at 25°C) compared to its free base form, which is critical for many biological and pharmaceutical applications.[6]
Synthesis Workflow Diagram
Caption: Synthesis of the target compound via cyclocondensation.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The data presented below serves as a benchmark for validation.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂ClNO₂S | [6][9] |
| Molecular Weight | 197.68 g/mol | [6][9] |
| Appearance | White solid | [6][10] |
| Melting Point | 125-130 °C | [10] |
| CAS Number | 38984-68-8 | [6] |
| Solubility | Soluble in water and DMSO | [6][10] |
Spectroscopic Data (Expected)
-
¹H-NMR (in D₂O): The proton NMR spectrum is a key tool for structural confirmation. Expected peaks include: two singlets for the non-equivalent gem-dimethyl protons at the C2 position, a characteristic ABX system for the methylene protons at C5 and the methine proton at C4.
-
¹³C-NMR (in D₂O): The carbon spectrum should show distinct signals for the two methyl carbons, the quaternary C2 carbon, the C4 and C5 carbons of the thiazolidine ring, and the carboxylic acid carbon.
-
FT-IR (KBr Pellet, cm⁻¹): Infrared spectroscopy will reveal characteristic absorption bands. Key peaks include a broad O-H stretch for the carboxylic acid, N-H stretching, C-H stretches for the methyl and methylene groups, and a strong C=O stretch for the carboxyl group.
-
Mass Spectrometry (ESI+): Electrospray ionization mass spectrometry should show a prominent peak for the molecular ion [M+H]⁺ corresponding to the free base (C₆H₁₁NO₂S) at m/z ≈ 162.06.
Mechanism of Action: The Prodrug Concept in Action
The primary biological significance of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid is its function as a prodrug that delivers L-cysteine in vivo.[2][7][11] The thiazolidine ring is stable in neutral or acidic conditions but undergoes slow, non-enzymatic hydrolysis at physiological pH (~7.4).[2][3] This ring-opening is a reversible process, but the subsequent release of L-cysteine and acetone is favored in vivo as the products are rapidly incorporated into metabolic pathways.
This mechanism is particularly effective in protecting against drug-induced toxicity, such as that caused by acetaminophen overdose.[2][7][11] Acetaminophen toxicity depletes hepatic glutathione stores. By providing a steady supply of L-cysteine, the prodrug facilitates the resynthesis of glutathione, thereby neutralizing toxic metabolites and protecting liver cells.[1]
Mechanism of Action Diagram
Caption: In vivo hydrolysis of the prodrug to release L-cysteine.
Applications in Drug Development and Research
The unique chemical properties of this compound have led to its use in several areas of pharmaceutical research.
-
Hepatoprotective Agent: As discussed, its ability to deliver cysteine makes it a potent agent for mitigating liver damage caused by oxidative stress.[2][7][11]
-
Prodrug Linker Systems: The thiazolidine moiety is used as a linker in more complex prodrug designs. The controlled release of an active amine-containing drug can be triggered by intramolecular cyclization, a process influenced by the steric bulk of the gem-dimethyl group.[6]
-
Peptide Synthesis: It serves as a "pseudoproline" dipeptide mimic in solid-phase peptide synthesis. Incorporating this moiety can disrupt secondary structures like β-sheets, improving peptide solubility and preventing aggregation during synthesis.[6]
-
Antioxidant Research: The release of L-cysteine supports the synthesis of the primary endogenous antioxidant, glutathione, making this compound a valuable tool for studying and combating oxidative stress-related pathologies.[4][12]
-
Cytotoxic Agents: Derivatives, such as 2-arylthiazolidine-4-carboxylic acid amides, have been investigated as potent cytotoxic agents against cancer cell lines, demonstrating the versatility of the thiazolidine scaffold.[13]
Conclusion
The discovery of this compound represents a significant advancement in prodrug technology. Its elegant synthesis from readily available starting materials, coupled with its favorable physicochemical properties and predictable mechanism of action, has solidified its importance. It is more than just a chemical reagent; it is a sophisticated tool for researchers and drug developers. As a reliable in vivo source of L-cysteine, it continues to be a cornerstone in the development of hepatoprotective therapies and an enabling building block in the design of novel peptides and targeted drug delivery systems. Future research will likely continue to expand upon this versatile scaffold, creating new derivatives with tailored release kinetics and therapeutic applications.
References
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Nagasawa, H. T., Goon, D. J., Muldoon, W. P., & Zera, R. T. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 27(5), 591–596. Retrieved from [Link]
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Begum, N., Anis, I., Saeed, S. M. G., Ashraf, S., & Choudhary, M. I. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. Retrieved from [Link]
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Nagasawa, H. T., Goon, D. J., Zera, R. T., & Yuzon, D. L. (1982). Prodrugs of L-cysteine as liver-protective agents. 2(RS)-Methylthiazolidine-4(R)-carboxylic acid, a latent cysteine. Journal of Medicinal Chemistry, 25(5), 489–491. Retrieved from [Link]
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OSTI.GOV. (1984). 2-substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Retrieved from [Link]
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PubChem. (n.d.). (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid. Retrieved from [Link]
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Al-Ghorbani, M., Thahab, S. M., & Al-Amiery, A. A. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egyptian Journal of Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride. Retrieved from [Link]
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Chi, C., Li, X., Zhang, M., Li, G., & He, J. (2022). Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges. Pharmaceuticals (Basel), 15(3), 289. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of (a) 2,2-dimethyl-1,3-thiazolidine-4-carboxylic.... Retrieved from [Link]
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Semantic Scholar. (n.d.). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Retrieved from [Link]
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Li, Z., Zhang, Z., Li, J., & Miller, D. D. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry, 48(7), 2584–2588. Retrieved from [Link]
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Ogle, C. W., & Hui, S. C. (1988). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Methods and Findings in Experimental and Clinical Pharmacology, 10(11), 675–682. Retrieved from [Link]
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Anis, I., Begum, N., Saeed, S. M. G., Ashraf, S., & Choudhary, M. I. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: (R)-2,2-Dimethylthiazolidine-4-carboxylic Acid Hydrochloride as a Versatile Prodrug Linker
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride as a prodrug linker. This linker strategy is primarily leveraged for the intracellular delivery of L-cysteine to augment glutathione (GSH) biosynthesis, thereby offering a potent mechanism to counteract cellular oxidative stress.[1][2][3][4] Additionally, the thiazolidine moiety serves as a reversible covalent linker to mask functional groups on active pharmaceutical ingredients (APIs), enhancing their stability and pharmacokinetic profiles. We will explore the underlying chemical principles, provide detailed synthetic and analytical protocols, and present data-driven insights into the application of this versatile linker in prodrug design.
Introduction: The Rationale for Thiazolidine-Based Prodrugs
The therapeutic efficacy of many promising APIs is often hampered by poor pharmacokinetic properties, metabolic instability, or cellular toxicity. Prodrug design represents a powerful strategy to overcome these limitations by masking the active drug in a transient, bioreversible form.[5] (R)-2,2-Dimethylthiazolidine-4-carboxylic acid, a cyclic derivative of L-cysteine, has emerged as a particularly effective prodrug motif for two key reasons.[6]
First, it serves as a stable, transportable precursor of L-cysteine.[7][8] L-cysteine is the rate-limiting amino acid in the biosynthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells.[2][3][4] Direct administration of L-cysteine is problematic due to its toxicity and rapid oxidation.[3][4] By masking the reactive thiol and amine groups within the thiazolidine ring, the linker facilitates safe systemic delivery and subsequent intracellular release of L-cysteine.[7][8]
Second, the formation of the thiazolidine ring can be used to reversibly protect a carbonyl (aldehyde or ketone) group on a parent drug molecule. This strategy has been employed to protect aromatic aldehydes from rapid in vivo oxidative metabolism, thereby improving their oral bioavailability and prolonging their duration of action.[9]
This guide will provide the scientific foundation and practical methodologies required to effectively utilize this compound in your research and development endeavors.
Mechanism of Action: Intracellular Cysteine Delivery
The core utility of the (R)-2,2-Dimethylthiazolidine-4-carboxylic acid linker lies in its ability to undergo hydrolysis under physiological conditions to release L-cysteine. This process is generally considered to be a non-enzymatic, equilibrium-driven ring-opening reaction.[8][10]
The thiazolidine ring is formed via the condensation of L-cysteine with acetone.[6][11] Inside the cell, the equilibrium shifts, favoring the hydrolysis of the ring structure to release free L-cysteine and acetone. The released L-cysteine then becomes available for incorporation into the glutathione synthesis pathway, as depicted below.
Figure 1: Mechanism of intracellular L-cysteine release and subsequent GSH synthesis.
This targeted delivery mechanism is particularly advantageous in conditions characterized by oxidative stress and GSH depletion, such as acetaminophen-induced hepatotoxicity.[1][8][10][12]
Applications and Performance Data
The primary application of thiazolidine-based cysteine prodrugs is to mitigate cellular damage from oxidative stress by replenishing intracellular GSH pools.
Protection Against Xenobiotic-Induced Hepatotoxicity
Acetaminophen overdose is a classic model of drug-induced liver injury, where a toxic metabolite depletes hepatic GSH stores, leading to cellular necrosis. Thiazolidine prodrugs of L-cysteine have demonstrated significant protective effects in this model.
Table 1: Efficacy of Thiazolidine-Based Cysteine Prodrugs Against Acetaminophen Toxicity
| Prodrug Derivative | Animal Model | Outcome | Reference |
|---|---|---|---|
| 2(RS)-Methylthiazolidine-4(R)-carboxylic acid | Mice | High survival rate against LD90 dose of acetaminophen. | [8] |
| 2-(Polyhydroxyalkyl)thiazolidine-4(R)-carboxylic acids | Mice | RibCys derivative showed 100% survival vs. 17% for control. | [10] |
| (R)-2,2-Dimethylthiazolidine-4-carboxylic acid | In vitro (Hepatocytes) | Increased cellular GSH levels 1.2-2.1-fold over controls. |[10] |
Modulation of Inflammatory Conditions
Oxidative stress is a key pathogenic factor in inflammatory conditions like inflammatory bowel disease (IBD). Cysteine prodrugs have been shown to ameliorate colitis in animal models.[13][14] For example, 2(RS)-n-propylthiazolidine-4(R)-carboxylic acid (PTCA), a related cysteine prodrug, significantly improved colonic lesions in a mouse model of colitis.[13][14]
Reversible Masking of Bioactive Aldehydes
Beyond cysteine delivery, the thiazolidine ring can be formed by reacting an L-cysteine derivative with a drug containing an aldehyde group. This reversibly masks the aldehyde, protecting it from metabolic oxidation and improving the drug's pharmacokinetic profile.[9] This approach has been successfully used to develop a prodrug for TD-7, an anti-sickling agent, which suffers from poor oral bioavailability due to the rapid metabolism of its aldehyde functional group.[9]
Experimental Protocols
The following protocols provide a framework for the synthesis, conjugation, and evaluation of prodrugs utilizing the (R)-2,2-Dimethylthiazolidine-4-carboxylic acid linker.
Protocol 1: Synthesis of this compound
This protocol describes the foundational synthesis of the linker itself from L-cysteine hydrochloride monohydrate and acetone.
Materials:
-
L-cysteine hydrochloride monohydrate
-
Acetone
-
Anhydrous Ethanol
-
Diethyl ether
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of L-cysteine hydrochloride monohydrate (1 equiv.) in anhydrous ethanol, add a stoichiometric excess of acetone (3-5 equiv.).
-
Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon reaction completion, a white precipitate of this compound should form.
-
Filter the solid product and wash it thoroughly with cold diethyl ether to remove unreacted acetone and other impurities.
-
Dry the product under vacuum to yield the final compound.
-
Characterization: Confirm the structure and purity of the product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The hydrochloride salt form enhances aqueous solubility.[6]
Protocol 2: Conjugation of the Linker to an Amine-Containing API
This protocol details the amide bond formation between the carboxylic acid of the thiazolidine linker and a primary or secondary amine on a model API.
Figure 2: General workflow for conjugating the thiazolidine linker to an amine-containing API.
Materials:
-
This compound (from Protocol 1)
-
Amine-containing API (API-NH₂)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve this compound (1.1 equiv.) in anhydrous DMF.
-
Add EDC (1.2 equiv.) and NHS (1.2 equiv.) to the solution. Stir at room temperature for 1-2 hours to activate the carboxylic acid, forming an NHS-ester intermediate.
-
In a separate flask, dissolve the amine-containing API (1.0 equiv.) in anhydrous DMF. Add a non-nucleophilic base such as TEA or DIPEA (2-3 equiv.) to neutralize the hydrochloride salt and deprotonate the amine.
-
Slowly add the activated linker solution to the API solution.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by LC-MS.
-
Once the reaction is complete, quench any remaining activated ester with a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using reverse-phase HPLC or column chromatography.
-
Characterize the final prodrug conjugate by LC-MS to confirm the molecular weight and by NMR to verify the structure.
Protocol 3: In Vitro Stability and Release Study
This protocol is designed to evaluate the stability of the prodrug and quantify the rate of API release under physiologically relevant conditions.
Materials:
-
Thiazolidine-API Prodrug Conjugate (from Protocol 2)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Incubator or water bath at 37°C
-
HPLC equipped with a suitable column for separating the prodrug from the released API
-
Quenching solution (e.g., acetonitrile with 0.1% formic acid)
Procedure:
-
Prepare a stock solution of the prodrug conjugate in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Prepare reaction buffers: PBS at pH 7.4 (to mimic blood/cytosol) and an acetate or MES buffer at pH 5.5 (to mimic the endosomal/lysosomal environment).
-
Initiate the experiment by diluting the prodrug stock solution into the pre-warmed (37°C) reaction buffers to a final concentration of 10-50 µM.
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to an equal volume of cold quenching solution. This stops the hydrolysis and precipitates proteins if plasma is used.
-
Centrifuge the quenched samples to pellet any precipitate.
-
Analyze the supernatant by HPLC to quantify the remaining concentration of the prodrug and the concentration of the released API.
-
Plot the concentration of the prodrug versus time to determine its half-life (t₁/₂) at each pH condition.
Conclusion
This compound is a highly valuable and versatile linker for prodrug development. Its primary role as an efficient intracellular L-cysteine donor makes it a powerful tool for developing therapeutics aimed at mitigating oxidative stress and replenishing glutathione.[1][10] The straightforward chemistry of its synthesis and conjugation, coupled with its predictable release mechanism, provides a reliable platform for enhancing the therapeutic potential of a wide range of APIs. The protocols and data presented herein offer a solid foundation for researchers to explore and implement this promising prodrug strategy.
References
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Miccadei, S., & Di Ilio, C. (2020). Prodrug Approach for Increasing Cellular Glutathione Levels. Antioxidants, 9(3), 229. [Link]
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Kramer, K. K., & Tso, D. Y. (2002). Glutathione therapy: from prodrugs to genes. Journal of Pharmacy and Pharmacology, 54(11), 1489-1498. [Link]
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Miccadei, S., & Di Ilio, C. (2020). Prodrug Approach for Increasing Cellular Glutathione Levels. ResearchGate. [Link]
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Wikipedia contributors. (2024). Acetylcysteine. Wikipedia. [Link]
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Ni, G., et al. (2022). Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges. Oxidative Medicine and Cellular Longevity. [Link]
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Debski, B., et al. (1989). Thiazolidine derivatives as source of free L-cysteine in rat tissue. Agents and Actions, 26(1-2), 127-130. [Link]
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Oz, H. S., et al. (2007). Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model. Translational Research, 150(2), 122-129. [Link]
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Ozen, F. E., et al. (2016). The Cysteine Releasing Pattern of Some Antioxidant Thiazolidine-4-carboxylic acids. European Journal of Medicinal Chemistry, 116, 103-112. [Link]
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Ozen, F. E., et al. (2016). The cysteine releasing pattern of some antioxidant thiazolidine-4-carboxylic acids. European Journal of Medicinal Chemistry, 116, 103-112. [Link]
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Roberts, J. C., et al. (1987). Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity. 2-(Polyhydroxyalkyl)- and 2-(polyacetoxyalkyl)thiazolidine-4(R)-carboxylic acids. Journal of Medicinal Chemistry, 30(10), 1891-1896. [Link]
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Ni, G., et al. (2022). Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges. Oxidative Medicine and Cellular Longevity. [Link]
-
Abdulmalik, O., et al. (2023). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules, 28(21), 7352. [Link]
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Oz, H. S., et al. (2007). Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model. Translational Research, 150(2), 122-129. [Link]
-
Nagasawa, H. T., et al. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 27(5), 591-596. [Link]
-
Khan, K. M., et al. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 28(4), 1269-1274. [Link]
-
ResearchGate. (2023). Scheme 1. Synthesis of (a) 2,2-dimethyl-1,3-thiazolidine-4-carboxylic... ResearchGate. [Link]
-
Nagasawa, H. T., et al. (1982). Prodrugs of L-cysteine as liver-protective agents. 2(RS)-Methylthiazolidine-4(R)-carboxylic acid, a latent cysteine. Journal of Medicinal Chemistry, 25(5), 489-491. [Link]
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Application Notes and Protocols: (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride in Solid-Phase Peptide Synthesis
Introduction
In the landscape of synthetic peptide chemistry, the precise introduction of cysteine residues represents a critical challenge, primarily due to the high reactivity of the thiol side chain. (R)-2,2-Dimethylthiazolidine-4-carboxylic acid, a cyclic derivative of cysteine, serves as an invaluable building block in solid-phase peptide synthesis (SPPS) for the controlled incorporation of cysteine. The thiazolidine ring acts as a stable protecting group for both the amine and the thiol functionalities of the N-terminal cysteine, offering unique advantages in the synthesis of complex peptides, particularly in strategies involving native chemical ligation (NCL).[1] This guide provides an in-depth exploration of the principles and protocols for the effective utilization of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride in Fmoc-based SPPS.
This compound, also known as H-Dmt-OH·HCl, is a heterocyclic compound derived from the condensation of L-cysteine and acetone.[2][3] This modification masks the reactive thiol and the primary amine, preventing unwanted side reactions during peptide chain elongation. The stability of the thiazolidine ring to the standard acidic conditions used for resin cleavage (e.g., trifluoroacetic acid, TFA) and its selective deprotection under specific conditions make it a versatile tool for peptide chemists.
Key Advantages in SPPS:
-
Orthogonal Protection: The thiazolidine group is stable to the piperidine treatment used for Fmoc removal and the TFA cocktails used for cleavage from most resins, providing orthogonality.[1]
-
Prevention of Racemization: Its use can minimize racemization at the C-terminal cysteine residue, a common issue in SPPS.
-
Facilitation of Native Chemical Ligation: It is a widely used strategy for protecting the N-terminal cysteine of a peptide segment intended for NCL, preventing intramolecular cyclization or oligomerization.[1][4]
-
Controlled Disulfide Bond Formation: By selectively unmasking the cysteine thiol post-synthesis, it allows for directed disulfide bridge formation in peptides with multiple cysteine residues.
Physicochemical Properties
A thorough understanding of the properties of this compound is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C6H12ClNO2S | [5][6] |
| Molecular Weight | 197.68 g/mol | [5][6] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water and polar organic solvents like DMF | |
| CAS Number | 67089-92-3 | [6] |
Core Principles of Application in SPPS
The incorporation of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid into a peptide sequence follows the general principles of Fmoc-based SPPS. The key distinction lies in the final deprotection step to reveal the free N-terminal cysteine.
Workflow Overview
Caption: General workflow for SPPS using (R)-2,2-Dimethylthiazolidine-4-carboxylic acid.
Detailed Protocols
The following protocols are intended as a guide and may require optimization based on the specific peptide sequence and desired purity.
Part 1: Incorporation of this compound
This protocol outlines the coupling of the thiazolidine-protected cysteine derivative onto the growing peptide chain.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagents: HBTU/HOBt or DIC/Oxyma
-
Base: Diisopropylethylamine (DIEA) or Collidine
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing solvents: Dichloromethane (DCM), Isopropanol (IPA)
Protocol:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.[7]
-
Washing: Wash the resin thoroughly with DMF (5-7 times), IPA (2 times), and DMF (3 times) to remove residual piperidine.
-
Coupling Reaction:
-
Pre-activate a solution of this compound (3-5 equivalents relative to resin loading) with the chosen coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma, in equimolar amounts to the amino acid derivative) and a base (e.g., DIEA, 2 equivalents per equivalent of the hydrochloride salt) in DMF for 5-10 minutes.
-
Add the pre-activated solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. The progress can be monitored using a Kaiser test.[8]
-
-
Washing: After completion of the coupling, wash the resin with DMF (5-7 times), DCM (3 times), and DMF (3 times).
-
Chain Elongation: Proceed with the coupling of the subsequent Fmoc-amino acids as per standard SPPS protocols.
Part 2: Cleavage from Resin and Thiazolidine Ring Stability
The thiazolidine ring is generally stable to standard TFA cleavage conditions.
Materials:
-
Peptide-resin with the N-terminal (R)-2,2-Dimethylthiazolidine-4-carboxylic acid
-
Cleavage Cocktail: e.g., TFA/H2O/TIPS (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Protocol:
-
Resin Preparation: Wash the final peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen.
-
Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[9]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Drying: Dry the crude peptide under vacuum. At this stage, the N-terminal cysteine is still protected as the thiazolidine derivative.
Part 3: Deprotection of the Thiazolidine Ring (Ring Opening)
The conversion of the thiazolidine ring back to a cysteine residue is a critical step, typically performed in solution after cleavage from the resin.
Caption: Simplified mechanism of thiazolidine ring opening.
Method 1: Methoxyamine Hydrochloride
This is a widely used and reliable method for thiazolidine deprotection.[1]
Materials:
-
Crude thiazolidine-protected peptide
-
Methoxyamine hydrochloride (MeONH2·HCl)
-
Aqueous buffer (e.g., 0.1 M sodium phosphate, pH 4-5)
Protocol:
-
Dissolution: Dissolve the crude peptide in the aqueous buffer.
-
Deprotection: Add an excess of methoxyamine hydrochloride (e.g., 50-100 equivalents) to the peptide solution.
-
Incubation: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 37°C) for 4-12 hours. The reaction progress should be monitored by HPLC-MS.
-
Purification: Once the deprotection is complete, purify the peptide with the free N-terminal cysteine using reverse-phase HPLC.
Method 2: Metal-Mediated Deprotection
Palladium or copper complexes can also catalyze the hydrolysis of the thiazolidine ring.[10][11]
Materials:
-
Crude thiazolidine-protected peptide
-
Palladium(II) or Copper(II) salt (e.g., PdCl2, CuSO4)
-
Aqueous buffer (pH may vary depending on the specific catalyst)
Protocol:
-
Dissolution: Dissolve the peptide in the appropriate aqueous buffer.
-
Catalyst Addition: Add a catalytic amount of the chosen metal salt.
-
Incubation: Monitor the reaction closely by HPLC-MS. Reaction times are typically shorter than with methoxyamine.
-
Quenching and Purification: Upon completion, the reaction may need to be quenched (e.g., with a chelating agent like EDTA if metal ions interfere with downstream applications). Purify the final peptide by RP-HPLC.
Method 3: 2,2'-dipyridyl disulfide (DPDS)
This method offers an alternative for ring-opening under acidic conditions, yielding an S-pyridylsulfenylated cysteine.[12]
Materials:
-
Crude thiazolidine-protected peptide
-
2,2'-dipyridyl disulfide (DPDS)
-
Acidic solution
Protocol:
-
Reaction Setup: Dissolve the peptide and DPDS in an acidic solution.
-
Conversion: The thiazolidine is converted to an N-terminal cysteine protected with a disulfide bond, which can be directly used in NCL reactions.[12]
Troubleshooting and Expert Insights
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling time, extend the reaction time or perform a double coupling. The steric hindrance of the dimethyl groups can sometimes slow down the reaction.
-
Premature Deprotection: While generally stable, prolonged exposure to very harsh acidic conditions during cleavage could potentially lead to some degree of ring opening. Minimize cleavage times where possible.
-
Incomplete Thiazolidine Deprotection: Ensure a sufficient excess of the deprotecting agent (e.g., methoxyamine) is used. The pH of the reaction is also critical and should be maintained in the optimal range (typically acidic).
-
Oxidation of the Free Thiol: After deprotection, the newly formed cysteine thiol is susceptible to oxidation. It is advisable to work under an inert atmosphere (e.g., argon) and use degassed buffers. The peptide should be purified and lyophilized promptly.
Conclusion
This compound is a powerful tool in the arsenal of the peptide chemist. Its strategic use enables the synthesis of complex cysteine-containing peptides with a high degree of control. By understanding the underlying chemistry and carefully selecting the appropriate deprotection strategy, researchers can leverage this building block to advance their work in drug discovery, protein engineering, and fundamental biological research.
References
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Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. (n.d.). RSC Publishing. Retrieved from [Link]
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Zhang, L., Tam, J. P. (1996). Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins. Analytical Biochemistry, 233(1), 87-93. Retrieved from [Link]
-
Katayama, H., et al. (2021). Thiazolidine Deprotection by 2-Aminobenzamide-based Aldehyde Scavenger for One-pot Multiple Peptide Ligation. ChemRxiv. Retrieved from [Link]
-
Zhang, L., et al. (1999). Cyclic Peptides from Linear Unprotected Peptide Precursors through Thiazolidine Formation. Journal of the American Chemical Society, 121(48), 11571–11572. Retrieved from [Link]
-
Ollivier, N., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Chemical Communications, 56(40), 5486-5489. Retrieved from [Link]
-
Chen, Y., et al. (2020). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Chemical Science, 11(29), 7534-7541. Retrieved from [Link]
-
Katayama, H., et al. (2022). Thiazolidine deprotection using an organic solvent extractable aldehyde scavenger for one-pot four-segment ligation. Organic & Biomolecular Chemistry, 20(44), 8673-8678. Retrieved from [Link]
-
Sato, K., et al. (2020). Repetitive Thiazolidine Deprotection Using a Thioester‐Compatible Aldehyde Scavenger for One‐Pot Multiple Peptide Ligation. Angewandte Chemie International Edition, 59(15), 6061-6066. Retrieved from [Link]
-
Wan, X.-C., et al. (2021). Thioproline-Based Oxidation Strategy for Direct Preparation of N-Terminal Thiazolidine-Containing Peptide Thioesters from Peptide Hydrazides. Organic Letters, 23(12), 4699–4703. Retrieved from [Link]
-
Fairweather, J. K., et al. (2021). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Chemistry – A European Journal, 27(64), 15998-16010. Retrieved from [Link]
-
Harp, J. M., et al. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters, 16(6), 1658–1661. Retrieved from [Link]
-
Sato, K., et al. (2019). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Organic & Biomolecular Chemistry, 17(18), 4501-4505. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135425629, 2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride. Retrieved from [Link]
-
Conibear, A. C., et al. (2021). Cysteine Protecting Groups Applications in Peptide and Protein Science. Chemical Society Reviews, 50(17), 9670-9730. Retrieved from [Link]
-
Morisue, M., et al. (2018). A novel ring opening reaction of peptide N-terminal thiazolidine with 2,2′-dipyridyl disulfide (DPDS) efficient for protein chemical synthesis. Tetrahedron Letters, 59(38), 3469-3472. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 419715, 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676443, (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid. Retrieved from [Link]
-
Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1259-1264. Retrieved from [Link]
-
Banerjee, I., et al. (2015). Cis-Amide Stabilizing Proline Analogs: Synthesis and Applications. European Journal of Medicinal Chemistry, 97, 145-154. Retrieved from [Link]
-
Fields, G. B. (Ed.). (2002). Solid Phase Peptide Synthesis. Academic Press. Retrieved from [Link]
-
Albericio, F., et al. (2014). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 17(5), 246-253. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
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- 5. 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | C6H12ClNO2S | CID 16263005 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Application Note: (R)-2,2-Dimethylthiazolidine-4-carboxylic acid Hydrochloride for Reversible Cysteine Protection
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Cysteine Protection Challenge
Cysteine is a unique amino acid, distinguished by its nucleophilic thiol (-SH) side chain. While this functional group is central to the biological activity of many peptides and proteins—participating in disulfide bond formation, metal coordination, and enzymatic catalysis—it also presents a significant challenge during chemical synthesis. The thiol is highly susceptible to oxidation, alkylation, and other side reactions under standard synthesis conditions.[1] Consequently, effective and reliable protection of the cysteine sulfhydryl group is a cornerstone of modern peptide synthesis and bioconjugation strategies.[1][2]
Traditional protecting groups like trityl (Trt) or acetamidomethyl (Acm) are robust but often require harsh cleavage conditions, such as strong acids or toxic heavy metal salts, which can compromise the integrity of complex peptides. This application note details the use of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride (DMT·HCl), a reversible protecting group that offers a mild and efficient alternative by temporarily incorporating the cysteine residue into a thiazolidine ring structure.
The Thiazolidine Protection Strategy: Mechanism and Rationale
The core of this protection strategy is the reversible condensation reaction between the L-cysteine backbone and a ketone, in this case, acetone. The reaction proceeds via the formation of an iminium intermediate from the cysteine amine and acetone, which is then rapidly captured intramolecularly by the thiol group to form a stable, five-membered thiazolidine ring.[3] This single reaction effectively sequesters both the primary amine and the thiol, preventing their unwanted side reactions. The use of the hydrochloride salt of L-cysteine is standard, and the reaction is typically facilitated by a mild base to neutralize the acid.[4][5]
Caption: Protection of L-cysteine via condensation with acetone.
The true elegance of this method lies in its reversibility. The thiazolidine ring is stable under neutral and mildly acidic conditions but can be readily hydrolyzed back to L-cysteine and acetone under aqueous conditions, a process that can be modulated by pH.[3][6][7] This ring-opening is essentially the reverse of the protection reaction and allows for the release of native cysteine without the need for harsh chemical reagents.
Caption: Hydrolytic deprotection to regenerate L-cysteine.
Key Advantages and Applications
-
Mild Conditions: Both protection and deprotection steps proceed under mild conditions, avoiding the strong acids or heavy metals required for other common thiol protecting groups.
-
Dual Protection: The thiazolidine ring simultaneously protects both the thiol and the α-amino group of the cysteine monomer.
-
Prodrug Potential: 2-substituted thiazolidine-4-carboxylic acids are recognized as effective prodrugs of L-cysteine.[6][7] They can be administered in this stable form and subsequently hydrolyze in vivo at physiological pH to release cysteine, which can replenish intracellular glutathione levels and protect against toxicity.[6][8][9]
-
Enhanced Solubility: The hydrochloride salt form of the protected amino acid significantly improves aqueous solubility, simplifying handling and reaction setup.[3]
-
Orthogonality: The DMT group's lability in aqueous/basic conditions makes it orthogonal to protecting groups removed by strong acidolysis (e.g., Boc, Trt) or photolysis, enabling its use in complex, multi-step synthetic strategies.
Experimental Protocols and Workflows
Overall Workflow
The process involves three main stages: protection of the cysteine, isolation and characterization of the DMT-protected intermediate, and subsequent deprotection to yield the free cysteine when desired.
Caption: General experimental workflow for cysteine protection and deprotection.
Protocol 1: Protection of L-Cysteine as (R)-2,2-Dimethylthiazolidine-4-carboxylic acid
This protocol is adapted from general procedures for the synthesis of 2-substituted thiazolidines.[4][5][10]
Table 1: Materials and Reagents for Protection
| Reagent/Material | Grade | Supplier Example |
| L-Cysteine hydrochloride monohydrate | ≥99% | Sigma-Aldrich |
| Acetone | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | ≥99.5% | VWR |
| Ethanol (95%) | Reagent Grade | Merck |
| Deionized Water | Type I | Millipore |
| Magnetic Stirrer and Stir Bar | - | - |
| Filtration Apparatus (Büchner funnel) | - | - |
Step-by-Step Methodology:
-
Dissolve Cysteine: In a suitable flask, dissolve L-cysteine hydrochloride monohydrate (1.0 eq.) and sodium bicarbonate (1.1 eq.) in deionized water. Stir until fully dissolved.
-
Add Acetone: To the aqueous solution, add an equal volume of 95% ethanol. Follow this by the addition of acetone (1.5-2.0 eq.).
-
Reaction: Stir the reaction mixture vigorously at room temperature (20-25°C). The reaction is often accompanied by the formation of a white precipitate.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Isolation: Once the reaction is complete (typically 4-6 hours), collect the solid product by vacuum filtration.[5][10]
-
Washing: Wash the filtered solid sequentially with cold ethanol and then diethyl ether to remove unreacted starting materials and impurities.
-
Drying: Dry the purified white solid product under vacuum to a constant weight.
-
Characterization: Confirm the identity and purity of the (R)-2,2-Dimethylthiazolidine-4-carboxylic acid product via ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Table 2: Typical Protection Reaction Parameters
| Parameter | Value | Rationale |
| Stoichiometry | Cysteine:NaHCO₃:Acetone = 1:1.1:1.5 | NaHCO₃ neutralizes HCl; excess acetone drives the equilibrium. |
| Solvent System | 1:1 Water:Ethanol | Ensures solubility of both the hydrophilic cysteine salt and organic acetone. |
| Temperature | 20-25°C (Room Temperature) | The reaction proceeds efficiently without heating. |
| Reaction Time | 4-6 hours | Typically sufficient for complete conversion. |
| Expected Yield | >90% | The reaction is generally high-yielding.[10] |
Protocol 2: Deprotection via Hydrolysis
Deprotection leverages the chemical equilibrium, favoring ring-opening in a sufficiently aqueous environment. The process can be accelerated by adjusting the pH away from neutral.
Table 3: Deprotection Conditions and Monitoring
| Parameter | Condition | Rationale |
| Solvent | Aqueous Buffer (e.g., Phosphate, pH 7.4) | Mimics physiological conditions and provides the necessary water for hydrolysis.[6] |
| Temperature | 25-37°C | Mild heating can accelerate the rate of hydrolysis. |
| Additives | None required | The reaction is a direct hydrolysis. |
| Monitoring | Ellman's Test / HPLC | Ellman's reagent detects the appearance of the free thiol; HPLC tracks the disappearance of the starting material and appearance of cysteine. |
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified (R)-2,2-Dimethylthiazolidine-4-carboxylic acid in an appropriate aqueous buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4).
-
Incubation: Stir the solution at the desired temperature (e.g., 37°C).
-
Monitoring for Free Thiol:
-
Periodically take an aliquot of the reaction mixture.
-
Add the aliquot to a solution of Ellman's reagent (DTNB) in buffer.
-
The development of a yellow color (Amax ≈ 412 nm) indicates the presence of the regenerated free thiol of cysteine.
-
-
Complete Deprotection: Continue the incubation until monitoring indicates the reaction has reached completion or the desired level of deprotection. The liberated cysteine is now available for subsequent reactions.
Stability and Orthogonality
The stability of the DMT protecting group is highly dependent on the chemical environment, which is key to its strategic application.
Table 4: Stability Profile of DMT-Protected Cysteine
| Condition | Stability | Comments |
| Strong Acid (e.g., TFA) | Stable | The thiazolidine ring is generally stable to anhydrous acidic conditions used for Boc or Trt group removal.[1] |
| Aqueous Acid (e.g., 1 M HCl) | Moderate | Hydrolysis can be initiated, but is typically slower than under neutral or basic conditions. |
| Aqueous Neutral (pH 7.0-7.4) | Labile | Undergoes slow hydrolysis, consistent with its use as a prodrug that releases cysteine over time.[6][7] |
| Aqueous Base (e.g., pH > 8) | Labile | Readily decomposes into cysteine and acetone in basic solutions.[3] |
| Standard Fmoc-SPPS Piperidine Treatment | Unstable | Not suitable for standard Fmoc-based solid-phase peptide synthesis where repeated piperidine treatment is used. |
| Oxidizing Agents (e.g., I₂) | Stable | The protected thiol is not susceptible to oxidation. |
This profile highlights that DMT-cysteine is an excellent choice for solution-phase synthesis or for fragments that will not be exposed to prolonged basic conditions. It is orthogonal to acid-labile groups but not to base-labile ones.
Conclusion
This compound provides a unique and valuable tool for the protection of cysteine. Its formation under mild conditions, coupled with its facile, non-toxic deprotection in aqueous media, distinguishes it from many conventional protecting groups. This strategy is particularly powerful in the context of prodrug development and in synthetic schemes where avoiding harsh reagents is paramount to preserving the integrity of the final product. By understanding its mechanism and stability profile, researchers can effectively leverage this method for the controlled incorporation and liberation of one of nature's most versatile amino acids.
References
-
Nagasawa, H. T., Goon, D. J., & Zera, R. T. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 27(5), 591–596. [Link]
-
O'Neill, I. K., & Ohshima, H. (1987). Roles of cysteine as both precursor of thiazolidine 4-carboxylic acids found in human urine and possible inhibitor of endogenous N-nitrosation. IARC Scientific Publications, (84), 322–327. [Link]
-
Jabeen, A., et al. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1751-1756. [Link]
-
Kim, D. H., et al. (2009). Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury. Nephrology Dialysis Transplantation, 24(9), 2675–2683. [Link]
-
Semantic Scholar. (n.d.). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Semantic Scholar. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egyptian Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of (a) 2,2-dimethyl-1,3-thiazolidine-4-carboxylic... ResearchGate. Retrieved from [Link]
-
Nagasawa, H. T., et al. (1982). Prodrugs of L-cysteine as liver-protective agents. 2(RS)-Methylthiazolidine-4(R)-carboxylic acid, a latent cysteine. Journal of Medicinal Chemistry, 25(5), 489–491. [Link]
-
Spratt, T. E., & Levy, D. E. (2007). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. International Journal of Peptide Research and Therapeutics, 13(1-2), 179–183. [Link]
-
Sprince, H., et al. (1974). Protection against acetaldehyde toxicity in the rat by L-cysteine, thiamin and L-2-methylthiazolidine-4-carboxylic acid. Agents and Actions, 4(2), 125–130. [Link]
-
Fairweather, J. L., & Brik, A. (2020). Thiazolidine Deprotection Using an Organic Solvent Extractable Aldehyde Scavenger for One-Pot Four-Segment Ligation. ResearchGate. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9595-9686. [Link]
-
Liu, Y., et al. (2021). Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. Molecules, 26(2), 400. [Link]
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Isidro-Llobet, A., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 24(49), 9098–9102. [Link]
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Application Note: Comprehensive Characterization of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
Introduction: (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride, a derivative of the non-proteinogenic amino acid L-cysteine, is a crucial chiral building block in pharmaceutical synthesis.[1][2] Its distinct thiazolidine ring structure is integral to the development of advanced prodrug linker systems, where it can modulate molecular conformation and reaction kinetics.[1] Given its significance in drug development, rigorous analytical characterization is paramount to ensure its identity, purity, and stability. This application note provides a comprehensive guide with detailed protocols for the multifaceted analysis of this compound, designed for researchers, scientists, and drug development professionals.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical characteristics is essential for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C6H12ClNO2S | PubChem[3] |
| Molecular Weight | 197.68 g/mol | PubChem[3], Benchchem[1] |
| IUPAC Name | (4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride | PubChem[4] |
| Appearance | Solid | Benchchem[1] |
Chromatographic Analysis for Purity and Stability
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for conducting stability-indicating assays. The thiazolidine group is amenable to reversed-phase HPLC, often with UV detection.[5][6][7]
Rationale for Method Selection
A reversed-phase HPLC (RP-HPLC) method is selected for its versatility and its ability to separate the target analyte from potential impurities and degradation products. The acidic nature of the hydrochloride salt and the carboxylic acid moiety makes a buffered mobile phase at a low pH optimal for achieving good peak shape and retention. UV detection is suitable as the thiazolidine ring, although not a strong chromophore, provides sufficient absorbance at lower wavelengths.
Experimental Workflow: RP-HPLC
Caption: Workflow for RP-HPLC analysis.
Detailed Protocol: Purity Determination by RP-HPLC
Objective: To determine the purity of this compound and separate it from potential process-related impurities and degradation products.
Instrumentation and Materials:
-
HPLC system with UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer, pH 2.5 (20:80, v/v) | Low pH suppresses ionization of the carboxylic acid, improving peak shape. Acetonitrile provides sufficient elution strength.[5][6] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 215 nm | Provides adequate sensitivity for the thiazolidine moiety which lacks a strong chromophore.[5] |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any potential late-eluting impurities. |
Procedure:
-
Mobile Phase Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of the reference standard in the mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Calculation: Calculate the purity by the area percentage method, assuming all components have a similar response factor at the detection wavelength.
Structural Elucidation and Confirmation
A combination of spectroscopic techniques is required for the unambiguous confirmation of the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of thiazolidine derivatives.[8][9][10] Both ¹H and ¹³C NMR provide detailed information about the connectivity of atoms.
Rationale for NMR: ¹H NMR confirms the presence and connectivity of protons, including the characteristic signals for the gem-dimethyl groups, the thiazolidine ring protons, and the exchangeable NH and OH protons. ¹³C NMR provides information on the carbon skeleton, including the quaternary carbon of the dimethyl group, the carbons of the thiazolidine ring, and the carbonyl carbon of the carboxylic acid.[11]
Expected ¹H NMR Chemical Shifts (in D₂O):
-
Gem-dimethyl protons (C(CH₃)₂): Two singlets in the range of δ 1.5-1.8 ppm.
-
Methylene protons (CH₂-S): Two sets of multiplets (ABX system) around δ 3.2-3.6 ppm.
-
Methine proton (N-CH-COOH): A multiplet around δ 4.2-4.5 ppm.
Expected ¹³C NMR Chemical Shifts (in D₂O):
-
Gem-dimethyl carbons (C(CH₃)₂): Signals around δ 25-30 ppm.
-
Methylene carbon (CH₂-S): Signal around δ 35-40 ppm.
-
Methine carbon (N-CH-COOH): Signal around δ 65-70 ppm.
-
Quaternary carbon (C(CH₃)₂): Signal around δ 70-75 ppm.
-
Carbonyl carbon (COOH): Signal in the deshielded region of δ 170-175 ppm.[11][12]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Rationale for MS: Electrospray ionization (ESI) in positive mode is typically used to generate the protonated molecular ion [M+H]⁺. The accurate mass measurement by high-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Expected Mass:
-
Exact Mass (free base): 161.05 g/mol [4]
-
Expected [M+H]⁺ ion: m/z 162.0583
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Rationale for FTIR: The technique can confirm the presence of key functional groups such as the carboxylic acid O-H and C=O, the N-H of the amine salt, and C-H bonds.
Characteristic FTIR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Characteristic broad absorption due to hydrogen bonding.[14][15] |
| N-H Stretch (Ammonium Salt) | 2400-2800 (broad) | Overlaps with the O-H stretch. |
| C-H Stretch (Aliphatic) | 2850-2960 | Stretching vibrations of the methyl and methylene groups. |
| C=O Stretch (Carboxylic Acid) | 1700-1730 | Carbonyl stretching vibration.[12][14][15] |
| C-O Stretch | 1210-1320 | Stretching vibration of the C-O single bond in the carboxylic acid.[14][15] |
Chiral Purity Analysis
Since the molecule is the (R)-enantiomer, it is critical to determine its enantiomeric excess (e.e.). This is typically achieved using a chiral chromatographic method.
Rationale for Chiral HPLC
Chiral HPLC, using a column with a chiral stationary phase (CSP), is the most common and reliable method for separating enantiomers. The choice of CSP is critical and often requires screening of different column types (e.g., polysaccharide-based, cyclodextrin-based).
Experimental Workflow: Chiral HPLC
Caption: Workflow for Chiral Purity Analysis.
Protocol: Chiral Purity by HPLC
Objective: To separate and quantify the (R)- and (S)-enantiomers of 2,2-Dimethylthiazolidine-4-carboxylic acid and determine the enantiomeric excess of the (R)-enantiomer.
Instrumentation and Materials:
-
HPLC system with UV/Vis Detector
-
Chiral stationary phase column (e.g., Chiralpak series)
-
This compound sample
-
Racemic 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride (for method development)
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (analytical grade)
Chromatographic Conditions (Example):
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based CSP (e.g., Chiralpak AD-H) | These columns are widely effective for separating a broad range of chiral compounds. |
| Mobile Phase | Hexane : Isopropanol : TFA (90:10:0.1, v/v/v) | Normal phase conditions often provide better selectivity on polysaccharide-based CSPs. TFA is added to improve peak shape for the acidic analyte. |
| Flow Rate | 0.8 mL/min | Adjusted for optimal resolution and run time on the specific chiral column. |
| Column Temperature | 25 °C | Temperature can significantly affect chiral separation; a controlled temperature is crucial. |
| Detection Wavelength | 215 nm | As per the achiral HPLC method. |
Procedure:
-
Method Development: Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.
-
Sample Analysis: Prepare a solution of the (R)-enantiomer sample in the mobile phase and inject it into the HPLC system.
-
Peak Identification: Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the injection of the single enantiomer and the racemate.
-
Calculation: Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100
Conclusion
The comprehensive analytical characterization of this compound requires an orthogonal approach, combining chromatographic and spectroscopic techniques. The protocols outlined in this application note provide a robust framework for confirming the identity, purity, and enantiomeric integrity of this important pharmaceutical intermediate. Adherence to these validated methods is essential for ensuring the quality and consistency required in drug development and manufacturing.
References
- A Multinuclear NMR Study of Derivatives of Thiazolidine. RSC Publishing.
- Stability-indicating validated HPLC method for simultaneous determination of oral antidiabetic drugs from thiazolidinedione and sulfonylurea groups in combined dosage forms. PubMed.
- Synthesis and NMR Properties of 2-(4-pyridyl) thiazolidine-4-carboxylic Acids. PubMed.
- A multinuclear NMR study of derivatives of thiazolidine. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
-
(4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid | C6H11NO2S | CID 676443. PubChem. Available at: [Link]
-
1 H -NMR data for the prepared thiazolidinones (4a-e). ResearchGate. Available at: [Link]
-
X-ray and NMR studies on thiazolidines: crystal structure and conformational equilibriums of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid ad related thiazolidine derivatives. Journal of the American Chemical Society. Available at: [Link]
-
Stability-Indicating Validated HPLC Method for Simultaneous Determination of Oral Antidiabetic Drugs from Thiazolidinedione and Sulfonylurea Groups in Combined Dosage Forms. ResearchGate. Available at: [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. Available at: [Link]
-
2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride | C6H11NO2S | CID 419715. PubChem. Available at: [Link]
-
(S)-2,2-Dimethylthiazolidine-4-carboxylic acid | C6H11NO2S | CID 676442. PubChem. Available at: [Link]
-
2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | C6H12ClNO2S. PubChem. Available at: [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]
-
Thiazolidinediones: Recent Development in Analytical Methodologies. ResearchGate. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]
-
Stability-Indicating TLC-Densitometric and HPLC Methods for Simultaneous Determination of Teneligliptin and Pioglitazone in Phar. Research Square. Available at: [Link]
-
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. ResearchGate. Available at: [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Determination of Selected Drugs Using Green Assessment in Bulk and Pharmaceutical Dosage Form. Research Square. Available at: [Link]
-
ir spectrum of carboxylic acids and alcohols. Unknown Source. Available at: [Link]
-
Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. MDPI. Available at: [Link]
-
[Study on determination of 2-thioxothiazolidine-4-carboxylic Acid in urine by high performance liquid chromatography]. PubMed. Available at: [Link]
-
2-Thioxothiazolidine-4-carboxylic acid (TTCA). Biomonitoring Methods. Available at: [Link]
-
Infrared Spectra of Some Carboxylic Acid Derivatives. Journal of the American Chemical Society. Available at: [Link]
-
The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]
-
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. PubMed. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | C6H12ClNO2S | CID 16263005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid | C6H11NO2S | CID 676443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stability-indicating validated HPLC method for simultaneous determination of oral antidiabetic drugs from thiazolidinedione and sulfonylurea groups in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A multinuclear NMR study of derivatives of thiazolidine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. A multinuclear NMR study of derivatives of thiazolidine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 13. (S)-2,2-Dimethylthiazolidine-4-carboxylic acid | C6H11NO2S | CID 676442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols for the HPLC Analysis of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
For: Researchers, scientists, and drug development professionals
Introduction: The Analytical Significance of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
This compound is a chiral heterocyclic compound of significant interest in pharmaceutical research and development. As a derivative of the amino acid L-cysteine, it serves as a valuable building block in the synthesis of various biologically active molecules.[1] Its rigid thiazolidine ring structure imparts specific conformational constraints, making it a useful component in the design of peptidomimetics and other therapeutic agents. The hydrochloride salt form enhances its stability and solubility, facilitating its use in various applications.
Given its chiral nature, the enantiomeric purity of this compound is a critical quality attribute. The biological activity and toxicological profile of chiral molecules can be enantiomer-specific. Therefore, robust analytical methods are essential to not only quantify the compound but also to determine its enantiomeric excess. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering the versatility to perform both achiral (for purity and concentration) and chiral (for enantiomeric separation) analyses.
This comprehensive guide provides detailed application notes and protocols for the HPLC analysis of this compound. The methodologies described herein are designed to be robust, reliable, and grounded in established chromatographic principles, ensuring both scientific integrity and practical utility for researchers in the field.
Part 1: Achiral Reversed-Phase HPLC for Purity and Assay
An achiral reversed-phase HPLC (RP-HPLC) method is fundamental for determining the chemical purity and concentration of this compound. This method separates the target analyte from potential impurities, degradation products, and synthesis-related byproducts.
Scientific Rationale for Method Selection
The choice of a C18 stationary phase is based on its broad applicability and effectiveness in retaining polar to moderately nonpolar compounds. This compound, being a polar, water-soluble molecule, will exhibit sufficient retention on a C18 column when an appropriate aqueous-organic mobile phase is employed. The inclusion of an acidic modifier, such as acetic acid or trifluoroacetic acid, in the mobile phase serves a dual purpose: it protonates the carboxylic acid group, suppressing its ionization and leading to a more retained, sharper peak, and it improves the overall peak shape. The use of a simple isocratic mobile phase of methanol and water provides a straightforward and robust separation.
Experimental Protocol: Achiral RP-HPLC
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Glacial acetic acid, HPLC grade
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water:Acetic Acid (55:45:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the weighed sample in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. Data Analysis and Interpretation:
-
The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantitative analysis (assay), a calibration curve should be prepared using a series of known concentrations of the reference standard.
Workflow for Achiral RP-HPLC Analysis
Caption: Workflow for the achiral RP-HPLC analysis of this compound.
Part 2: Chiral HPLC for Enantiomeric Purity
The determination of enantiomeric purity is paramount for chiral compounds in the pharmaceutical industry. A chiral HPLC method is essential to separate and quantify the (S)-enantiomer in a sample of this compound.
Scientific Rationale for Method Selection
Direct separation of enantiomers on a chiral stationary phase (CSP) is the most efficient and widely used approach. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are known for their broad enantioselectivity.[2][3] A Chiralcel OD-H column, which has a cellulose tris(3,5-dimethylphenylcarbamate) selector, has been shown to be effective for the separation of derivatized thiazolidine-2-carboxylic acid enantiomers.[4][5] While the target analyte is not derivatized in this proposed method, the structural similarity suggests that this CSP is a promising starting point.
Normal-phase chromatography, using a mobile phase of n-hexane and isopropanol, often provides better selectivity for chiral separations on polysaccharide-based CSPs compared to reversed-phase conditions. The non-polar mobile phase allows for more specific interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the analyte and the chiral selector, which are crucial for enantiomeric recognition.
Experimental Protocol: Chiral HPLC
1. Materials and Reagents:
-
This compound reference standard
-
(S)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride (if available for peak identification)
-
Racemic 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride (for resolution validation)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
0.45 µm syringe filters (PTFE for organic solvents)
2. Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of isopropanol to create a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a working concentration of approximately 0.2 mg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
5. Method Validation and Data Analysis:
-
Specificity: Inject the individual enantiomers (if available) to confirm the elution order. Inject a racemic mixture to demonstrate baseline separation.
-
Linearity: Prepare a series of dilutions of the (S)-enantiomer and spike them into a constant concentration of the (R)-enantiomer to establish the linearity of the response for the impurity.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the (S)-enantiomer that can be reliably detected and quantified.
-
Enantiomeric Purity Calculation: Calculate the percentage of the (S)-enantiomer using the following formula: % (S)-enantiomer = [Area(S) / (Area(R) + Area(S))] * 100
Logical Flow for Chiral Method Development and Validation
Caption: Logical flow for the development and validation of a chiral HPLC method.
Troubleshooting Common HPLC Issues
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | - Secondary interactions with the stationary phase- Column overload | - Adjust mobile phase pH (for RP-HPLC)- Reduce sample concentration- Ensure complete dissolution of the sample |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition- Column temperature variation- Column degradation | - Prepare fresh mobile phase and ensure proper mixing- Use a column thermostat- Use a guard column and flush the column regularly |
| No or Poor Resolution (Chiral) | - Inappropriate chiral stationary phase- Incorrect mobile phase composition | - Screen different types of CSPs- Adjust the ratio of n-hexane to isopropanol- Consider a different mobile phase system (e.g., with additives) |
| Ghost Peaks | - Contamination in the sample, solvent, or HPLC system | - Use high-purity solvents- Clean the injector and autosampler- Run blank injections to identify the source of contamination |
References
-
IOSR Journal. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. Retrieved from [Link]
-
AKJournals. (n.d.). HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. Retrieved from [Link]
-
ResearchGate. (2025). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Retrieved from [Link]
Sources
Application Note: Structural Elucidation of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride using High-Resolution NMR Spectroscopy
Abstract
(R)-2,2-Dimethylthiazolidine-4-carboxylic acid, a chiral heterocyclic compound derived from (R)-cysteine, serves as a valuable building block in synthetic chemistry and drug development. As a hydrochloride salt, its characterization is crucial for quality control and reaction monitoring. This application note provides a detailed guide and robust protocol for the comprehensive structural analysis of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the causality behind experimental choices, from sample preparation to spectral interpretation, offering insights that ensure data integrity and trustworthy structural confirmation.
Introduction and Scientific Context
This compound is a cyclic derivative of the amino acid cysteine. The thiazolidine ring is a prominent scaffold in medicinal chemistry, notably as the core of penicillin.[1] The presence of a chiral center at the C4 position makes stereospecific analysis essential for its application in asymmetric synthesis.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous determination of molecular structure in solution.[2][3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a hydrochloride salt like the topic compound, specific considerations regarding solvent choice and the handling of exchangeable protons are paramount for acquiring high-quality, interpretable data. This guide establishes a self-validating workflow, where data from orthogonal NMR experiments (¹H, ¹³C, and 2D) converge to provide a definitive structural assignment.
Molecular Structure:
(Structure of this compound)
Experimental Design and Rationale
The successful NMR analysis of a chiral hydrochloride salt hinges on a meticulously planned experimental approach. Our protocol is designed to maximize data quality and provide a comprehensive structural picture.
Choice of NMR Solvent: The Critical First Step
The selection of a deuterated solvent is dictated by the analyte's solubility and the experimental goals. As a hydrochloride salt, the compound is polar and requires a polar solvent.
-
Deuterium Oxide (D₂O): While offering excellent solubility for salts, D₂O will cause the rapid exchange of labile protons (N-H and COOH), leading to the disappearance of their signals from the ¹H NMR spectrum. This can be used as a diagnostic tool but prevents the direct observation of these key functional groups.
-
Methanol-d₄ (CD₃OD): Similar to D₂O, the hydroxyl deuterium will exchange with the analyte's labile protons.
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is the solvent of choice for this analysis. It is a highly polar aprotic solvent that readily dissolves the hydrochloride salt. Crucially, it slows down the rate of proton exchange, allowing for the observation of signals from the N-H and COOH protons, which typically appear as broad peaks.
Causality: By choosing DMSO-d₆, we preserve the maximum amount of structural information in the ¹H NMR spectrum, which is foundational for all subsequent 2D correlation experiments.
Spectrometer Frequency
Experiments should be conducted on a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion. This is particularly important for resolving the diastereotopic protons of the methylene group (C5) and the gem-dimethyl groups (C2), whose chemical shift differences may be subtle.
Safety and Handling Precautions
This compound and its parent compound are classified as irritants.[4][5] Handling requires appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All weighing and solvent additions should be performed in a well-ventilated fume hood.[6][7] Refer to the Safety Data Sheet (SDS) for complete hazard information before commencing any work.
Detailed Experimental Protocols
This section provides step-by-step methodologies for sample preparation and data acquisition.
Protocol: NMR Sample Preparation
-
Weighing the Analyte: In a clean, dry glass vial, accurately weigh 10-15 mg of this compound for ¹H and 2D NMR. For a dedicated ¹³C NMR experiment, a higher concentration of 30-50 mg is recommended to improve the signal-to-noise ratio and reduce acquisition time.[8][9]
-
Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is required for high-resolution spectra.[10]
-
Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8][9] This prevents interference with the magnetic field homogeneity (shimming).
-
Volume Check: Ensure the final sample height in the NMR tube is between 4.5 and 5.0 cm (approximately 0.6-0.7 mL).[11] Incorrect sample height can degrade spectral quality.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with a permanent marker.
Protocol: NMR Data Acquisition
The following experiments are performed sequentially on a 400 MHz (or higher) spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-32 scans.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: ~220 ppm (centered around 100 ppm).
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans (or until adequate signal-to-noise is achieved).
-
-
2D COSY (Correlation Spectroscopy) Acquisition:
-
Purpose: To identify scalar-coupled protons (¹H-¹H connectivity).
-
Pulse Program: Standard COSY experiment (e.g., cosygpppqf).
-
Parameters: Use standard instrument parameters, acquiring at least 256 increments in the indirect dimension.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C connectivity).
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3).
-
Parameters: Set the ¹J(CH) coupling constant to ~145 Hz.
-
Data Interpretation and Expected Results
The combination of 1D and 2D spectra provides a self-validating system for structural assignment.
Workflow for Structural Elucidation
The following diagram illustrates the logical flow from sample preparation to final structural confirmation.
Caption: Experimental workflow from sample preparation to structure validation.
Expected ¹H NMR Spectrum
The proton spectrum provides the initial framework for the structure. The hydrochloride salt will protonate the amine, resulting in an NH₂⁺ group.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale & Notes |
| COOH | 12.0 - 13.5 | broad s | 1H | Highly deshielded acidic proton.[12] Position is concentration-dependent. Disappears upon D₂O shake. |
| NH₂⁺ | 9.0 - 10.0 | broad s | 2H | Deshielded due to positive charge and hydrogen bonding. Position is variable. Disappears upon D₂O shake. |
| H4 | 4.5 - 4.8 | dd | 1H | Alpha-proton adjacent to NH₂⁺ and COOH. Coupled to the two H5 protons. |
| H5a, H5b | 3.2 - 3.6 | m | 2H | Diastereotopic methylene protons adjacent to sulfur. They form a complex ABX system with H4. |
| CH₃ (gem-dimethyl) | 1.6 - 1.8 | s | 6H | Two methyl groups at C2. Due to the C4 chiral center, they are diastereotopic and may appear as two distinct singlets, though they are often observed as a single sharp singlet due to conformational averaging or accidental equivalence. |
Expected ¹³C NMR Spectrum
The proton-decoupled ¹³C spectrum reveals all unique carbon environments.
| Carbon Assignment | Expected δ (ppm) | Rationale |
| C=O | 170 - 175 | Carboxylic acid carbonyl carbon, highly deshielded.[12][13] |
| C2 | 70 - 75 | Quaternary carbon bonded to S, N, and two methyl groups. |
| C4 | 65 - 70 | Carbon adjacent to NH₂⁺ and COOH. |
| C5 | 35 - 40 | Methylene carbon adjacent to the sulfur atom. |
| CH₃ (gem-dimethyl) | 25 - 30 | Equivalent or near-equivalent methyl carbons. |
2D NMR Correlation Logic
Two-dimensional NMR experiments provide the definitive links to validate the assignments made from 1D spectra.
Caption: Key expected correlation in the 2D COSY spectrum.
-
COSY Validation: The most critical correlation will be the cross-peak between the H4 proton (~4.6 ppm) and the H5 methylene protons (~3.4 ppm). This confirms the connectivity of the thiazolidine ring backbone.
-
HSQC Validation: This experiment provides the final, unambiguous proof of assignment. Each proton signal (except the exchangeable ones) will show a correlation to its directly attached carbon atom on the ¹³C axis. For example, the signal at ~4.6 ppm in the ¹H dimension will correlate to the carbon signal at ~68 ppm in the ¹³C dimension, definitively assigning these signals to H4 and C4, respectively.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the NMR analysis of this compound. By employing a logical workflow that combines 1D and 2D NMR techniques with a reasoned choice of experimental parameters, researchers can achieve unambiguous structural elucidation and quality assessment. The described methodology, centered on the use of DMSO-d₆ as a solvent and the synergistic interpretation of ¹H, ¹³C, COSY, and HSQC data, constitutes a self-validating system essential for researchers in synthetic chemistry and drug development.
References
- BenchChem. (n.d.). Application Notes and Protocols for NMR Analysis of Chiral Compounds.
-
Pérez-Fuertes, Y., Kelly, A. M., Fossey, J. S., Powell, M. E., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. Available from: [Link]
-
Kelly, A. M., Pérez-Fuertes, Y., Fossey, J. S., Yeste, S. L., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols, 3(2), 215-219. Available from: [Link]
- Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(11), 1545-1554.
-
Ferreira, V. C., et al. (2021). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 26(15), 4583. Available from: [Link]
-
PubChem. (n.d.). 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 12, 2026, from [Link]
-
University of Ottawa. (n.d.). How to make an NMR sample. NMR Facility. Retrieved January 12, 2026, from [Link]
- Faure, R., et al. (1985). A Multinuclear NMR Study of Derivatives of Thiazolidine. Magnetic Resonance in Chemistry, 23(5), 381-386.
- Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1297-1302.
-
PubChem. (n.d.). (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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LibreTexts Chemistry. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 12, 2026, from [Link]
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LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved January 12, 2026, from [Link]
-
Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved January 12, 2026, from [Link]
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- 3. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes: (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride - A Versatile Chiral Building Block in Modern Synthesis
Introduction: The Strategic Value of Constrained Chiral Scaffolds
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational keystones for constructing complex molecular architectures with precise three-dimensional orientations, a critical factor for biological activity and therapeutic efficacy.[1][2] Among these, (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride, hereafter referred to as (R)-DMTC-HCl, has emerged as a particularly valuable and versatile scaffold.
Derived from the natural amino acid L-cysteine, (R)-DMTC-HCl is a cyclic, sterically hindered analog. The thiazolidine ring effectively acts as a simultaneous protecting group for both the amine and the thiol functionalities of the cysteine backbone. This unique structural constraint not only imparts significant stability but also offers a strategic platform for a variety of synthetic transformations, making it a preferred intermediate in the synthesis of specialized peptides, chiral ligands, and pharmacologically active molecules.[3] This guide provides an in-depth exploration of the properties, applications, and detailed protocols for utilizing (R)-DMTC-HCl as a strategic chiral building block.
Physicochemical Properties and Structural Data
A thorough understanding of the physical and chemical properties of a building block is essential for its effective application in synthesis. (R)-DMTC-HCl is a white solid, and its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₂S | [3][4][5] |
| Molecular Weight | 197.68 g/mol | [3][4] |
| Melting Point | 125-130 °C | [3] |
| Solubility | Water, Dimethylsulfoxide (DMSO) | [3] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [3] |
| CAS Number | 67089-92-3 | [3][5] |
Chemical Structure Diagram
The structure of (R)-DMTC-HCl features a thiazolidine ring with a carboxylic acid group at the chiral center (C4) and gem-dimethyl substitution at C2.
Caption: Structure of (R)-DMTC-HCl.
Core Applications in Asymmetric Synthesis
The utility of (R)-DMTC-HCl stems from its identity as a constrained cysteine equivalent. This structure is particularly advantageous in several areas:
-
Peptide Synthesis & Pseudoprolines: In peptide chemistry, the thiazolidine ring can be used as a "pseudoproline" dipeptide unit. Its rigid conformation helps to induce specific secondary structures (e.g., β-turns) in peptide chains, which is crucial for modulating biological activity. The compound is used in the preparation of cysteine-derived diketopiperazines and analogs of insect kinin core pentapeptides.[3]
-
Chiral Ligand Synthesis: The nitrogen and sulfur atoms, along with the carboxylic acid group, provide multiple coordination sites. This makes (R)-DMTC-HCl and its derivatives excellent precursors for the synthesis of novel chiral ligands used in asymmetric catalysis, such as in asymmetric hydrogenation or Henry reactions.[6][7]
-
Pharmaceutical Intermediates: The thiazolidine scaffold is a common feature in many biologically active molecules, including some with antibacterial and antifungal properties.[8][9] (R)-DMTC-HCl serves as a key starting material for building more complex drug candidates, leveraging its inherent chirality.
Detailed Experimental Protocols
The following protocols are presented as representative examples of how (R)-DMTC-HCl is utilized in a laboratory setting. Researchers should always conduct their own risk assessment and adhere to institutional safety guidelines.
Protocol 1: Synthesis of a Protected Dipeptide Analog via Peptide Coupling
This protocol details the coupling of (R)-DMTC-HCl with an N-terminally protected amino acid (e.g., Boc-Glycine) to form a dipeptide analog. This demonstrates its use as a constrained C-terminal residue.
Rationale: The carboxylic acid of Boc-Glycine is activated using standard peptide coupling reagents (EDC/HOBt) to form an active ester, which then reacts with the secondary amine of the (R)-DMTC-HCl thiazolidine ring (after in-situ neutralization of the hydrochloride) to form a stable amide bond.
Caption: Workflow for dipeptide synthesis using (R)-DMTC-HCl.
-
Reaction Setup: To a stirred solution of Boc-Glycine (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) at 0 °C, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture for 20 minutes to pre-activate the carboxylic acid.
-
Addition of (R)-DMTC-HCl: In a separate flask, suspend this compound (1.1 eq) in anhydrous DCM/DMF. Add Diisopropylethylamine (DIEA, 2.5 eq) to neutralize the hydrochloride salt and liberate the free amine.
-
Coupling Reaction: Slowly add the solution from Step 2 to the activated ester solution from Step 1 at 0 °C. Allow the reaction mixture to warm to room temperature and stir overnight (approx. 16 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to yield the pure, protected dipeptide.
Protocol 2: General Synthesis of 2-Substituted-(4R)-Thiazolidine Carboxylic Acids
This protocol describes the foundational synthesis of thiazolidine-4-carboxylic acid derivatives from L-cysteine hydrochloride and an aldehyde, which is the core reaction that produces the thiazolidine scaffold. (R)-DMTC-HCl itself is formed when acetone is used as the ketone source. This general protocol illustrates the broader applicability of the reaction.[10][11]
Mechanism: The synthesis is a nucleophilic cyclic condensation. The amine of L-cysteine attacks the carbonyl carbon of the aldehyde. The resulting intermediate undergoes intramolecular cyclization where the thiol group attacks the iminium ion, followed by dehydration to form the stable thiazolidine ring.[10]
Caption: General synthesis of thiazolidine derivatives.
-
Preparation: Dissolve L-Cysteine hydrochloride (1.0 eq) in distilled water. To this solution, add sodium acetate (1.0 eq) to buffer the reaction and neutralize the HCl.[10]
-
Reactant Addition: In a separate flask, dissolve the desired aldehyde or ketone (1.05 eq) in ethanol. Add this alcoholic solution to the aqueous cysteine solution in a round-bottom flask.
-
Reaction: Stir the resulting mixture vigorously at room temperature for approximately 24 hours. The formation of a precipitate often indicates product formation.[10]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filtered solid with cold ethanol or diethyl ether to remove any unreacted aldehyde. Dry the product under vacuum to obtain the final thiazolidine carboxylic acid derivative.
Safety, Handling, and Storage
As a chemical intermediate, (R)-DMTC-HCl requires careful handling in a laboratory environment.
-
Hazards: The compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound. Work in a well-ventilated fume hood.
-
Storage: Store the compound in a tightly sealed container in a dry, cool place away from incompatible materials.[3] Proper storage is crucial to prevent degradation and maintain its chiral integrity.
Conclusion
This compound is a high-value chiral building block whose utility extends across peptide science, asymmetric catalysis, and medicinal chemistry. Its constrained cyclic structure, derived from a natural amino acid, provides a robust and stereochemically defined platform for the synthesis of complex molecular targets. The protocols and data presented herein underscore its versatility and provide a solid foundation for its application in advanced research and development projects.
References
-
2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | C6H12ClNO2S - PubChem. National Center for Biotechnology Information. [Link]
-
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
(4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid | C6H11NO2S | CID 676443 - PubChem. National Center for Biotechnology Information. [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. [Link]
-
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Journal of Advanced Pharmacy Education & Research. [Link]
-
Synthesis of chiral building blocks for use in drug discovery. Molecules. [Link]
- A kind of method for preparing thiazole-4-carboxylic acid.
-
New class of chiral molecules offers strong stability for drug development. Technology Networks. [Link]
-
Scheme 1. Synthesis of (a) 2,2-dimethyl-1,3-thiazolidine-4-carboxylic... ResearchGate. [Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]
-
Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors. Molecular Diversity. [Link]
-
Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Mechanisms of Ageing and Development. [Link]
-
Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. [Link]
-
Synthesis and antimicrobial activity of 2-substituted-3-acetyl thiazolidine -4-carbonyl-amino acid derivatives. ResearchGate. [Link]
Sources
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- 4. 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | C6H12ClNO2S | CID 16263005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives [beilstein-journals.org]
- 8. 2,2'-DIMETHYL-THIAZOLIDINE-4-CARBOXYLIC ACID | 42607-20-5 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pjps.pk [pjps.pk]
- 11. (R)-2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
Welcome to the technical support guide for (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride (CAS: 38984-68-8). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the solubility and handling of this compound. As a non-proteinogenic amino acid derivative, its proper dissolution is critical for success in applications ranging from peptide synthesis to the development of novel prodrug linker systems.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility properties of this compound?
This compound is a white solid at room temperature.[2][3] Its hydrochloride salt form is specifically designed to enhance aqueous solubility compared to its free base or non-ionic counterparts.[1] The primary solvents for this compound are water and dimethyl sulfoxide (DMSO).
Data Summary: Solubility Profile
| Solvent | Reported Solubility | Temperature | Reference |
| Water | >50 mg/mL | 25 °C | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Room Temperature | [2][3] |
| Ethanol | Sparingly Soluble / Insoluble | Room Temperature | [4][5] |
Q2: My this compound is not dissolving in water. What are the common causes and solutions?
This is a frequent issue that can typically be resolved by systematically evaluating several factors. The compound's structure, containing both a secondary amine (as a hydrochloride salt) and a carboxylic acid, means its solubility is highly dependent on the solution's pH.
Causality Analysis:
-
Incorrect pH: The compound is the hydrochloride salt of an amino acid derivative. It is most soluble in its cationic form, which is predominant at an acidic pH. If your aqueous solution is buffered to a neutral or alkaline pH, the carboxylic acid group will deprotonate, forming a zwitterion. This zwitterionic form can have lower aqueous solubility, leading to precipitation or incomplete dissolution.
-
Concentration Exceeds Limit: While the solubility is reported to be high (>50 mg/mL), attempting to create a supersaturated solution will naturally result in undissolved material.[1]
-
Low Temperature: Like most dissolution processes, solubility is temperature-dependent. Attempting to dissolve the compound in cold water will slow down the kinetics and may reduce the overall solubility.
-
Insufficient Agitation: The solid particles need sufficient energy to break apart and interact with the solvent molecules.
Q3: What is the recommended protocol for preparing a stock solution?
Following a systematic protocol is the most effective way to ensure complete and consistent dissolution. Below is a validated method for preparing an aqueous stock solution.
Experimental Protocol: Preparation of an Aqueous Stock Solution
-
Pre-analysis: Calculate the required mass of this compound (MW: 197.68 g/mol ) for your target concentration and volume.[1][2]
-
Weighing: Accurately weigh the compound in a suitable container (e.g., a conical tube).
-
Solvent Addition: Add approximately 80% of the final volume of high-purity water (e.g., Milli-Q® or deionized water).
-
Initial Agitation: Cap the container and vortex vigorously for 1-2 minutes. A magnetic stirrer can also be used.
-
Troubleshooting Mid-Protocol:
-
If the compound has not fully dissolved, proceed to sonication. Place the tube in a sonicator bath for 5-10 minutes, monitoring the solution for clarity.
-
If sonication is insufficient, gentle warming in a water bath (30-40°C) can be applied. Do not boil the solution, as this may risk degradation.
-
-
pH Check (Optional but Recommended): If you are working with a buffer system, ensure the pH of the final solution will be in the acidic range (ideally pH < 6) to maintain protonation of the amine and maximize solubility.
-
Final Volume Adjustment: Once the solid is fully dissolved, add the remaining solvent to reach the final desired volume.
-
Sterilization: If required for your application, sterile filter the solution through a 0.22 µm syringe filter compatible with aqueous solutions.
Q4: My solution became cloudy after storage. What could be the cause?
Cloudiness or precipitation upon storage, especially after refrigeration, points to one of two primary issues:
-
Solution Instability: If the solution was prepared in unbuffered water, absorption of atmospheric CO₂ could slightly lower the pH, but a more common issue is a change in the solution's matrix upon addition to buffered media (e.g., cell culture media at pH 7.4). This pH shift toward neutral or basic conditions will decrease solubility and cause precipitation.
-
Temperature-Dependent Solubility: If the solution was heated to facilitate dissolution, you may have created a supersaturated solution. Upon cooling to room temperature or 4°C, the solubility limit decreases, causing the excess compound to precipitate out of the solution.
Troubleshooting Workflow
For a systematic approach to diagnosing solubility issues, please refer to the following workflow diagram.
Caption: Troubleshooting workflow for solubility issues.
References
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. (2023). ResearchGate. Retrieved from [Link]
-
Solubility for different thiazolidine-2-carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Quantitative structure–property relationship study of the solubility of thiazolidine-4-carboxylic acid derivatives using ab initio and genetic algorithm–partial least squares. (2021). ResearchGate. Retrieved from [Link]
-
FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). SlideShare. Retrieved from [Link]
-
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (n.d.). Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
(4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid | C6H11NO2S | CID 676443. (n.d.). PubChem. Retrieved from [Link]
-
2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | C6H12ClNO2S. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. L-2,2-DiMethylthiazolidine-4-carboxylic Acid Hydrochloride | 67089-92-3 [chemicalbook.com]
- 3. L-2,2-DiMethylthiazolidine-4-carboxylic Acid Hydrochloride CAS#: 67089-92-3 [amp.chemicalbook.com]
- 4. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pjps.pk [pjps.pk]
Technical Support Center: Optimizing Reaction Conditions for (R)-2,2-Dimethylthiazolidine-4-carboxylic Acid Hydrochloride Coupling
Welcome to the technical support center for optimizing the coupling reactions of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.
Introduction: The Unique Challenges of Coupling (R)-2,2-Dimethylthiazolidine-4-carboxylic Acid
(R)-2,2-Dimethylthiazolidine-4-carboxylic acid, a cysteine derivative, presents a unique set of challenges in amide bond formation. The tertiary amine within the thiazolidine ring and the steric hindrance imparted by the gem-dimethyl group at the C2 position can significantly impact coupling efficiency.[1][2][3] Key difficulties include:
-
Steric Hindrance: The bulky 2,2-dimethyl group can impede the approach of the amine nucleophile to the activated carboxylic acid, slowing down the reaction rate and often leading to incomplete conversions.[1][4]
-
Racemization: The chiral center at C4 is susceptible to epimerization under harsh reaction conditions, particularly with strong bases or prolonged exposure to high temperatures.[5][6]
-
Low Reactivity of the Amine: In some contexts, the secondary amine of the thiazolidine can be a reluctant nucleophile, further complicating the coupling process.
-
Side Reactions: The formation of unwanted byproducts, such as N-acylurea from carbodiimide-mediated couplings, can reduce the yield and complicate purification.[5][7]
This guide will provide a systematic approach to addressing these challenges, enabling you to select the optimal conditions for your specific coupling reaction.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is showing low to no yield. What are the likely causes?
A1: Low or no product yield is a common issue and can stem from several factors:
-
Incomplete Carboxylic Acid Activation: The first step in any amide coupling is the activation of the carboxylic acid.[8] If your coupling reagent is not potent enough to overcome the steric hindrance of the thiazolidine moiety, the activation will be inefficient.[1][4]
-
Deactivated Amine: The reaction will not proceed if the amine you are coupling is not sufficiently nucleophilic. This can happen if the amine is protonated. Since you are starting with the hydrochloride salt of the thiazolidine, it is crucial to use a non-nucleophilic base to liberate the free amine before or during the coupling reaction.[9]
-
Suboptimal Reagent Choice: Standard carbodiimide reagents like DCC or EDC alone may be insufficient for this sterically demanding coupling.[1][3] More potent activating agents are often required.
-
Hydrolysis of Activated Intermediate: The presence of water in your reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid.[4] Ensure all your reagents and solvents are anhydrous.
Q2: What are the recommended coupling reagents for this sterically hindered amino acid?
A2: For sterically hindered amino acids, more powerful coupling reagents are generally recommended. Consider switching from standard carbodiimides to:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are significantly more effective as they form highly reactive activated esters that can overcome the steric barrier.[1][10] HATU, in particular, is known for its high reactivity and lower rates of racemization.[10]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices for difficult couplings, including those involving sterically hindered or N-methyl amino acids.[1][10]
-
Carbodiimides with Additives: If you must use a carbodiimide like EDC or DIC, it is essential to include an additive.[5] Additives like HOBt or, more preferably, OxymaPure, can suppress racemization and improve coupling efficiency by forming a more stable and selective active ester.[4][7][11] OxymaPure is often considered a safer and more effective alternative to HOBt.[11][12]
Q3: I am observing significant epimerization in my product. How can I minimize it?
A3: Racemization is a critical concern, especially when dealing with chiral amino acids.[6] To minimize epimerization:
-
Use Racemization-Suppressing Additives: Additives like HOBt and OxymaPure are highly effective at preventing racemization in carbodiimide-mediated couplings.[4][5][11]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly reduce the rate of epimerization.[4][5]
-
Choose the Right Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[5] Avoid using strong, unhindered bases.
-
Minimize Reaction Time: Prolonged reaction times can increase the risk of racemization. Use a more potent coupling reagent to drive the reaction to completion faster.
Q4: What are the best solvents for this type of coupling reaction?
A4: The choice of solvent is crucial for ensuring proper solvation of the reactants and intermediates.
-
Aprotic Polar Solvents: Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most commonly used and effective solvents for peptide coupling reactions.[1][5] NMP is often preferred for its superior solvating properties, especially for larger peptides or sequences prone to aggregation.[1]
-
Chlorinated Solvents: Dichloromethane (DCM) can also be used, particularly for solution-phase couplings.[4][5]
-
Solvent Mixtures: For particularly challenging couplings, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial to improve solubility and reaction rates.[1]
-
Anhydrous Conditions: Regardless of the solvent chosen, it is imperative to use an anhydrous grade and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the activated species.[4]
Troubleshooting Guide
This guide is structured by observable symptoms to help you diagnose and resolve common issues.
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| No Product Formation (or trace amounts) | 1. Ineffective carboxylic acid activation.[4] 2. Starting amine is protonated/not nucleophilic.[9] 3. Hydrolysis of reagents or intermediates.[4] | 1. Switch to a more potent coupling reagent (e.g., HATU, PyBOP).[1] 2. Ensure at least two equivalents of a non-nucleophilic base (e.g., DIPEA) are used to neutralize the hydrochloride salt and the acid generated during the reaction. 3. Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere. |
| Low Yield (<50%) | 1. Insufficient reaction time for a sterically hindered coupling.[1] 2. Suboptimal coupling reagent/additive combination. 3. Poor solubility of reactants or intermediates. | 1. Increase the reaction time (e.g., from 2 hours to overnight).[1] Monitor progress by TLC or LC-MS. 2. Use a carbodiimide with OxymaPure or switch to a uronium/phosphonium salt.[11] 3. Try a different solvent system, such as NMP or a DCM/DMF/NMP mixture.[1] |
| Multiple Spots on TLC/LC-MS (side products) | 1. Formation of N-acylurea byproduct (with carbodiimides).[5][7] 2. Epimerization of the chiral center.[5][6] 3. Incomplete reaction leading to a mix of starting material and product. | 1. Add HOBt or OxymaPure to your carbodiimide reaction to intercept the O-acylisourea intermediate.[7][11] 2. Lower the reaction temperature and use a racemization-suppressing additive.[4][5] 3. See "Low Yield" solutions. |
| Reaction Stalls (does not go to completion) | 1. Steric hindrance is too great for the chosen conditions.[1] 2. Aggregation of the peptide chain (in solid-phase synthesis). | 1. Consider a double coupling (repeating the coupling step with fresh reagents).[1] 2. Switch to NMP as the solvent.[1] For extremely difficult cases, consider microwave-assisted synthesis to provide localized heating.[1] |
Data and Protocols
Recommended Reagent Combinations
| Coupling Reagent | Additive | Base | Recommended For | Key Advantages | Potential Drawbacks |
| EDC / DIC | OxymaPure [11] | DIPEA / NMM | Routine couplings, cost-sensitive applications | Cost-effective, readily available | Can be less effective for severe steric hindrance; risk of N-acylurea formation if additive is omitted.[5][7] |
| EDC / DIC | HOBt [5] | DIPEA / NMM | Traditional peptide synthesis | Well-established, effective at suppressing racemization | HOBt is explosive in its anhydrous form and has safety concerns.[11] |
| HATU | None needed | DIPEA / Collidine | Highly recommended for sterically hindered couplings | High reactivity, fast reaction times, low racemization.[10] | Higher cost, can cause guanidinylation of the primary amine if used in excess. |
| HBTU / HCTU | None needed | DIPEA / NMM | Difficult couplings | Very effective, good alternative to HATU | Can also cause guanidinylation side reactions. |
| PyBOP | None needed | DIPEA / NMM | Sterically hindered and N-methyl amino acids | High reactivity, no guanidinylation side reactions | Byproducts can be difficult to remove in some cases. |
Experimental Protocols
Protocol 1: General Procedure for Coupling using HATU
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA (2.2 eq) to the solution and stir for 5-10 minutes at room temperature to ensure the formation of the free amine.
-
In a separate flask, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[4]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[4]
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography.
Protocol 2: Monitoring Reaction Progress with the Kaiser Test (for Solid-Phase Synthesis)
The Kaiser test is used to detect the presence of free primary amines on the solid support. A negative test (yellow beads) indicates the coupling is complete.
-
Take a small sample of the resin beads (a few milligrams) from the reaction vessel.
-
Wash the beads thoroughly with DMF to remove any residual reagents.
-
Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).
-
Heat the sample at 100 °C for 5 minutes.
-
Observe the color of the beads:
-
Intense Blue/Purple: Incomplete coupling (free primary amine present).
-
Yellow/Colorless: Complete coupling (no free primary amine).
-
Note: This test does not work for secondary amines like proline, but is suitable for monitoring the consumption of a primary amine being coupled to the thiazolidine.[13][14]
-
Visualizations
Reaction Mechanism
Caption: Generalized mechanism for amide bond formation.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low-yield coupling reactions.
References
-
ResearchGate. Mechanisms for the activation of carboxylic acid in amide bond.... [Link]
-
Chemistry LibreTexts. Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
-
National Institutes of Health. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. [Link]
-
MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. [Link]
-
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
Wikipedia. Carbodiimide. [Link]
-
ACS Publications. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. [Link]
-
PubMed. Efficient peptide coupling involving sterically hindered amino acids. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
ACS Publications. Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. [Link]
-
ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
MDPI. Epimerisation in Peptide Synthesis. [Link]
-
ResearchGate. Why did my amide syntesis does not work?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
Welcome to the technical support center for the synthesis of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, offering explanations for their causes and actionable solutions.
Issue 1: Low Product Yield
Question: My synthesis of this compound resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?
Answer:
Low yield is a frequent issue stemming from several factors, primarily related to reaction equilibrium, starting material purity, and workup procedures. The core of the synthesis is the condensation reaction between (R)-cysteine and acetone, which is a reversible process.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Incomplete Reaction/Equilibrium | The formation of the thiazolidine ring from (R)-cysteine and acetone is an equilibrium-driven process.[1][2] If the reaction is not driven to completion, a significant amount of starting material will remain, leading to a low yield of the desired product. | Increase Reaction Time and/or Temperature: Refluxing the reaction mixture for an adequate period (e.g., 2-4 hours) can help push the equilibrium towards the product side.[3] Monitoring the reaction progress by Thin Layer Chromatography (TCC) is crucial to determine the optimal reaction time. |
| Hydrolysis of the Product | The thiazolidine ring is susceptible to hydrolysis, especially under strongly acidic or basic conditions, which can revert the product back to the starting materials, (R)-cysteine and acetone.[4] | Maintain Neutral or Mildly Acidic pH: Ensure the reaction pH is controlled. While the hydrochloride salt of the starting material is often used, the reaction itself proceeds well under neutral to slightly acidic conditions. Avoid strongly acidic or basic conditions during the reaction and workup. |
| Impure Starting Materials | The purity of (R)-cysteine is critical. The presence of oxidized cysteine (cystine) will not participate in the desired reaction and will reduce the overall yield. | Use High-Purity (R)-cysteine: Ensure the starting (R)-cysteine is of high purity and has been stored under an inert atmosphere to prevent oxidation. |
| Losses During Workup/Isolation | The product, being an amino acid derivative, has some solubility in aqueous media. Excessive washing with water or using highly polar solvents for extraction can lead to significant product loss. | Optimize Isolation Procedure: After reaction completion, concentrate the reaction mixture to remove excess acetone.[5] Cool the concentrated solution to induce crystallization. Wash the resulting crystals with a minimal amount of cold, non-polar solvent (like diethyl ether or hexane) to remove impurities without dissolving the product. |
Issue 2: Presence of Impurities in the Final Product
Question: My final product shows significant impurities upon analysis (e.g., by NMR or LC-MS). What are the likely side products and how can I minimize their formation?
Answer:
Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.
Potential Side Reactions and Impurities:
| Impurity | Formation Mechanism | Mitigation Strategy |
| Unreacted (R)-cysteine | As mentioned, the reaction is an equilibrium. Incomplete reaction will leave unreacted starting material. | Drive the reaction to completion by optimizing reaction time and temperature. Use a slight excess of acetone. |
| (R)-Cystine (Disulfide) | The thiol group of (R)-cysteine is susceptible to oxidation, especially in the presence of air (oxygen), leading to the formation of the disulfide dimer, cystine.[6] | Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the thiol group.[5] |
| Over-alkylation/Other Side Products | While less common with acetone, highly reactive carbonyls or impurities in the acetone could lead to other adducts. | Use High-Purity Acetone: Ensure the acetone used is of high purity and free from other reactive carbonyl compounds. |
Issue 3: Racemization or Diastereomer Formation
Question: I am concerned about the stereochemical integrity of my product. Can racemization occur, and how can I ensure I am forming the desired (4R) stereoisomer?
Answer:
Maintaining stereochemical integrity is crucial, especially in pharmaceutical applications. While the chiral center at C4 (from (R)-cysteine) is generally stable under the reaction conditions, the formation of a new stereocenter at C2 can occur if an unsymmetrical ketone or aldehyde is used.[1]
Key Considerations for Stereochemistry:
-
Starting Material: The synthesis starts with (R)-cysteine, so the stereochemistry at the C4 position of the thiazolidine ring is predetermined as (R).
-
C2 Stereocenter: When using a symmetrical ketone like acetone, no new chiral center is formed at the C2 position. However, if an unsymmetrical ketone or an aldehyde is used, a new chiral center is created at C2, leading to the formation of a mixture of diastereomers ((2R, 4R) and (2S, 4R)).[2][7]
-
Epimerization: In some cases, particularly with 2-aryl substituted thiazolidines, epimerization at the C2 position can occur in solution, leading to a mixture of diastereomers over time.[2][7] For the 2,2-dimethyl derivative, this is not a concern.
-
Racemization at C4: Racemization at the C4 position is generally not observed under the standard, relatively mild conditions used for this synthesis. Harsh basic or acidic conditions and prolonged high temperatures should be avoided to ensure the stereochemical integrity of the C4 position.[8]
Workflow for Synthesis and Stereochemical Control:
Caption: A streamlined workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction between (R)-cysteine and acetone?
A1: The reaction is a classic example of thiazolidine formation.[9] It proceeds through a two-step mechanism:
-
Schiff Base/Iminium Ion Formation: The amine group of (R)-cysteine acts as a nucleophile and attacks the carbonyl carbon of acetone. This is followed by dehydration to form a Schiff base (imine) or its protonated form, an iminium ion.
-
Intramolecular Cyclization: The thiol group of the same molecule then acts as an intramolecular nucleophile, attacking the iminium carbon to form the five-membered thiazolidine ring.
Caption: The two-step mechanism for thiazolidine formation.
Q2: Why is the hydrochloride salt of the product typically synthesized?
A2: The hydrochloride salt form offers several advantages over the free amino acid:
-
Increased Stability: The salt form is generally more crystalline and stable for storage.
-
Enhanced Solubility: The hydrochloride salt significantly increases the aqueous solubility of the compound, which can be beneficial for certain applications and formulations.[10]
Q3: What analytical techniques are recommended for product characterization and purity assessment?
A3: A combination of techniques should be used for comprehensive characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product. The characteristic signals for the gem-dimethyl groups and the protons on the thiazolidine ring are key identifiers.[3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and quantifying impurities. A chiral HPLC method can be used to confirm the enantiomeric purity if racemization is a concern.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify key functional groups, such as the carboxylic acid and the N-H bond.
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction.[6]
Q4: Can other ketones or aldehydes be used in this synthesis?
A4: Yes, a wide variety of aldehydes and ketones can be condensed with cysteine or its derivatives like penicillamine to form different 2-substituted thiazolidines.[1][11] However, as noted earlier, using unsymmetrical carbonyl compounds will result in the formation of diastereomers.[1][7] The choice of the carbonyl compound depends on the desired properties of the final molecule.
Q5: What are the primary safety precautions to consider during this synthesis?
A5: Standard laboratory safety practices should be followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
(R)-cysteine hydrochloride and the final product can be irritating to the skin and eyes.[12] Avoid inhalation of dust and direct contact.
-
Acetone is a flammable solvent; avoid open flames and sparks.
References
- PrepChem. (n.d.). Synthesis of D,L-2,2,5,5-tetramethyl-thiazolidine-4-carboxylic acid.
- Al-Masoudi, N. A., et al. (2021). Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity. Annals of R.S.C.B.
- Dölling, W. (2008). Synthesis of 4-Thiazolidineacetic Acids and β-Homopenicillamine. ChemInform.
- James, M. N. G., et al. (1995). The interaction of D-penicillamine with aldehydes and ketones: 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid.
- Tanaka, H., et al. (1984). Method for producing 2-substituted-thiazolidine-4-carboxylic acids.
- Banerjee, I., et al. (n.d.). Scheme 1. Synthesis of (a) 2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid 4 and (b) dipeptide analogs of ψ-Pro.
- ChemicalBook. (2022).
- Khan, K. M., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.
- Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.
- Benchchem. (n.d.). 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride.
- PubChem. (n.d.). (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid.
- Ershov, A. Y., et al. (2017). Synthesis of (2R,4R)-2-Alkyl-3-(2-mercaptobenzoyl)thiazolidine-4-carboxylic Acids. Russian Journal of Organic Chemistry.
- Sigma-Aldrich. (n.d.). 2,2-dimethyl-thiazolidine-4-carboxylic acid.
- Jaffe, I. A. (1986). D-penicillamine: chemistry and clinical use in rheumatic disease.
- Li, J., et al. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate.
- Patsnap Synapse. (2024).
- Santa Cruz Biotechnology. (n.d.). 2,2′-Dimethyl-thiazolidine-4-carboxylic acid hydrochloride.
- Santa Cruz Biotechnology. (n.d.). 2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride.
- Ajinomoto Co., Inc. (2008). Process for producing optically active (4r)-1,3-tiazolidine-4-carboxylic acid.
- Abdel-Megeed, M. F., et al. (2016). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives.
- PubChem. (n.d.). (S)-2,2-Dimethylthiazolidine-4-carboxylic acid.
- PubChem. (n.d.). 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride.
- Wills, B. K., & Chu, J. (2023). Penicillamine.
- Jain, N. F., & Masse, C. E. (n.d.).
- LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis and Application of D-Penicillamine_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. EP1342788B1 - Process for producing optically active (4r)-1,3-tiazolidine-4-carboxylic acid - Google Patents [patents.google.com]
- 9. D-penicillamine: chemistry and clinical use in rheumatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid | C6H11NO2S | CID 676443 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
Welcome to the technical support center for the purification of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this compound.
Introduction
This compound is a chiral thiazolidine derivative with significant applications in medicinal chemistry and pharmaceutical development.[1][2] It serves as a crucial building block in the synthesis of various biologically active molecules, including cysteine-derived diketopiperazines and as a proline analog.[1][2][3] The purity of this compound is paramount for its successful application in subsequent synthetic steps and biological assays. This guide will address common purification issues and provide robust protocols to ensure high-purity material.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound.
Issue 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of material during the recrystallization of this compound. What are the potential causes and how can I improve my yield?
Answer:
Low recovery after recrystallization is a common issue and can often be attributed to several factors related to solvent choice and experimental technique.
Causality and Solutions:
-
Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For the hydrochloride salt of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid, its increased aqueous solubility is a key consideration.[3]
-
Recommendation: A mixed solvent system is often more effective than a single solvent. A common approach is to dissolve the crude product in a minimal amount of a "good" solvent (e.g., water or a short-chain alcohol like ethanol) at an elevated temperature and then slowly add a "poor" solvent (e.g., a less polar solvent like ethyl acetate or hexane) until turbidity is observed. Subsequently, the solution should be allowed to cool slowly. A mixture of hexane and ethyl acetate (4:1) has been reported for crystallizing similar thiazolidine derivatives.[4]
-
-
Excessive Solvent Volume: Using too much of the "good" solvent will keep a significant portion of your product dissolved even at low temperatures, leading to poor recovery.
-
Recommendation: Always use the minimum amount of hot solvent required to fully dissolve the crude material. This ensures the solution becomes supersaturated upon cooling, promoting crystallization.
-
-
Rapid Cooling: Cooling the crystallization mixture too quickly can lead to the formation of small, impure crystals or an oil, which is difficult to handle and purify.
-
Recommendation: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling encourages the growth of larger, purer crystals.
-
-
Premature Filtration: Filtering the crystals before crystallization is complete will result in a lower yield.
-
Recommendation: Ensure the crystallization process is complete by observing no further crystal formation over a reasonable period. Cooling for an extended period (e.g., overnight) can be beneficial.
-
Issue 2: Oily Product Instead of Crystalline Solid
Question: My product is "oiling out" and not forming crystals during the purification process. What causes this and how can I induce crystallization?
Answer:
"Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated to a point where the solute separates as a liquid phase instead of a solid.
Causality and Solutions:
-
High Impurity Levels: The presence of significant impurities can depress the melting point of the desired compound and interfere with crystal lattice formation.
-
Recommendation: Consider a preliminary purification step before recrystallization. This could involve a wash with a solvent in which the desired product is insoluble but the impurities are soluble, or a column chromatography step if the impurities are significantly different in polarity.
-
-
Inadequate Solvent System: The chosen solvent may not be optimal for crystallization.
-
Recommendation: Experiment with different solvent systems. If the compound is highly soluble, a less polar anti-solvent can be introduced to decrease solubility. The hydrochloride salt form generally enhances water solubility.[3]
-
-
Inducing Crystallization:
-
Seeding: Add a small crystal of the pure compound to the cooled, supersaturated solution to provide a nucleation site for crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution. The small glass particles that are dislodged can act as nucleation sites.
-
Solvent Adjustment: If an oil has formed, try to redissolve it by adding a small amount of the "good" solvent and then slowly add more of the "poor" solvent while vigorously stirring.
-
Issue 3: Persistent Impurities Detected by Analytical Methods (e.g., HPLC, NMR)
Question: After purification, I still observe persistent impurities in my HPLC and/or ¹H NMR analysis of this compound. What are the likely sources of these impurities and what further purification steps can I take?
Answer:
Persistent impurities can originate from the starting materials, side reactions during the synthesis, or decomposition of the product. The synthesis of thiazolidine derivatives often involves the condensation of L-cysteine with a carbonyl compound, in this case, acetone.[3]
Potential Impurities and Purification Strategies:
-
Unreacted Starting Materials: L-cysteine hydrochloride and acetone may be present if the reaction did not go to completion.
-
Purification: These are generally more polar than the product and can often be removed by recrystallization. Washing the crude product with a solvent in which the product has limited solubility may also be effective.
-
-
Diastereomers or Epimers: Depending on the reaction conditions, epimerization at the C4 position can occur.
-
Purification: Separation of diastereomers can be challenging. Chiral chromatography (HPLC or SFC) may be necessary. Careful optimization of the recrystallization solvent system might also allow for selective crystallization of the desired (R)-isomer.
-
-
Decomposition Products: Thiazolidines can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, which can lead to the reformation of cysteine and the corresponding aldehyde or ketone.[3]
-
Purification: Maintain neutral or mildly acidic conditions during workup and purification. If decomposition is suspected, re-purification by recrystallization from a non-aqueous solvent system may be beneficial.
-
Advanced Purification Techniques:
-
Flash Column Chromatography: If recrystallization is ineffective, flash chromatography on silica gel can be employed. A gradient elution system, for example, with a mixture of dichloromethane and methanol, may effectively separate the product from more or less polar impurities.
-
Preparative HPLC: For achieving very high purity, preparative HPLC is the method of choice, although it is more costly and time-consuming.
Visualization of the Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: A general workflow for the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point is in the range of 125-130 °C.[1] A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.
Q2: What analytical techniques are recommended for assessing the purity of the final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.
-
HPLC: To determine the percentage purity and detect any non-volatile impurities. Chiral HPLC can be used to determine the enantiomeric excess.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[5]
-
FT-IR Spectroscopy: To identify the characteristic functional groups present in the molecule.[5]
Q3: How should I store the purified this compound?
A3: The compound should be stored in a tightly sealed container in a dry environment at room temperature.[1] Some sources also recommend storage at 4°C and protected from light.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, this compound is classified with a "Warning" signal word and may cause skin and eye irritation.[3][6] It is harmful if swallowed and may cause respiratory irritation.[6] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Decision Tree for Impurities
This diagram provides a logical path for addressing impurities found after an initial purification attempt.
Caption: A decision tree for troubleshooting impurities during purification.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Source |
| Melting Point | 125-130 °C | [1] |
| Molecular Weight | 197.68 g/mol | [1] |
| Solubility (Water) | Soluble | [1][3] |
| Storage Temperature | Room Temperature or 4°C | [1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid. Gentle heating on a hot plate may be required.
-
Once fully dissolved, slowly add a poor solvent (e.g., ethyl acetate) dropwise at an elevated temperature until the solution becomes slightly turbid.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold, poor solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight.
-
Assess the purity of the dried product using appropriate analytical methods.
References
-
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Synthesis of (2R,4R)-2-Alkyl-3-(2-mercaptobenzoyl)thiazolidine-4-carboxylic Acids. ResearchGate. [Link]
-
Scheme 1. Synthesis of (a) 2,2-dimethyl-1,3-thiazolidine-4-carboxylic... ResearchGate. [Link]
-
2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride. PubChem. [Link]
Sources
- 1. L-2,2-DiMethylthiazolidine-4-carboxylic Acid Hydrochloride CAS#: 67089-92-3 [amp.chemicalbook.com]
- 2. L-2,2-DiMethylthiazolidine-4-carboxylic Acid Hydrochloride | 67089-92-3 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pjps.pk [pjps.pk]
- 6. 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | C6H12ClNO2S | CID 16263005 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
Welcome to the technical support center for the synthesis of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important reaction. We will delve into the underlying chemical principles to help you move beyond simple protocol execution and towards rational, effective problem-solving.
Reaction Overview: The Chemistry of Thiazolidine Formation
The synthesis of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid is a classic example of a cyclocondensation reaction. The process involves the reaction of L-cysteine with acetone.[1][2] The reaction proceeds via the nucleophilic attack of the cysteine's amino group on the carbonyl carbon of acetone, followed by an intramolecular cyclization involving the thiol group to form the stable five-membered thiazolidine ring. The hydrochloride salt is then typically formed to improve the compound's stability and aqueous solubility.[1]
This reaction is valued for its relative simplicity and high atom economy. However, its success is contingent on several critical parameters. Understanding these factors is key to achieving high yields and purity.
Reaction Mechanism
The formation of the thiazolidine ring is believed to proceed through an imine intermediate, which is then attacked by the thiol group.[3]
Caption: Reaction mechanism for thiazolidine formation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the synthesis. Each issue is presented in a question-and-answer format to directly tackle your experimental challenges.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A low yield is the most common issue and can stem from several sources. Systematically evaluating each possibility is the most effective troubleshooting approach.[4][5][6][7]
Possible Cause 1: Reagent Quality
-
L-Cysteine Oxidation: L-cysteine is susceptible to oxidation, forming cystine (a disulfide-linked dimer). Cystine will not participate in the condensation reaction, effectively lowering the concentration of your starting material.
-
Solution: Use fresh, high-purity L-cysteine. Store it under an inert atmosphere (nitrogen or argon) if possible and keep it in a cool, dark, and dry place.
-
-
Wet Acetone: The initial condensation step to form the imine intermediate releases a molecule of water.[3] According to Le Chatelier's principle, excess water in the reaction mixture can shift the equilibrium back towards the starting materials, hindering product formation.
Possible Cause 2: Suboptimal Reaction Conditions
-
Incorrect pH: The nucleophilicity of the amine and thiol groups in L-cysteine is pH-dependent. The reaction is typically favored in a pH range of 6-10.[10]
-
Temperature Control: While this reaction often proceeds well at room temperature, excessive heat can promote side reactions or degradation.[8] Conversely, a temperature that is too low may result in a very slow reaction rate.
-
Solution: Stir the reaction at room temperature (20-25°C) and monitor its progress using a technique like Thin Layer Chromatography (TLC).
-
Possible Cause 3: Inefficient Product Isolation
-
Premature Workup: The reaction may require sufficient time to reach completion. Stopping the reaction too early will naturally lead to a low yield.
-
Loss During Workup: The product is a water-soluble amino acid derivative. Significant amounts can be lost if the workup and purification steps are not optimized.
-
Solution: When precipitating the product, cool the reaction mixture thoroughly in an ice bath to maximize crystallization. Wash the collected solid with a minimal amount of cold solvent to avoid redissolving the product.
-
Caption: A troubleshooting workflow for diagnosing low reaction yield.
Q2: My final product is an off-white or yellowish powder, not a pure white solid. What causes this impurity?
Discoloration typically points to the presence of minor side products or residual starting materials.
-
Cause: Oxidation of L-cysteine or impurities in the acetone can lead to colored byproducts. The presence of unreacted starting materials can also affect the final product's appearance.
-
Solution: Recrystallization: This is the most effective method for purifying the final product. A common solvent system for recrystallization is an ethanol/water mixture.[11] Dissolve the crude product in a minimal amount of the hot solvent mixture, then allow it to cool slowly to form pure crystals. The impurities will remain in the mother liquor.
Q3: The reaction seems to stall and does not go to completion, even after extended periods. Why?
A stalled reaction is often linked to equilibrium or catalyst issues.
-
Cause 1: Unfavorable Equilibrium: As mentioned, the reaction is reversible. If conditions favor the reverse reaction, it may appear to stall.[5]
-
Solution: While challenging in a one-pot synthesis, ensuring anhydrous conditions at the start can help push the equilibrium towards the product.
-
-
Cause 2: Incorrect Stoichiometry: An incorrect molar ratio of reactants can result in the complete consumption of one reagent while the other remains, preventing further reaction.
-
Solution: Carefully calculate and weigh your starting materials. Using a slight excess of acetone is a common strategy to ensure the complete conversion of the more valuable L-cysteine.
-
Frequently Asked Questions (FAQs)
-
What is the role of the hydrochloride salt? The hydrochloride salt serves two main purposes: it increases the aqueous solubility of the final product and improves its stability, making it easier to handle and store.[1]
-
Can I use other ketones or aldehydes? Yes, L-cysteine can react with a variety of aldehydes and ketones to form different 2-substituted thiazolidine-4-carboxylic acids.[8][11] The reactivity of the carbonyl compound and the steric hindrance around it will influence the reaction rate and yield.
-
How can I monitor the reaction progress? Thin Layer Chromatography (TLC) is an excellent method. Use a mobile phase such as ethyl acetate/hexane or dichloromethane/methanol. L-cysteine will have a very low Rf value (it will stay near the baseline), while the product will be less polar and move further up the plate. The disappearance of the L-cysteine spot is a good indicator of reaction completion.
Experimental Protocols
Protocol 1: Synthesis of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid
This protocol is a representative example. Always refer to specific literature procedures and perform a thorough safety assessment before beginning any experiment.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-cysteine hydrochloride (1 equivalent) in a mixture of deionized water and ethanol (e.g., a 1:1 ratio).[8][9]
-
Base Addition: Slowly add a solution of a mild base like sodium acetate (1.1 equivalents) to the stirring mixture.
-
Acetone Addition: Add acetone (1.5-2 equivalents) to the flask.
-
Reaction: Allow the mixture to stir vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Isolation: Once the reaction is complete, place the flask in an ice-water bath for at least 1 hour to induce precipitation of the product.
-
Filtration: Collect the white precipitate by suction filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of ice-cold ethanol, followed by a small amount of diethyl ether to aid in drying.
-
Drying: Dry the product under vacuum to obtain (R)-2,2-Dimethylthiazolidine-4-carboxylic acid as a white solid.
Protocol 2: Purification by Recrystallization
-
Place the crude, dried product into an Erlenmeyer flask.
-
Add a minimal amount of a hot ethanol/water mixture to fully dissolve the solid.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize recovery, place the flask in an ice bath for 30-60 minutes.
-
Collect the pure crystals by suction filtration and dry under vacuum.
Summary of Key Parameters
| Parameter | Recommended Condition | Rationale / Impact on Yield |
| L-Cysteine Quality | High-purity, fresh | Prevents yield loss due to inactive, oxidized starting material (cystine). |
| Solvent Purity | Anhydrous acetone recommended | Minimizes water, which can shift the reaction equilibrium towards reactants. |
| pH | 6.0 - 10.0 | Ensures the nucleophilicity of the amine and thiol groups for efficient reaction.[10] |
| Temperature | Room Temperature (20-25 °C) | Balances reaction rate with the prevention of side reactions or degradation. |
| Reaction Time | 12-24 hours (Monitor by TLC) | Ensures the reaction proceeds to completion for maximum conversion. |
| Isolation Technique | Cold precipitation/filtration | Maximizes the recovery of the solid product by reducing its solubility in the mother liquor. |
References
-
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Letters in Applied NanoBioScience, 12(3), 82. Available at: [Link]
-
Breitmaier, E. (2008). Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. ResearchGate. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]
-
Khan, I., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2024). Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. Journal of Kufa for Chemical Sciences. Available at: [Link]
-
Woodward, G. E., & Schroeder, E. F. (1937). The Reaction of Cysteine with Acetone. A Note on the Titration of Cysteine by the Acetone—Hydrochloric Acid Method of Linderstrˇom-Lang. Journal of the American Chemical Society, 59(9), 1690–1694. Available at: [Link]
-
Reddit r/Chempros. (2024). What are some common causes of low reaction yields? Available at: [Link]
- Google Patents. (n.d.). Method for producing 2-substituted-thiazolidine-4-carboxylic acids.
-
Quora. (2015). What could be the reason for getting a very low yield in organic chemistry? Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Reaction of Cysteine with Acetone. A Note on the Titration of Cysteine by the Acetone—Hydrochloric Acid Method of Linderstrˇom-Lang | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. quora.com [quora.com]
- 8. pjps.pk [pjps.pk]
- 9. (R)-2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids - Google Patents [patents.google.com]
- 11. nanobioletters.com [nanobioletters.com]
Stability issues of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride in solution
Introduction: (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride, a valuable chiral building block used in the synthesis of specialized peptides and pharmaceuticals, is known for its utility in creating pseudoproline-containing analogs.[1][2] However, its stability in solution can be a critical parameter that, if not properly managed, can lead to inconsistent experimental outcomes. The thiazolidine ring is susceptible to hydrolysis, which can alter the concentration of the active compound over time. This guide provides in-depth troubleshooting advice and validated protocols to help researchers identify, mitigate, and control stability issues, ensuring the integrity and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound in solution?
The principal stability issue is the hydrolysis of the thiazolidine ring. This is a chemical reaction where water cleaves the cyclic structure, leading to the formation of L-cysteine and acetone. This process is often catalyzed by acidic conditions.[3]
Q2: What are the degradation products I should be aware of?
The primary degradation products are L-cysteine and acetone, formed from the ring-opening hydrolysis of the parent molecule. The presence of L-cysteine can be readily detected by analytical techniques such as HPLC.
Q3: How does pH impact the stability of the compound?
The pH of the solution is a critical factor. As a hydrochloride salt, the compound will form a mildly acidic solution when dissolved in unbuffered water. Strongly acidic conditions can significantly accelerate the rate of hydrolysis.[3] While some related thiazolidine structures can also degrade under basic conditions, acid-catalyzed hydrolysis is the more documented concern for this class of compounds. Therefore, maintaining a controlled and stable pH is essential for consistent results.
Q4: What are the recommended storage conditions for the solid compound?
The solid hydrochloride salt is generally stable under normal conditions.[4] For long-term integrity, it should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[1]
Q5: Are there general best practices for preparing and storing solutions to maximize stability?
Yes. To minimize degradation, it is highly recommended to:
-
Prepare solutions fresh for each experiment.
-
If using aqueous solutions, employ a well-chosen buffer system to maintain a stable pH.
-
Store stock solutions at low temperatures (e.g., 2-8 °C) for short-term use. For longer-term storage, aliquoting and freezing (-20 °C or below) may be an option, but freeze-thaw stability should be validated.
-
Protect solutions from light, as light exposure can be a contributing factor to the degradation of many complex organic molecules.[5]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Q: My solution, which was initially clear, has become cloudy or shows a precipitate after a few hours at room temperature. What is the cause?
A: This is a classic sign of chemical degradation. The hydrolysis of this compound yields L-cysteine. While the parent compound is soluble, L-cysteine can be less soluble in certain solvents or at specific pH values, leading to precipitation. Furthermore, L-cysteine in solution can oxidize to form cystine, which is significantly less soluble in water and can readily precipitate.
-
Causality: The thiazolidine ring has opened, releasing L-cysteine, which is likely oxidizing and precipitating.
-
Troubleshooting Steps:
-
Confirm the identity of the precipitate if possible.
-
Prepare your solutions fresh and use them immediately.
-
If the solution must be stored, keep it at 2-8 °C to slow the degradation rate.
-
Consider degassing your solvent or adding an antioxidant if L-cysteine oxidation is the primary issue, but be aware of potential side reactions with your main experiment.
-
Q: I am analyzing my reaction by HPLC and see a new, growing peak over time that elutes earlier than my starting material. What is this peak?
A: This growing peak is almost certainly a degradation product. Given the known hydrolysis pathway, the most probable identity of this more polar compound is L-cysteine.
-
Causality: The parent compound is degrading in your solution (either the sample itself or the mobile phase if it's acidic), and the HPLC is separating the parent from its byproducts.
-
Troubleshooting Steps:
-
Confirm Identity: Prepare a standard solution of L-cysteine and inject it into the HPLC under the same conditions. If the retention time matches your unknown peak, you have confirmed its identity.
-
Perform a Time-Course Study: Analyze your solution at T=0 and then at several subsequent time points (e.g., 1, 4, 8, 24 hours) to quantify the rate of degradation under your specific conditions.
-
Adjust Solution Conditions: Based on the results, modify your experimental conditions. This may involve using a buffered solution, preparing samples immediately before analysis, or keeping samples in a cooled autosampler.
-
Q: My experimental yields are inconsistent, even when I follow the same protocol. Could solution instability be the culprit?
A: Yes, this is a very common consequence of using a reagent with unknown or uncontrolled stability. If the concentration of your this compound is decreasing over the course of your experiment, the effective stoichiometry of your reaction is changing, leading directly to variable yields and irreproducible results.
-
Causality: The degradation of your starting material means you are starting with less active compound than you think, and this amount can vary depending on how long the solution has been stored.
-
Troubleshooting Steps:
-
Implement a "Fresh-Only" Policy: For the most critical experiments, prepare the solution immediately before it is needed. Do not use solutions prepared on previous days.
-
Validate Solution Stability: Use the HPLC protocol outlined below to determine the stability window for your specific solution. For example, you may find the solution is stable for 4 hours at 4°C, which gives you a validated window for experimental use.
-
Standardize Solution Handling: Ensure that everyone in the lab follows the exact same procedure for solution preparation and storage to minimize variability.
-
Visualizing the Degradation Pathway
The primary degradation mechanism is the acid-catalyzed hydrolysis of the thiazolidine ring. The process involves the protonation of the ring, followed by nucleophilic attack by water, leading to ring opening and the release of L-cysteine and acetone.
Caption: Acid-catalyzed hydrolysis of the thiazolidine ring.
Experimental Protocol: Stability Assessment via HPLC
This protocol provides a self-validating system to determine the stability of this compound in your specific experimental solution.
Objective: To quantify the concentration of this compound over time under defined conditions (e.g., specific buffer, temperature).
Materials:
-
This compound
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
HPLC-grade acetonitrile (ACN) and water
-
HPLC-grade acid modifier (e.g., formic acid or trifluoroacetic acid)
-
The specific buffer or solvent system you wish to test
-
Volumetric flasks and pipettes
-
Autosampler vials
Methodology:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Note: Chromatographic methods are crucial for stability analysis, with reversed-phase HPLC being a primary choice.[6]
-
-
Preparation of Stock and Standard Solutions:
-
Accurately weigh and dissolve the compound in your chosen solvent (e.g., water) to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions to create a set of calibration standards (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
-
Sample Preparation for Stability Study:
-
Prepare a solution of the compound in your test buffer/solvent at the desired concentration (e.g., 250 µg/mL).
-
Divide this solution into two sets of aliquots: one to be stored at room temperature and one at 4 °C.
-
-
HPLC Analysis and Time-Course Measurement:
-
HPLC Conditions (Example):
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Gradient: 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 4 min. (This gradient should be optimized to ensure separation from any degradation products).
-
-
Procedure:
-
Immediately after preparation (T=0), inject the calibration standards to generate a standard curve.
-
Inject the T=0 sample from both the room temperature and 4 °C sets.
-
Inject samples from each set at subsequent time points (e.g., T=2, 4, 8, 12, 24 hours).
-
-
-
Data Analysis and Interpretation:
-
Using the standard curve, calculate the concentration of the parent compound in each sample at each time point.
-
Plot the concentration (%) versus time for both temperature conditions.
-
Determine the time at which the concentration drops below an acceptable threshold (e.g., 95% of the initial concentration). This defines the stability window for your compound under those specific conditions.
-
Data Summary Table:
| Time (Hours) | Concentration at Room Temp (µg/mL) | % Remaining (Room Temp) | Concentration at 4°C (µg/mL) | % Remaining (4°C) |
| 0 | 250.1 | 100.0% | 250.3 | 100.0% |
| 2 | 242.5 | 97.0% | 249.8 | 99.8% |
| 4 | 230.8 | 92.3% | 249.1 | 99.5% |
| 8 | 205.7 | 82.2% | 247.5 | 98.9% |
| 24 | 145.2 | 58.1% | 240.6 | 96.1% |
| This is example data and should be generated from your own experiments. |
References
-
Metabolic decomposition of 2-(R)-thiazolidine-4-carboxylic acid in E. histolytica trophozoites. ResearchGate. Available from: [Link]
- EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids. Google Patents.
-
2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride. PubChem. Available from: [Link]
-
(4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid. PubChem. Available from: [Link]
-
Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. PubMed. Available from: [Link]
-
Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. Available from: [Link]
-
Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. National Institutes of Health. Available from: [Link]
-
Trends in Analytical chemistry. CONICET. Available from: [Link]
-
Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. ResearchGate. Available from: [Link]
-
Synthesis from Carboxylic Acid Derivatives. Georg Thieme Verlag. Available from: [Link]
-
[Study on determination of 2-thioxothiazolidine-4-carboxylic Acid in urine by high performance liquid chromatography]. PubMed. Available from: [Link]
Sources
- 1. L-2,2-DiMethylthiazolidine-4-carboxylic Acid Hydrochloride CAS#: 67089-92-3 [amp.chemicalbook.com]
- 2. L-2,2-DiMethylthiazolidine-4-carboxylic Acid Hydrochloride | 67089-92-3 [chemicalbook.com]
- 3. EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
Troubleshooting guide for (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride experiments
Welcome to the technical support center for (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its experimental use. The following content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific rationale to empower your research.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research?
This compound , a derivative of L-cysteine and acetone, serves as a valuable building block in several areas of chemical and pharmaceutical research.[1] Its principal applications include:
-
Peptide Synthesis: It is used as a protected form of cysteine. The 2,2-dimethyl group provides steric hindrance that can influence the conformation of the peptide backbone.[2]
-
Prodrug Linker Systems: This molecule is a key component in the design of advanced prodrug linkers. The thiazolidine ring can be engineered to undergo intramolecular cyclization, leading to the formation of diketopiperazines and the controlled release of an amine-containing drug.[1]
-
Proline Analogue: It can function as a proline analogue, influencing cellular mechanisms related to tumor suppression.[1]
Q2: What are the key physical and chemical properties I should be aware of?
Understanding the fundamental properties of this compound is crucial for its effective use and storage.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₂S | [1][3] |
| Molecular Weight | 197.68 g/mol | [1][3] |
| CAS Number | 38984-68-8 | [1] |
| Appearance | White solid | [1][3] |
| Melting Point | 125-130 °C | [3] |
| Solubility | Soluble in water and Dimethylsulfoxide (DMSO).[3] The hydrochloride salt enhances aqueous solubility. | [1] |
| Storage | Store at room temperature in a dry, sealed container. | [3] |
II. Troubleshooting Guide: Experimental Challenges
Problem 1: Poor yield or incomplete reaction during peptide coupling.
Symptoms:
-
HPLC analysis shows a significant amount of unreacted starting material (this compound or the amine component).
-
Mass spectrometry indicates the absence or low intensity of the desired product peak.
Potential Causes & Solutions:
-
Cause A: Steric Hindrance. The gem-dimethyl group at the C2 position of the thiazolidine ring introduces significant steric bulk.[2] This can hinder the approach of the amine nucleophile to the activated carboxylic acid.
-
Solution:
-
Choice of Coupling Reagent: Employ coupling reagents known to be effective for sterically hindered amino acids. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HBTU, or BOP-Cl are often more effective than standard carbodiimides like DCC or EDC in these situations.[4]
-
Extended Reaction Time and/or Increased Temperature: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) or gently warm the reaction mixture (e.g., to 30-40 °C) to overcome the activation energy barrier. Monitor the reaction progress by TLC or HPLC to avoid decomposition.
-
Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can facilitate the coupling by forming a less hindered active ester intermediate.
-
-
-
Cause B: Incomplete Activation of the Carboxylic Acid. The hydrochloride salt must be neutralized to the free amine for the coupling reaction to proceed efficiently.
-
Solution:
-
Base Stoichiometry: Ensure the addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), in a quantity sufficient to neutralize the hydrochloride and the acid generated during the coupling reaction. Typically, 2-3 equivalents of base are required.
-
Pre-activation: Pre-activate the carboxylic acid with the coupling reagent and additive for 15-30 minutes before adding the amine component. This can improve the yield by ensuring the active ester is formed before the amine is introduced.
-
-
-
Cause C: Racemization. Activation of the carboxylic acid can lead to epimerization at the alpha-carbon, especially with prolonged activation times or in the presence of a strong base.
-
Solution:
-
Use of Racemization Suppressants: Incorporate additives like HOBt or Oxyma, which are known to minimize racemization during peptide coupling.[4]
-
Control of Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.
-
-
Workflow for Troubleshooting Peptide Coupling:
Caption: Troubleshooting workflow for low peptide coupling yields.
Problem 2: Unexpected side products or decomposition during deprotection of the thiazolidine ring.
Symptoms:
-
Multiple unexpected peaks in the HPLC chromatogram of the crude deprotection reaction.
-
Mass spectrometry data shows masses that do not correspond to the expected product or starting material.
Potential Causes & Solutions:
-
Cause A: Instability in Strongly Basic Conditions. Thiazolidine rings, particularly those substituted at the C2 position, are known to be labile in strongly basic solutions. This can lead to ring-opening and decomposition back to the constituent cysteine and acetone.[1]
-
Solution: Avoid prolonged exposure to strongly basic conditions (e.g., saponification with NaOH or KOH). If basic conditions are necessary, use milder bases like sodium bicarbonate or perform the reaction at low temperatures and monitor it closely.
-
-
Cause B: Rearrangement with Strong Acids. Deprotection of 2,2-disubstituted thiazolidine derivatives with strong acids like trifluoroacetic acid (TFA) can sometimes lead to the formation of rearranged bicyclic products.[1]
-
Solution:
-
Milder Deprotection Conditions: Explore alternative deprotection methods. Metal-mediated deprotection using palladium or copper complexes can promote the hydrolysis of the thiazolidine ring under milder conditions.[1]
-
Scavengers: If TFA must be used, the addition of scavengers like triisopropylsilane (TIS) and water can help to trap reactive intermediates and prevent side reactions.
-
-
Deprotection Decision Tree:
Caption: Decision tree for thiazolidine ring deprotection strategies.
III. Analytical & Purification Protocols
Q3: How can I monitor the progress of my reaction involving this compound?
A: HPLC and Mass Spectrometry are the recommended methods.
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is generally suitable for separating the starting materials, products, and byproducts.
-
Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a good starting point. The acidic modifier helps to sharpen peaks and improve resolution.
-
Detection: UV detection at 214 nm and 280 nm is standard for peptides.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) is the preferred method for analyzing peptides and polar molecules like this compound.
-
Monitor the reaction for the disappearance of the starting material masses and the appearance of the expected product mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR can be used to characterize the final product. Key signals to look for in the starting material include the two singlets for the gem-dimethyl protons and the characteristic methine proton of the thiazolidine ring. Upon successful coupling, new signals corresponding to the coupled amine will appear.
Q4: What is a reliable method for purifying the final product?
A: Reversed-phase HPLC is the most common and effective method for purifying peptide products.
Protocol for Preparative HPLC Purification:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO, or a mixture of water/ACN). Filter the sample to remove any particulate matter.
-
Column: Use a preparative C18 column with a suitable particle size (typically 5-10 µm).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% TFA is standard. The gradient should be optimized to achieve good separation between the product and impurities.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to identify those containing the pure product.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a fluffy white solid.
IV. References
-
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Synform, 2022/10, A155–A159. (URL: [Link])
-
Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. (URL: [Link])
Sources
Removal of protecting groups from (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
Welcome to the technical support hub for (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile chiral building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the critical step of removing protecting groups from the thiazolidine nitrogen and the carboxylic acid moiety. Our focus is on providing not just the "how," but the fundamental "why" behind each experimental choice, ensuring robust and reproducible outcomes in your synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the selection and removal of protecting groups for (R)-2,2-Dimethylthiazolidine-4-carboxylic acid.
Q1: Which protecting groups are most commonly used for the amine and carboxylic acid functionalities of this molecule?
A1: The selection of protecting groups is dictated by the overall synthetic strategy, particularly the need for orthogonal stability.
-
Amine (Thiazolidine Nitrogen): The most prevalent protecting groups are carbamates, specifically the tert-butyloxycarbonyl (Boc) group, which is acid-labile, and the benzyloxycarbonyl (Cbz or Z) group, which is removed by hydrogenolysis.[1][2] The choice between them often depends on the presence of other functional groups in the molecule that might be sensitive to acid or reduction.[1][3]
-
Carboxylic Acid: The carboxylic acid is typically protected as an ester , most commonly a methyl ester or ethyl ester . These are generally stable but can be cleaved by hydrolysis under basic or acidic conditions.[4][5] Benzyl esters are also used, offering the advantage of being removable via hydrogenolysis, concurrently with a Cbz group.
Q2: What does "orthogonal protection" mean in this context, and why is it important?
A2: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others.[6][7] For instance, a molecule bearing both a Boc group (acid-labile) and a Cbz group (hydrogenolysis-labile) can have either group removed independently without affecting the other.[1][2] This is critical in multi-step syntheses, such as peptide synthesis or the construction of complex drug molecules, where specific sites must be revealed for subsequent reactions while others remain masked.[6][7]
Q3: Is the thiazolidine ring itself stable to the deprotection conditions?
A3: Generally, the 2,2-dimethylthiazolidine ring is robust under the standard conditions used for Boc and Cbz deprotection. However, it is susceptible to ring-opening under harsh conditions.
-
Strongly acidic conditions: Prolonged exposure to strong acids can lead to hydrolysis of the thioaminal linkage, breaking open the ring to generate the corresponding cysteine derivative.[8][9]
-
Strongly basic conditions: The ring can also be opened under strongly basic conditions.[10] Therefore, it is crucial to use the mildest effective conditions for deprotection and to monitor the reaction to avoid degradation of the core scaffold.
Part 2: Deprotection Protocols & Comparative Data
This section provides detailed, step-by-step methodologies for the most common deprotection scenarios and a comparative summary of the key parameters.
Amine Deprotection: Boc vs. Cbz
The Boc and Cbz groups are the workhorses of amine protection. The choice between them hinges on their distinct cleavage conditions.
Table 1: Comparative Overview of Boc and Cbz Deprotection Methods [1][11]
| Parameter | Boc Deprotection | Cbz Deprotection (Hydrogenolysis) |
| Reagents | Trifluoroacetic Acid (TFA) in DCM (20-50%); or 4M HCl in Dioxane | H₂ gas (1 atm or higher), 5-10 mol% Palladium on Carbon (Pd/C) |
| Solvent | Dichloromethane (DCM), Dioxane, Methanol | Methanol, Ethanol, Ethyl Acetate, THF |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes to a few hours | Typically rapid (minutes to a few hours) |
| Typical Yields | Generally high (>90%) | Generally high and clean conversion (>90%) |
| Key Advantage | Fast and effective; compatible with reducible groups (alkenes, alkynes, nitro groups). | Very mild and neutral conditions; avoids harsh acids. |
| Key Disadvantage | Harsh acidic conditions may cleave other acid-sensitive groups. Potential for tert-butylation side products. | Incompatible with reducible functional groups (e.g., alkynes, some sulfur compounds). Requires specialized hydrogenation equipment. |
Experimental Protocol 1: N-Boc Deprotection with TFA
This protocol describes the standard procedure for removing a Boc group using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
Materials:
-
Boc-protected (R)-2,2-Dimethylthiazolidine-4-carboxylic acid derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the Boc-protected starting material (1.0 equivalent) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add TFA to the stirred solution. A common concentration is 25-50% TFA in DCM (v/v).[12][13] For example, for a 25% solution, add 1 part TFA to 3 parts of the DCM solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The exact time will depend on the substrate.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up:
-
Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Re-dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur.
-
Wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude deprotected amine.
-
Experimental Protocol 2: N-Cbz Deprotection by Catalytic Hydrogenolysis
This protocol outlines the removal of a Cbz group using palladium on carbon (Pd/C) and hydrogen gas.
Materials:
-
Cbz-protected (R)-2,2-Dimethylthiazolidine-4-carboxylic acid derivative
-
Palladium on Carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogenation apparatus (e.g., H-Cube, Parr shaker, or balloon hydrogenation setup)
-
Celite™ or a similar filtration aid
Procedure:
-
Preparation: In a flask suitable for hydrogenation, dissolve the Cbz-protected compound (1.0 equivalent) in a solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with an inert gas (N₂ or Argon) and then introduce hydrogen gas (H₂). Maintain the H₂ atmosphere (typically 1 atm via a balloon, or higher pressure in a specialized vessel) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.
-
Work-up:
-
Once the reaction is complete, carefully purge the system with an inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with the reaction solvent (methanol or ethanol).
-
Combine the filtrates and concentrate in vacuo to obtain the deprotected product. The product is often clean enough to proceed to the next step without further purification.
-
Carboxylic Acid Deprotection
Experimental Protocol 3: Methyl Ester Hydrolysis under Basic Conditions
This protocol describes the saponification of a methyl ester to the corresponding carboxylic acid using a base like sodium hydroxide.
Materials:
-
Methyl ester of the (R)-2,2-Dimethylthiazolidine-4-carboxylic acid derivative
-
Methanol or Tetrahydrofuran (THF)
-
1M aqueous Sodium Hydroxide (NaOH) solution
-
1M aqueous Hydrochloric Acid (HCl) solution
-
Ethyl Acetate or other suitable extraction solvent
Procedure:
-
Dissolution: Dissolve the methyl ester (1.0 equivalent) in a mixture of methanol (or THF) and water.
-
Base Addition: Add an excess of 1M aqueous NaOH solution (e.g., 1.5-2.0 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours.
-
Monitoring: Monitor the hydrolysis by TLC or LC-MS until the starting ester is consumed.
-
Work-up:
-
Cool the reaction mixture to 0 °C.
-
Carefully acidify the solution to a pH of ~3-4 by the dropwise addition of 1M HCl. The free carboxylic acid may precipitate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the carboxylic acid.
-
Part 3: Troubleshooting Guides
Even with robust protocols, challenges can arise. This section provides a logical framework for diagnosing and solving common experimental issues.
Issue 1: Incomplete N-Boc Deprotection
Symptom: TLC or LC-MS analysis shows a significant amount of remaining Boc-protected starting material after the standard reaction time.
Causality & Troubleshooting Workflow:
Caption: A decision workflow for troubleshooting incomplete Boc deprotection.
Expert Insights:
-
Cause: The most common failure is due to degraded or wet TFA. TFA is hygroscopic and its acidity is reduced by water.[12][14] Always use a fresh bottle or a properly stored aliquot.
-
Action: Before resorting to harsher conditions, simply extending the reaction time is often sufficient, especially for sterically hindered substrates.[12][14] If that fails, increasing the concentration of TFA is the next logical step.
Issue 2: Formation of Side Products during N-Boc Deprotection
Symptom: Mass spectrometry reveals a product with a mass corresponding to the deprotected amine + 56 Da.
Causality & Mechanism: This side product is the result of tert-butylation . The mechanism of Boc deprotection generates a reactive tert-butyl cation (t-Bu⁺).[1][15] If the substrate or other molecules in the reaction mixture have nucleophilic sites (such as tryptophan, methionine, or even the deprotected amine itself), this cation can act as an electrophile, leading to unwanted alkylation.[1]
Caption: Mechanism of tert-butylation and its prevention using scavengers.
Preventative Measures:
-
Use a Scavenger: The most effective solution is to add a "cation scavenger" to the reaction mixture. Common scavengers include:
-
Triisopropylsilane (TIS): Reacts via hydride transfer.
-
Anisole or Thioanisole: Act as nucleophilic traps.
-
-
Protocol Adjustment: Add 5-10% (v/v) of a scavenger like TIS to the DCM before adding TFA. This will intercept the t-butyl cation before it can react with your product.[3]
Issue 3: Difficulty Purifying the Final Zwitterionic Product
Symptom: After deprotection of both the amine and carboxylic acid, the resulting free amino acid is highly polar, potentially insoluble in common organic solvents, and streaks on standard silica gel chromatography columns.
Causality & Solution: The fully deprotected (R)-2,2-Dimethylthiazolidine-4-carboxylic acid is a zwitterion. At its isoelectric point, it has both a positive (ammonium) and negative (carboxylate) charge, making it behave like a salt. This high polarity makes standard purification methods challenging.
Recommended Purification Strategy: Ion-Exchange Chromatography
-
Principle: Ion-exchange chromatography separates molecules based on their net charge.[16][17] By manipulating the pH of the mobile phase, you can control the charge state of your zwitterionic product and achieve separation from charged or neutral impurities.
-
Method:
-
Cation Exchange: At a pH below the isoelectric point (pI), the amino acid will be protonated and carry a net positive charge (R-NH₃⁺, R-COOH). It will bind to a cation-exchange resin (which has negative functional groups). Impurities that are neutral or anionic will pass through. The desired product can then be eluted by increasing the pH or the salt concentration of the buffer.[16][18]
-
Anion Exchange: At a pH above the pI, the amino acid will be deprotonated and carry a net negative charge (R-NH₂, R-COO⁻). It will bind to an anion-exchange resin. The product can be eluted by lowering the pH or increasing the salt concentration.
-
This method is highly effective for purifying amino acids and other zwitterionic compounds, providing a much cleaner product than silica gel chromatography.[17][19]
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines.
- Hajek, M., Pivoňková, H., Škeříková, V., & Smysl, B. (2015). Separation of α-amino acids using a series of zwitterionic sulfobetaine exchangers.
- BenchChem. (2025). Advantages and disadvantages of Boc versus Cbz protecting group.
- BenchChem. (2025). A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
- Bundgaard, H. (1976). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society, 98(25), 7877-7880.
- Hartwig, J. F., et al. (2010). Supporting Information. Polymer Chemistry. The Royal Society of Chemistry.
- Katayama, H., & Morisue, M. (2019). A novel ring opening reaction of peptide N-terminal thiazolidine with 2,2′-dipyridyl disulfide (DPDS) efficient for protein chemical synthesis. Peptide Science.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
- Ollivier, N., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Advances, 10(30), 17823-17828.
- Liu, X. (2009). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-portal.org.
- Gensmantel, N. P., & Page, M. I. (1985). Opening of the thiazolidine ring of penicillin derivatives. Journal of the Chemical Society, Perkin Transactions 2, (11), 1725-1730.
- Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
- Nakatsu, K., et al. (2022). Repetitive Thiazolidine Deprotection Using a Thioester-Compatible Aldehyde Scavenger for One-Pot Multiple Peptide Ligation.
- Reddit. (2022). Any tips for purification of two zwitterionic compounds? r/Chempros.
- Ashenhurst, J. (2018).
- University of Bristol. (n.d.).
- Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry Reaction Guide.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- ChemSpider. (n.d.). Methyl ester hydrolysis. Royal Society of Chemistry.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1297-1303.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Amblard, M., et al. (2016). Boc deprotection conditions tested.
- Banerjee, I., et al. (2015). Synthesis of (a) 2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid...
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Zheng, F. H., et al. (2024).
- Al-Obaidi, A. M. J., et al. (2020). Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Molecules, 25(14), 3247.
- Nakatsu, K., et al. (2022). Repetitive Thiazolidine Deprotection Using a Thioester-Compatible Aldehyde Scavenger for One-Pot Multiple Peptide Ligation.
- Nakatsu, K., et al. (2022).
- PubChem. (n.d.). (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid.
- Scribd. (n.d.). Rapid N-Boc Deprotection with TFA.
- Purolite. (n.d.).
- Haddad, P. R., & Laksana, S. (2000). Zwitterionic Ion-Exchangers in Liquid Chromatography. Analytical Sciences, 16(6), 565-572.
- Albericio, F., et al. (2001). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current Opinion in Chemical Biology, 5(6), 638-648.
- Clark, J. (2023). Hydrolysis of esters. Chemguide.
- Google Patents. (1980). US4185027A - Hydrolysis of methyl esters.
- LibreTexts Chemistry. (2023). The Hydrolysis of Esters.
- ResearchGate. (2017). Synthesis of (2R,4R)-2-Alkyl-3-(2-mercaptobenzoyl)thiazolidine-4-carboxylic Acids.
- Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Journal of Medicinal and Chemical Sciences.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of N-Cbz-Nortropine via Hydrogenolysis.
- Google Patents. (1984). EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids.
- Al-Abdullah, E. S., et al. (2016). Novel thiazolidine derivatives as potent selective pro-apoptotic agents. European Journal of Medicinal Chemistry, 124, 596-609.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. Separation of -amino acids using a series of zwitterionic sulfobetaine exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diva-portal.org [diva-portal.org]
- 18. diaion.com [diaion.com]
- 19. researchgate.net [researchgate.net]
Avoiding racemization with (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
Welcome to the technical support resource for (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride, a critical tool for researchers and drug development professionals dedicated to high-fidelity peptide synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges related to its use, with a primary focus on the prevention of racemization.
Introduction: The Challenge of Cysteine Racemization
In peptide synthesis, particularly during solid-phase peptide synthesis (SPPS), maintaining the stereochemical integrity of each amino acid is paramount. Cysteine is notoriously susceptible to racemization (the conversion of the L-amino acid to a mixture of L and D isomers) during the carboxyl group activation step required for peptide bond formation.[1] This epimerization is primarily base-catalyzed and proceeds through the formation of a planar oxazolone or enolate intermediate, which erases the stereochemistry at the α-carbon.[2]
(R)-2,2-Dimethylthiazolidine-4-carboxylic acid (H-Thz(Me₂)-OH) provides a robust solution. By incorporating the cysteine's α-amino and thiol groups into a rigid five-membered ring, it effectively shields the α-proton from base-catalyzed abstraction. The gem-dimethyl group at the C2 position further enhances this effect through steric hindrance and conformational locking, a phenomenon known as the Thorpe-Ingold effect.[3] This derivative is often used within a pseudoproline dipeptide strategy, which not only prevents racemization but also disrupts peptide aggregation, improving synthesis efficiency.[4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
It is a protected form of L-cysteine where the α-amino and thiol side-chain are cyclized with an acetone equivalent. This creates a rigid thiazolidine ring that sterically protects the α-carbon's stereocenter. Its primary application is to prevent racemization during the coupling of cysteine residues in peptide synthesis, a common and significant side reaction.[1][2]
Q2: How does the gem-dimethyl group contribute to preventing racemization?
The two methyl groups at the C2 position of the thiazolidine ring play a critical role via the Thorpe-Ingold effect (also known as the gem-dimethyl effect).[3] This effect describes how bulky geminal substituents on a carbon chain favor ring formation and increase the stability of the resulting ring. By compressing the internal bond angles, the gem-dimethyl group locks the thiazolidine ring into a specific conformation, making it more difficult to form the planar intermediates that are necessary for racemization to occur.
Q3: Can I use this reagent directly, or should it be part of a pseudoproline dipeptide?
While it can be coupled directly, it is most effectively used as the C-terminal residue of a pre-formed Fmoc-protected dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH).[4] Using a pseudoproline dipeptide offers two major advantages:
-
Racemization Suppression: It protects the cysteine residue from racemization during its own coupling.
-
Aggregation Disruption: The "kink" introduced by the pseudoproline ring disrupts the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation, which is a common cause of failed or low-yield syntheses for "difficult sequences".[5]
Q4: How is the thiazolidine ring removed to regenerate the native cysteine residue?
The 2,2-dimethylthiazolidine ring is stable to the standard basic conditions of Fmoc removal (piperidine) but is labile to strong acids. It is typically removed during the final cleavage of the peptide from the resin using a standard trifluoroacetic acid (TFA) cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5).[6] The cleavage is generally complete within 2-4 hours at room temperature.
Q5: Are there other side reactions I should be aware of when using cysteine derivatives?
Yes. Even with protection, cysteine chemistry can be complex. A common side reaction, especially for C-terminal cysteine residues in Fmoc-SPPS, is the formation of 3-(1-piperidinyl)alanine .[5] This occurs via base-catalyzed β-elimination of the protected thiol, followed by the addition of piperidine from the deprotection solution. The use of a bulky thiazolidine protecting group helps to minimize, but may not completely eliminate, this side product.[5]
Troubleshooting Guide
This section addresses specific problems that users may encounter during experiments.
Problem 1: Significant Racemization Detected Despite Using the Thiazolidine Derivative
Even with this protective group, suboptimal coupling conditions can lead to measurable epimerization.
Root Cause Analysis & Solutions:
-
Inappropriate Coupling Reagent: Uronium or phosphonium-based reagents (HBTU, HATU, PyBOP) require a tertiary amine base for activation, which is the primary driver of cysteine racemization.[1][7]
-
Solution: Switch to a carbodiimide-based coupling method, which does not require a base. The combination of Diisopropylcarbodiimide (DIC) with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure is highly recommended for coupling cysteine derivatives.[8]
-
-
Strong Tertiary Base: If a base is required (e.g., for neutralization), strong, non-hindered bases like N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) are known to cause high levels of racemization.[1]
-
Solution: If a base is unavoidable, use a weaker, sterically hindered base such as 2,4,6-collidine (TMP) . Use the minimum stoichiometry required (e.g., 1-2 equivalents).[9]
-
-
Pre-activation: Allowing the protected amino acid to sit in a solution with the coupling reagent and base before adding it to the resin (pre-activation) dramatically increases the opportunity for racemization.[1]
-
Solution: Avoid pre-activation entirely. Add the coupling reagents and the amino acid derivative to the resin simultaneously (in situ activation).
-
Workflow: Minimizing Racemization
Caption: Troubleshooting decision tree for racemization.
Problem 2: Incomplete or Failed Coupling Reaction
Low coupling efficiency can manifest as deletion sequences in the final product, identified by mass spectrometry.
Root Cause Analysis & Solutions:
-
Steric Hindrance: The bulky gem-dimethyl group and the rigid ring structure can sterically hinder the approach to the carboxyl group, slowing down the coupling reaction.
-
Solution 1: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight. Monitor the reaction completion using a qualitative method like the Kaiser test on a small sample of resin beads.[10]
-
Solution 2: Increase the excess of the amino acid derivative and coupling reagents from the standard 3-5 equivalents to 5-10 equivalents.[11]
-
-
Peptide Aggregation: If the growing peptide chain is long or hydrophobic, it can aggregate on the solid support, blocking reactive sites.
-
Solution 1: Switch to a more effective solvent for disrupting secondary structures, such as N-methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF).[5]
-
Solution 2: Perform the coupling at an elevated temperature (e.g., 50 °C). Note that higher temperatures can increase racemization risk if suboptimal coupling reagents/bases are used.[9]
-
Solution 3: Utilize microwave-assisted SPPS, which can dramatically improve coupling efficiency for difficult sequences.[9]
-
Problem 3: Difficulty in Deprotecting the Thiazolidine Ring
Mass spectrometry of the final cleaved product shows a mass corresponding to the peptide with the thiazolidine ring still intact (+42 Da compared to the native cysteine peptide).
Root Cause Analysis & Solutions:
-
Insufficient Cleavage Time: While generally labile in TFA, the gem-dimethyl group enhances the ring's stability. Some sequences, particularly cyclic peptides, can render the ring unusually resistant to acidolysis.[6]
-
Solution: Increase the TFA cleavage time. If the standard 2-hour cleavage is incomplete, extend it to 4-6 hours. For highly resistant cases, cleavage times of up to 36 hours have been reported in the literature, though this is rare for linear peptides.[6]
-
-
Ineffective Scavengers: The carbocation generated from the cleavage of the thiazolidine ring must be effectively quenched by scavengers to prevent side reactions and drive the equilibrium towards the deprotected product.
-
Solution: Ensure an adequate scavenger cocktail is used. A standard and effective mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). For sequences containing tryptophan, consider adding 1-2% ethanedithiol (EDT).
-
Recommended Experimental Protocols
Protocol 1: Optimized Coupling of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid
This protocol is designed for manual Fmoc-SPPS and is optimized to minimize racemization.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Reagent Preparation: In a separate vial, dissolve 4 equivalents of Fmoc-(R)-2,2-Dimethylthiazolidine-4-carboxylic acid and 4 equivalents of HOBt or OxymaPure in a minimal amount of DMF (or a 1:1 mixture of DCM/DMF).
-
Coupling Reaction: Add the solution from step 2 to the resin. Then, add 4 equivalents of DIC directly to the reaction vessel.
-
Agitation: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring (Optional): Remove a few resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates complete coupling.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x).
-
Proceed to the next Fmoc-deprotection step.
Data Summary: Coupling Conditions and Racemization
The choice of coupling reagents and base has a profound impact on the stereochemical purity of the incorporated cysteine.
| Coupling Method | Base | Pre-activation | Typical % D-Cys (Racemization) | Recommendation |
| DIC / HOBt | None | No | < 1% [1] | Highly Recommended |
| DIC / OxymaPure | None | No | < 1% [12] | Highly Recommended |
| HBTU / HOBt | DIEA | 5 min | 5-33%[1] | Not Recommended |
| HBTU / HOBt | DIEA | No | ~5-8%[1] | Use with Caution |
| HBTU / HOBt | 2,4,6-Collidine | No | < 2% [9] | Acceptable Alternative |
Table compiled from data on various N-protected cysteine derivatives, which demonstrates general trends applicable to thiazolidine-protected cysteine.
References
Sources
- 1. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. books.lucp.net [books.lucp.net]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
Technical Support Center: LC-MS/MS Analysis of Thiazolidine Compounds
Welcome to the technical support center for the LC-MS/MS analysis of thiazolidine-containing molecules. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this important class of compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) presented in a practical, question-and-answer format, grounded in scientific principles and extensive field experience.
Structure of This Guide
This guide is divided into two main sections:
-
Troubleshooting Guides: This section addresses specific, common problems encountered during the LC-MS/MS analysis of thiazolidine compounds, providing detailed explanations of the underlying causes and step-by-step protocols for resolution.
-
Frequently Asked Questions (FAQs): This section covers broader questions about the analysis of thiazolidines, offering insights into method development and best practices.
Troubleshooting Guides
Problem 1: Poor Peak Shape and Inconsistent Retention Times
Question: I'm observing significant peak tailing and shifting retention times for my thiazolidine analyte. What could be the cause, and how can I fix it?
Answer: Poor peak shape and inconsistent retention times for thiazolidine compounds are often linked to their polarity and potential for secondary interactions with the stationary phase. Thiazolidine rings, especially those with polar functional groups, can be challenging to retain and elute effectively on traditional reversed-phase (RP) columns.
Underlying Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on C18 columns can interact with the basic nitrogen atom in the thiazolidine ring, leading to peak tailing.
-
Solution: Use a modern, end-capped C18 column or a column with a different stationary phase chemistry, such as a phenyl-hexyl or embedded polar group (EPG) column. These phases can mitigate silanol interactions and provide alternative retention mechanisms.
-
-
Inadequate Retention on Reversed-Phase Columns: Highly polar thiazolidine derivatives may have insufficient retention on C18 columns, eluting near the void volume and resulting in poor peak shape and reproducibility.
Protocol: Switching to a HILIC Method
-
Column Selection: Choose a HILIC column with a suitable stationary phase, such as bare silica, amide, or diol.
-
Mobile Phase Preparation:
-
Organic Solvent (A): Acetonitrile (ACN) is the most common organic solvent for HILIC.
-
Aqueous Solvent (B): Prepare an aqueous buffer, such as 10 mM ammonium formate or ammonium acetate, with a pH adjusted to be compatible with your analyte's stability and ionization.
-
-
Gradient Elution: Start with a high percentage of organic solvent (e.g., 95% ACN) to promote retention. Gradually increase the aqueous component to elute the analyte. A typical gradient might be:
-
0-1 min: 95% A
-
1-5 min: Gradient to 60% A
-
5-6 min: Hold at 60% A
-
6-7 min: Return to 95% A
-
7-10 min: Re-equilibration
-
-
Sample Injection: Ensure your sample is dissolved in a solvent compatible with the initial mobile phase conditions (i.e., high organic content) to avoid peak distortion.
Diagram: HILIC vs. Reversed-Phase Chromatography Workflow
Caption: Comparison of RP and HILIC for polar thiazolidine analysis.
Problem 2: In-Source Fragmentation and Unexpected Adducts
Question: My mass spectrum shows a weak molecular ion for my thiazolidine compound and several unexpected lower m/z peaks. I'm also seeing significant [M+Na]+ and [M+K]+ adducts. How can I improve my signal and get a cleaner spectrum?
Answer: Thiazolidine compounds can be susceptible to in-source fragmentation (ISF), especially those with labile functional groups.[6] Adduct formation is also a common challenge in electrospray ionization (ESI), which can dilute the signal of the desired protonated or deprotonated molecule.[7][8][9]
Underlying Causes and Solutions:
-
In-Source Fragmentation: The thiazolidine ring itself can be prone to cleavage under certain ESI conditions. High source temperatures or voltages can induce fragmentation before the ions enter the mass analyzer.
-
Solution: Optimize your ESI source parameters.[10] Start with lower source temperatures and gentler ionization voltages. A systematic approach to optimizing these parameters is crucial.
-
-
Adduct Formation: The presence of sodium and potassium salts in your sample, mobile phase, or from glassware can lead to the formation of [M+Na]+ and [M+K]+ adducts. This is particularly prevalent in ESI.[7]
-
Solution: Minimize sources of salt contamination. Use high-purity solvents and additives. Consider adding a small amount of a volatile ammonium salt (e.g., ammonium formate or acetate) to the mobile phase to promote the formation of the desired [M+H]+ or [M+NH4]+ ions and suppress sodium and potassium adducts.
-
Protocol: Optimizing MS Parameters and Minimizing Adducts
-
Systematic Parameter Optimization:
-
Infuse a standard solution of your analyte directly into the mass spectrometer.
-
Vary the capillary voltage in small increments (e.g., 0.5 kV) and monitor the intensity of the molecular ion and any fragment ions.
-
Adjust the source temperature in 25°C increments to find the lowest temperature that provides adequate desolvation without causing significant fragmentation.
-
Optimize the nebulizer and drying gas flow rates to ensure efficient droplet formation and desolvation.
-
-
Mobile Phase Modification for Adduct Reduction:
-
Prepare fresh mobile phases using high-purity, LC-MS grade solvents and water.
-
Add 5-10 mM ammonium formate or ammonium acetate to your aqueous mobile phase. This will provide a consistent source of protons or ammonium ions to promote the formation of the desired adducts.
-
-
Glassware and Sample Handling:
-
Use polypropylene vials and pipette tips to minimize leaching of salts from glass.
-
If glassware must be used, rinse it thoroughly with high-purity water and then with your initial mobile phase.
-
Diagram: Troubleshooting In-Source Fragmentation and Adducts
Caption: A logical approach to resolving common MS issues.
Problem 3: Matrix Effects in Biological Samples
Question: I'm analyzing a thiazolidine drug in plasma, and I'm seeing significant ion suppression, leading to poor sensitivity and reproducibility. What are the best strategies to overcome this?
Answer: Matrix effects, particularly ion suppression, are a major challenge in bioanalysis.[11][12][13] Endogenous components in biological matrices like plasma can co-elute with the analyte and interfere with the ionization process in the ESI source, reducing the analyte's signal.
Underlying Causes and Solutions:
-
Co-eluting Endogenous Components: Phospholipids, salts, and other small molecules from the biological matrix can compete with the analyte for ionization.
-
Solution 1: Improve Sample Preparation: A more rigorous sample cleanup can remove many of the interfering components. Protein precipitation is a simple but often insufficient method. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for a cleaner sample extract.[14]
-
Solution 2: Optimize Chromatography: Adjusting the chromatographic method to separate the analyte from the bulk of the matrix components is highly effective. This could involve modifying the gradient or using a different column chemistry.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression. By monitoring the ratio of the analyte to the SIL-IS, the effects of ion suppression can be compensated for, leading to more accurate and precise quantification.
-
Protocol: Mitigating Matrix Effects with Solid-Phase Extraction (SPE)
-
Cartridge Selection: Choose an SPE cartridge with a sorbent that will retain your analyte while allowing interfering components to be washed away. For many thiazolidine compounds, a mixed-mode cation exchange (MCX) or a polymeric reversed-phase sorbent can be effective.
-
Method Development:
-
Conditioning: Condition the cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer).
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove hydrophilic interferences, followed by a stronger solvent to remove more hydrophobic interferences like phospholipids.
-
Elution: Elute the analyte with a solvent strong enough to disrupt its interaction with the sorbent.
-
-
Evaporation and Reconstitution: Evaporate the elution solvent to dryness under a stream of nitrogen and reconstitute the residue in a solvent that is compatible with your LC mobile phase.
Frequently Asked Questions (FAQs)
Q1: Are thiazolidine compounds generally stable in biological matrices?
A1: The stability of thiazolidine compounds can vary significantly depending on their structure and the specific matrix conditions.[15] Some thiazolidines can be susceptible to hydrolysis, particularly at non-neutral pH. It is crucial to perform stability assessments in the relevant biological matrix (e.g., plasma, urine) at different temperatures (room temperature, 4°C, -20°C, -80°C) and through freeze-thaw cycles as part of your method validation.[15][16] If instability is observed, consider adding stabilizers, such as pH modifiers or enzyme inhibitors, to the collection tubes.
Q2: Is derivatization necessary for the analysis of thiazolidine compounds?
A2: Derivatization is not always necessary but can be a valuable tool in certain situations.[17] For thiazolidine compounds that exhibit poor ionization efficiency or chromatographic retention, derivatization can be used to introduce a more readily ionizable group or a less polar moiety.[18][19][20] For example, derivatizing a carboxylic acid group on a thiazolidine can improve its retention in reversed-phase chromatography. However, derivatization adds an extra step to the sample preparation process and must be carefully optimized for reaction efficiency and product stability.
Q3: How do I choose the optimal MRM transitions for my thiazolidine compound?
A3: The choice of Multiple Reaction Monitoring (MRM) transitions is critical for selectivity and sensitivity.
-
Precursor Ion Selection: Infuse a standard solution of your analyte and determine the most abundant and stable precursor ion. This is typically the [M+H]+ or [M-H]- ion.
-
Product Ion Selection: Perform a product ion scan on the selected precursor ion. Choose the most abundant and specific product ions for your MRM transitions.[21] It is good practice to monitor at least two transitions per analyte to ensure specificity. The most intense transition is used for quantification (quantifier), and the second is used for confirmation (qualifier).
-
Collision Energy Optimization: For each MRM transition, optimize the collision energy to maximize the intensity of the product ion.
References
- Chandra, P., S. S. Shinde, and S. B. Singh. "Optimization of MS/MS Conditions, Quantitative Analysis." Modern Techniques for the Analysis of Bioactive Compounds.
- "Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry.
- "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades." PubMed Central.
- "Liquid chromatography/tandem mass spectrometry determination of (4S,2RS)-2,5,5-trimethylthiazolidine-4-carboxylic acid, a stable adduct formed between D-(-)-penicillamine and acetaldehyde (main biological metabolite of ethanol)
- "Reactive metabolite trapping screens and potential pitfalls: bioactivation of a homomorpholine and formation of an unstable thiazolidine adduct." PubMed.
- Ahmad, N. F., S. M. Osman, and W. Pimlott. "Derivatization of keto fatty acids: I. Synthesis and mass spectrometry of thiazolidinones." Journal of the American Oil Chemists' Society, vol. 59, no. 10, 1982, pp. 411-414.
- "A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies." PubMed.
- "Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxid
- Kruve, Anneli, and Karl Kaupmees. "Adduct Formation in ESI/MS by Mobile Phase Additives." INIS-IAEA.
- "Recent advances in hydrophilic interaction chromatography for quantitative analysis of endogenous and pharmaceutical compounds in plasma samples." PubMed.
- "Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
- "Hydrophilic Interaction Liquid Chromatography for the Analysis of Pharmaceutical Formulations.
- "Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample prepar
- "Hydrophilic interaction chromatography in drug analysis.
- "A liquid chromatography-mass spectrometry assay for simultaneous determination of two antimalarial thiazolium compounds in human and rat m
- "Mass spectrometry of some arylidene thioxobenzyl or thioxobiphenyloxoethyl thiazolidinone compounds.
- "Synthesis of Thiazolidinedione Compound Library." MDPI.
- "Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Arom
- "HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization.
- "HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma." PubMed.
- "Liquid Chromatography Mass Spectrometry Troubleshooting Guide." Shimadzu Scientific Instruments.
- "Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: Application to drug discovery.
- "The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS." Agilent.
- "Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological m
- "Mass fragmentation pattern of compound 3a.
- "Hydrophilic Interaction Chromatography (HILIC)." Wiley Analytical Science, 2010.
- "Troubleshooting for LC-MS/MS.
- Kruve, A., et al. "Adduct Formation in ESI/MS by Mobile Phase Additives." Semantic Scholar.
- "Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- "15 Tips and Tricks for LC-MS Troubleshooting." Technology Networks.
- "Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ioniz
- "Adduct Formation in ESI/MS by Mobile Phase Additives.
- "Derivatization methods for LC-MS analysis of endogenous compounds." PubMed.
- "Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals.
- Hughes, Nicola C., et al. "Assessing the matrix effects of hemolyzed samples in bioanalysis." Semantic Scholar.
- "Optimization of the MS parameters: MS parameters that were tested in this study.
- "Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets." PubMed Central.
- "Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives.
- "Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system." RSC Publishing.
- "Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applic
- "Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evalu
- "Recent advances in the bioanalytical applications of dried matrix spotting for the analysis of drugs and their metabolites." PubMed.
Sources
- 1. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in hydrophilic interaction chromatography for quantitative analysis of endogenous and pharmaceutical compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Adduct Formation in ESI/MS by Mobile Phase Additives | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessing the matrix effects of hemolyzed samples in bioanalysis. | Semantic Scholar [semanticscholar.org]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A liquid chromatography-mass spectrometry assay for simultaneous determination of two antimalarial thiazolium compounds in human and rat matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Derivatization methods for LC-MS analysis of endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Optimization of MS/MS Conditions, Quantitative Analysis [ebrary.net]
Validation & Comparative
A Comparative Guide to Cysteine Prodrugs: Evaluating (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride Against Other Cysteine Derivatives
In the landscape of therapeutic and research applications targeting oxidative stress, the effective delivery of L-cysteine to replenish intracellular glutathione (GSH) stores is of paramount importance. L-cysteine itself is fraught with challenges related to its instability and potential toxicity, which has led to the development of various prodrugs. This guide provides a comprehensive comparison of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride against other notable cysteine derivatives, namely N-acetylcysteine (NAC), L-cysteine ethyl ester, and N-acetylcysteine ethyl ester (NACET). This analysis is grounded in available experimental data and established scientific principles to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Introduction to Cysteine Prodrugs and Their Mechanism of Action
L-cysteine is the rate-limiting amino acid in the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells. GSH plays a critical role in detoxifying reactive oxygen species (ROS), maintaining cellular redox homeostasis, and supporting immune function. Consequently, the depletion of GSH is implicated in the pathophysiology of numerous diseases. Cysteine prodrugs are chemically modified versions of L-cysteine designed to overcome its limitations, such as poor stability and low bioavailability, to efficiently deliver L-cysteine into cells for GSH synthesis.
The primary mechanism of action for these prodrugs involves their cellular uptake and subsequent intracellular hydrolysis to release L-cysteine. This liberated L-cysteine then enters the GSH synthesis pathway. The efficiency of a cysteine prodrug is therefore determined by its stability in circulation, its ability to permeate cell membranes, and the rate of its intracellular conversion to L-cysteine.
Figure 1: General mechanism of action for cysteine prodrugs.
Comparative Analysis of Cysteine Derivatives
This section provides a detailed comparison of this compound and other cysteine derivatives based on their chemical structure, stability, antioxidant efficacy, and bioavailability.
Molecular Structures
The chemical structures of the compared cysteine derivatives are presented below. These structural differences fundamentally influence their physicochemical properties and biological activity.
| Derivative | Structure |
| This compound | |
| N-Acetylcysteine (NAC) | |
| L-cysteine ethyl ester | |
| N-acetylcysteine ethyl ester (NACET) |
Stability
The stability of a cysteine prodrug is crucial for its delivery and efficacy. Thiazolidine derivatives, such as this compound, are generally considered to be more stable than L-cysteine itself due to the protection of the sulfhydryl group within the ring structure. Studies on various 2-substituted thiazolidine-4(R)-carboxylic acids suggest that they liberate L-cysteine in vivo through non-enzymatic ring opening.[1] The rate of this hydrolysis is influenced by the substituent at the 2-position and the pH. While specific quantitative stability data for the 2,2-dimethyl variant under physiological conditions is not extensively available in the literature, the general understanding is that the thiazolidine ring provides a protective mechanism against premature oxidation.
In contrast, L-cysteine ethyl ester is susceptible to oxidation, though less so than free L-cysteine. NAC is more stable than L-cysteine due to the acetylation of the amino group. NACET, being an ester, also possesses a degree of stability, and its lipophilicity may offer some protection during its transit to the cell.
Antioxidant Efficacy
The antioxidant efficacy of these prodrugs can be assessed through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
While direct comparative DPPH and ABTS assay data for this compound is limited, studies on other 2-aryl-thiazolidine-4-carboxylic acids have demonstrated their antioxidant potential, which is influenced by the substituents on the aromatic ring.[2][3] It is important to note that the antioxidant activity of thiazolidine derivatives is not solely attributed to the release of cysteine but also to the thiazolidine ring itself.[4]
Comparative studies between NAC and NACET have shown that NACET is a more potent antioxidant. This is attributed to its enhanced cellular uptake and subsequent conversion to NAC and cysteine, leading to higher intracellular GSH levels.[5][6] L-cysteine ethyl ester also demonstrates antioxidant activity, which is considered to be more potent than derivatives where the thiol group is not free.
| Derivative | Reported Antioxidant Efficacy |
| This compound | Limited direct data available. Other thiazolidine derivatives show antioxidant activity.[2][3] |
| N-Acetylcysteine (NAC) | Well-established antioxidant, but with lower potency compared to NACET due to lower bioavailability.[5][7] |
| L-cysteine ethyl ester | Demonstrates potent antioxidant activity.[8] |
| N-acetylcysteine ethyl ester (NACET) | Superior antioxidant activity compared to NAC due to enhanced cellular permeability and GSH replenishment.[5][6] |
Bioavailability and Cellular Uptake for Glutathione Replenishment
The ultimate goal of a cysteine prodrug is to increase intracellular GSH levels. This is highly dependent on the compound's bioavailability and its ability to cross the cell membrane.
This compound, as a member of the thiazolidine class of prodrugs, is designed to facilitate cellular uptake. Studies on similar thiazolidine derivatives, like 2-(RS)-n-propylthiazolidine-4(R)-carboxylic acid (PTCA), have shown their effectiveness in replenishing hepatic GSH levels and protecting against colitis in animal models, suggesting good bioavailability and cellular uptake.[9]
NAC is known to have low oral bioavailability.[10] In contrast, NACET, due to its increased lipophilicity from the ethyl ester group, exhibits significantly higher bioavailability and readily crosses cell membranes.[5][10] Once inside the cell, it is converted to NAC and cysteine, leading to a more substantial increase in intracellular GSH levels compared to NAC.[6] L-cysteine ethyl ester is also more lipophilic than L-cysteine, which is expected to result in enhanced cell permeability and GSH synthesis.[8]
| Derivative | Bioavailability & GSH Replenishment |
| This compound | Expected to have good bioavailability based on studies of similar thiazolidine derivatives.[9] Direct comparative data is limited. |
| N-Acetylcysteine (NAC) | Low oral bioavailability, leading to less efficient GSH replenishment compared to its esterified form.[10] |
| L-cysteine ethyl ester | Higher lipophilicity suggests enhanced cellular uptake and potential for effective GSH synthesis.[8] |
| N-acetylcysteine ethyl ester (NACET) | Significantly higher bioavailability and cellular permeability than NAC, resulting in more potent GSH replenishment.[5][6] |
Experimental Protocols
To facilitate comparative studies in your own laboratory, detailed protocols for key in vitro antioxidant and cellular glutathione assays are provided below.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Figure 3: Workflow for the ABTS radical cation decolorization assay.
Protocol:
-
Prepare ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.
-
Prepare ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare Sample Solutions: Prepare a series of dilutions of the test compounds.
-
Reaction: Add a small volume of each sample dilution to a larger volume of the ABTS•+ working solution and mix.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). [11]
Cellular Glutathione (GSH) Assay
This assay quantifies the total intracellular GSH content, providing a direct measure of the prodrug's efficacy in replenishing cellular antioxidant defenses.
Figure 4: Workflow for the cellular glutathione (GSH) assay.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2) in a multi-well plate and allow them to adhere. Treat the cells with different concentrations of the cysteine prodrugs for a desired period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer. Deproteinate the lysate, for example, by adding metaphosphoric acid and centrifuging.
-
Assay Reaction: In a 96-well plate, add the deproteinated cell lysate, a reaction buffer containing 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) and glutathione reductase.
-
Initiate Reaction: Start the reaction by adding NADPH.
-
Measurement: Immediately measure the rate of color formation (absorbance at 405-412 nm) over time using a microplate reader in kinetic mode.
-
Quantification: Calculate the GSH concentration in the samples by comparing the rate of reaction to a standard curve prepared with known concentrations of GSH. The results are typically normalized to the protein concentration of the cell lysate. [12]
Conclusion and Future Directions
The development of effective cysteine prodrugs is a critical area of research for combating conditions associated with oxidative stress. While N-acetylcysteine (NAC) has been a long-standing option, its low bioavailability has prompted the exploration of alternatives. N-acetylcysteine ethyl ester (NACET) has emerged as a highly promising derivative with significantly enhanced cellular permeability and glutathione replenishment capacity. [5][6]L-cysteine ethyl ester also presents a viable option due to its increased lipophilicity.
The thiazolidine class of prodrugs, including this compound, offers a different strategy for stabilizing and delivering L-cysteine. The protective ring structure is a key advantage, and studies on related compounds are encouraging. [1][9]However, there is a clear need for further direct comparative studies that include this compound to quantitatively assess its stability, antioxidant efficacy, and bioavailability against other leading cysteine prodrugs like NACET. Such studies will be invaluable for researchers and drug developers to fully understand the therapeutic potential of this compound and to select the optimal cysteine delivery agent for their specific research and clinical needs.
References
-
Dahan, S., et al. (2011). Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model. World Journal of Gastroenterology, 17(31), 3599–3608. [Link]
-
Giustarini, D., et al. (2012). N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential. Biochemical Pharmacology, 84(11), 1522-1533. [Link]
-
Giustarini, D., et al. (2012). N-Acetylcysteine ethyl ester (NACET): A novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential. Biochemical Pharmacology, 84(11), 1522-1533. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Cellular Antioxidant Potential: N-Acetyl-L-Cysteine Ethyl Ester (NACET) for Enhanced Health and Bioavailability. [Link]
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Fioravanti, R., et al. (2021). Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage. International Journal of Molecular Sciences, 22(2), 600. [Link]
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Ilic, D., et al. (2023). How to Increase Cellular Glutathione. Antioxidants, 12(5), 1094. [Link]
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Gruner, S., et al. (2012). Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. Analytical and Bioanalytical Chemistry, 404(6-7), 1779-1787. [Link]
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Fioravanti, R., et al. (2021). Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage. International Journal of Molecular Sciences, 22(2), 600. [Link]
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Jain, S. K., et al. (1991). L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human. The Journal of Pharmacology and Experimental Therapeutics, 257(1), 331-334. [Link]
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Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. [Link]
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Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Semantic Scholar. [Link]
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Ni, G., et al. (2022). Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges. Oxidative Medicine and Cellular Longevity, 2022, 4834117. [Link]
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Jagtap, R. M., & Pardeshi, S. K. (2014). Antioxidant activity screening of a series of synthesized 2-aryl thiazolidine-4- carboxylic acids. Der Pharmacia Lettre, 6(3), 137-145. [Link]
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Roederer, M., et al. (1994). Glutathione precursor and antioxidant activities of N-acetylcysteine and oxothiazolidine carboxylate compared in in vitro studies of HIV replication. AIDS Research and Human Retroviruses, 10(8), 961-967. [Link]
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Williamson, J. M., et al. (1982). Pharmacokinetics of 2-oxothiazolidine-4-carboxylate, a cysteine prodrug, and cysteine. Journal of Pharmaceutical Sciences, 71(10), 1143-1146. [Link]
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Jagtap, R. M., & Pardeshi, S. K. (2014). Antioxidant activity screening of a series of synthesized 2-aryl thiazolidine-4 carboxylic acids. Scholars Research Library. [Link]
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Giustarini, D., et al. (2012). N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential. Semantic Scholar. [Link]
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ClinicalTrials.gov. (2024). Pharmacokinetic Profile of N-Acetyl Cysteine (NAC). [Link]
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Richman, P. G., & Meister, A. (1975). The utilization of N-acetylcysteine and 2-oxothiazolidine-4-carboxylate by rat hepatocytes is limited by their rate of uptake and conversion to cysteine. The Journal of Biological Chemistry, 250(5), 1422-1426. [Link]
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Khan, K. M., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6709. [Link]
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Dizdar, N., et al. (2000). Comparison of N-acetylcysteine and l-2-oxothiazolidine-4-carboxylate as cysteine deliverers and glutathione precursors in human malignant melanoma transplants in mice. Cancer Chemotherapy and Pharmacology, 45(1), 59-64. [Link]
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Zara, G. P., et al. (2020). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Molecules, 25(18), 4241. [Link]
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A Senior Application Scientist's Guide: (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride vs. Thiazolidine-4-carboxylic acid
An In-Depth Comparison of Chiral Thiol Derivatives for Advanced Synthesis and Drug Delivery
For researchers at the forefront of drug development and complex organic synthesis, the selection of the appropriate chiral building block is a critical decision that dictates synthetic strategy and biological outcomes.[1][2][3] Thiazolidine-4-carboxylic acid and its derivatives, synthesized from the natural amino acid L-cysteine, represent a versatile class of such building blocks.[4] This guide provides a detailed, evidence-based comparison between two prominent members of this family: (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride (DMTCA) and its parent compound, (4R)-thiazolidine-4-carboxylic acid (T4CA).
While structurally similar, the presence of geminal methyl groups at the C-2 position in DMTCA fundamentally alters its chemical stability, reactivity, and, consequently, its primary applications. This guide will dissect these differences, offering field-proven insights and experimental frameworks to empower researchers to make informed decisions for their specific research objectives, whether in peptide chemistry, prodrug design, or the synthesis of novel bioactive scaffolds.
Structural and Physicochemical Distinctions
The core difference between T4CA and DMTCA lies in the substituent at the C-2 position of the thiazolidine ring. T4CA is the direct condensation product of L-cysteine and formaldehyde, resulting in a simple methylene bridge at C-2.[5] In contrast, DMTCA is synthesized using L-cysteine and acetone, introducing two methyl groups at this position.[6][7] This seemingly minor modification has profound implications for the molecule's stability and utility.
The hydrochloride salt form of DMTCA is commonly used to enhance its aqueous solubility, a practical consideration for many experimental protocols.[6]
| Property | (R)-2,2-Dimethylthiazolidine-4-carboxylic acid HCl (DMTCA) | (4R)-Thiazolidine-4-carboxylic acid (T4CA) | Rationale for Difference |
| Molecular Formula | C₆H₁₂ClNO₂S[6][8] | C₄H₇NO₂S[9] | Addition of two methyl groups (C₂H₄) and HCl. |
| Molecular Weight | 197.68 g/mol [6][8] | 133.17 g/mol [9] | Increased mass from the gem-dimethyl groups and HCl. |
| Stereocenter | (4R) configuration derived from L-cysteine. | (4R) configuration derived from L-cysteine. | The C-4 stereocenter from the parent amino acid is preserved. |
| Ring Stability | High. The gem-dimethyl groups sterically hinder ring-opening. | Low. Readily undergoes hydrolysis (ring-opening) in aqueous media. | The steric bulk of the methyl groups protects the thioacetal linkage from nucleophilic attack. |
| Primary Function | Stable chiral building block, pseudoproline analog, prodrug linker.[6][10] | L-cysteine prodrug, antioxidant precursor.[11][12][13] | Stability dictates function: DMTCA is used for its persistent structure, while T4CA is used for its ability to release cysteine. |
| Aqueous Solubility | High (>50 mg/mL at 25°C) due to the hydrochloride salt form.[6] | Moderately soluble in water.[9] | The ionic nature of the hydrochloride salt significantly improves solubility compared to the zwitterionic T4CA. |
Synthesis, Stability, and Mechanistic Implications
The synthesis of both compounds follows the same fundamental reaction: the nucleophilic cyclocondensation of L-cysteine with a carbonyl compound.[4][14] The choice of this carbonyl reactant is the key determinant of the final product and its subsequent chemical behavior.
-
For T4CA: L-cysteine reacts with formaldehyde.
-
For DMTCA: L-cysteine reacts with acetone.
The critical divergence in their utility stems from the stability of the resulting five-membered ring. The C-2 position in T4CA, being unsubstituted, is susceptible to hydrolysis, leading to a reversible ring-opening that releases L-cysteine and formaldehyde. This equilibrium is the cornerstone of its function as a cysteine prodrug.[12]
Conversely, the gem-dimethyl groups in DMTCA provide significant steric shielding to the thioacetal linkage at C-2. This structural reinforcement drastically reduces the rate of hydrolysis, rendering the ring stable under typical physiological and synthetic conditions.[6] This stability transforms the molecule from a delivery system into a robust, conformationally defined building block.
Caption: Divergent applications based on C-2 substitution.
Comparative Performance in Key Applications
The distinct stability profiles of T4CA and DMTCA define their roles in research and development, positioning them for entirely different, non-overlapping applications.
Thiazolidine-4-carboxylic acid (T4CA): The Cysteine Delivery System
The primary and most extensively studied application of T4CA is as a prodrug of L-cysteine.[11][13] By masking the reactive thiol group within a temporarily stable ring, T4CA facilitates oral administration and cellular uptake. Once inside the body, it hydrolyzes to release L-cysteine, a rate-limiting precursor for the synthesis of glutathione (GSH), the cell's master antioxidant.[12]
Experimental Evidence:
-
Hepatoprotection: Administration of 2-substituted T4CA derivatives has been shown to protect mice against acetaminophen-induced liver damage by replenishing hepatic GSH stores that are depleted by the toxic metabolite NAPQI.[13]
-
Antioxidant and Anti-inflammatory Effects: As a cysteine precursor, T4CA can raise intracellular GSH levels in lymphocytes.[11] Other derivatives have been shown to modulate vascular permeability in murine models of asthma by reducing oxidative stress.[15]
-
Bioactive Scaffolds: The T4CA core is a valuable starting point for synthesizing libraries of compounds with diverse biological activities, including potential inhibitors of influenza neuraminidase and α-glucosidase for diabetes management.[16][17]
(R)-2,2-Dimethylthiazolidine-4-carboxylic acid (DMTCA): The Stable Chiral Building Block
In stark contrast, the stability of the DMTCA ring makes it an unsuitable candidate for rapid cysteine delivery. Instead, its value lies in its fixed, sterically defined structure, which is leveraged in multi-step organic synthesis, particularly in peptide chemistry.
Key Applications:
-
Pseudoproline Analogs: In peptide synthesis, the DMTCA moiety can be incorporated as a "pseudoproline" dipeptide unit. The steric bulk of the gem-dimethyl groups helps to lock the preceding amide bond into a cis conformation, a feature that is critical for stabilizing specific secondary structures like β-turns in peptides and proteins.[10]
-
Controlled-Release Prodrug Linkers: While not a rapid-release prodrug itself, the DMTCA structure is employed in the design of sophisticated linker systems for targeted drug delivery. The stability of the ring can be harnessed to create linkers that release an active amine-containing drug through a slow, controlled intramolecular cyclization reaction to form a diketopiperazine.[6]
-
Thiol Protection: The formation of the 2,2-dimethylthiazolidine ring serves as an effective method to protect the thiol group of cysteine during subsequent synthetic transformations, which can be reversed under specific aqueous conditions when desired.[6]
Experimental Protocol: Synthesis of 2-Substituted Thiazolidine-4-Carboxylic Acids
This protocol provides a generalized, self-validating method for the synthesis of T4CA derivatives, which can be adapted for both formaldehyde and acetone as the carbonyl source.
Objective: To synthesize a 2-substituted (4R)-thiazolidine-4-carboxylic acid via condensation of L-cysteine hydrochloride with a carbonyl compound.
Materials:
-
L-cysteine hydrochloride monohydrate
-
Sodium bicarbonate (NaHCO₃)
-
Carbonyl compound (e.g., Formaldehyde solution or Acetone)
-
Ethanol (95%)
-
Deionized water
-
Diethyl ether (for washing)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve L-cysteine hydrochloride monohydrate (1.0 equiv.) and sodium bicarbonate (1.1 equiv.) in deionized water. Stir until all solids are dissolved. The sodium bicarbonate neutralizes the hydrochloride and deprotonates the amine, which is necessary for the initial nucleophilic attack.
-
Carbonyl Addition: In a separate beaker, prepare a solution of the carbonyl compound (1.1 equiv.). For DMTCA, use acetone. For T4CA, use a 37% aqueous formaldehyde solution. Add this solution in one portion to the stirring L-cysteine solution.
-
Reaction: Stir the reaction mixture vigorously at room temperature. A white precipitate should begin to form. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Allow the reaction to stir for 6-12 hours to ensure completion.[18]
-
Isolation: After the reaction period, cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid several times with cold ethanol and then with diethyl ether to remove unreacted starting materials and impurities.[14] Dry the product under vacuum to yield the final compound.
-
Self-Validation/Characterization: The identity and purity of the product should be confirmed using standard analytical techniques:
-
¹H-NMR: To confirm the structure and the presence of substituents at C-2.
-
Mass Spectrometry (MS): To verify the correct molecular weight.
-
Melting Point: To compare with literature values as a measure of purity.
-
Caption: Experimental workflow for thiazolidine synthesis.
Conclusion and Strategic Recommendations
The choice between this compound and thiazolidine-4-carboxylic acid is not a matter of superior performance but of strategic alignment with the research goal.
-
Choose Thiazolidine-4-carboxylic acid (T4CA) when the primary objective is the intracellular delivery of L-cysteine. Its inherent instability is its key feature, making it an excellent prodrug for applications aimed at replenishing glutathione, mitigating oxidative stress, or studying cysteine-dependent pathways.
-
Choose this compound (DMTCA) when the goal is to incorporate a stable, conformationally constrained, chiral building block into a larger molecule. Its robust nature makes it ideal for multi-step peptide synthesis, creating structurally defined peptidomimetics, and designing advanced, slow-release prodrug linkers.
By understanding the fundamental relationship between the C-2 substitution and ring stability, researchers can confidently select the appropriate tool for their specific application, accelerating progress in drug discovery and chemical innovation.
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A Senior Application Scientist's Guide to Validating Peptide Conformation: The Role of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
For researchers, medicinal chemists, and drug development professionals, the precise control of peptide conformation is a cornerstone of modern therapeutic design. An unstructured, flexible peptide often suffers from poor receptor affinity, low bioavailability, and susceptibility to proteolytic degradation. The introduction of conformational constraints is therefore a critical strategy to lock a peptide into its bioactive shape, enhancing its efficacy and drug-like properties.
Proline and its analogs are powerful tools in this endeavor, capable of inducing specific turns and rigidifying the peptide backbone.[1][2] This guide provides an in-depth technical comparison of a unique proline analog, (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride (DMTA) , with other conformational modifiers. We will delve into the experimental validation of its role in peptide conformation, providing detailed protocols and data interpretation guidelines to empower your research.
The Conformational Imperative in Peptide Drug Design
The biological activity of a peptide is intrinsically linked to its three-dimensional structure.[3][4] By constraining a peptide's conformation, we can pre-organize it for optimal interaction with its biological target, leading to improved potency and selectivity. Furthermore, a more rigid structure can mask cleavage sites from proteases, extending the peptide's half-life in vivo. A key secondary structure motif that proline and its analogs can induce is the β-turn, a four-amino-acid residue segment where the polypeptide chain reverses its direction.[5][6] These turns are frequently involved in molecular recognition events, making them attractive targets for peptidomimetic design.[7]
This compound (DMTA): A Proline Analog with a Twist
(R)-2,2-Dimethylthiazolidine-4-carboxylic acid (DMTA) is a proline analog where the Cγ carbon of the pyrrolidine ring is replaced by a sulfur atom, and the Cδ carbon is substituted with a gem-dimethyl group.[8][9] This seemingly subtle modification has profound implications for the local peptide conformation.
The presence of the gem-dimethyl group at the C2 position of the thiazolidine ring introduces significant steric hindrance.[10] This steric bulk is hypothesized to restrict the rotation around the peptide bond preceding the DMTA residue, favoring a specific cis- or trans-isomer and influencing the overall backbone torsion angles (φ and ψ). This conformational restriction can effectively nucleate the formation of well-defined secondary structures, such as β-turns.[11]
Comparative Analysis: DMTA vs. Other Proline Analogs
To appreciate the unique contribution of DMTA to peptide conformation, it is essential to compare it with other commonly used proline analogs.
| Amino Acid | Ring Structure | Key Structural Feature | Expected Conformational Effect |
| L-Proline | Pyrrolidine | Unsubstituted five-membered ring | Induces kinks and turns; restricts the φ dihedral angle.[12] |
| (4R)-Hydroxy-L-proline (Hyp) | Pyrrolidine | Hydroxyl group at C4 | Can stabilize conformations through hydrogen bonding; favors an exo pucker.[13] |
| (R)-2,2-Dimethylthiazolidine-4-carboxylic acid (DMTA) | Thiazolidine | Gem-dimethyl group at C2 | Significant steric hindrance, strongly influences cis/trans isomerization and restricts backbone torsion angles.[8][11] |
| Thiazolidine-4-carboxylic acid (Thz) | Thiazolidine | Unsubstituted thiazolidine ring | The sulfur atom influences ring pucker and electronic properties compared to proline.[11] |
The gem-dimethyl group in DMTA is the key differentiator, providing a more pronounced steric block than the single substituent in other analogs, thus offering a more potent tool for conformational control.
Experimental Validation of DMTA's Role in Peptide Conformation
To rigorously validate the conformational effects of incorporating DMTA into a peptide, a systematic experimental approach is required. This involves the synthesis of the DMTA-containing peptide and its subsequent structural analysis by advanced spectroscopic techniques.
Experimental Workflow: From Synthesis to Structural Elucidation
Caption: Experimental workflow for validating the conformational role of DMTA.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a DMTA-Containing Peptide
This protocol outlines the manual synthesis of a model hexapeptide, Ac-Tyr-DMTA-Gly-Phe-Leu-Ser-NH₂, using Fmoc/tBu chemistry.[3]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-(R)-2,2-Dimethylthiazolidine-4-carboxylic acid (Fmoc-DMTA-OH), Fmoc-Tyr(tBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of Oxyma Pure in DMF.
-
Add 3 equivalents of DIC to the mixture and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.[3] If the test is positive (blue), repeat the coupling.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/DTT/Water (92.5:2.5:2.5:2.5) for 3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Protocol 2: Conformational Analysis by 2D NMR Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[4]
Sample Preparation:
-
Dissolve the purified peptide in a suitable solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1) to a concentration of 1-5 mM.
Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher):
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
Data Analysis:
-
Resonance Assignment: Use the COSY and TOCSY spectra to assign all proton resonances to their respective amino acid residues.
-
Structural Restraints: Identify cross-peaks in the NOESY spectrum to generate a list of interproton distance restraints.
-
Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental NOE restraints.
Protocol 3: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for determining the secondary structure content of a peptide in solution.[2]
Sample Preparation:
-
Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a concentration of 0.1-0.2 mg/mL. The buffer must be transparent in the far-UV region.[2]
Data Acquisition:
-
Record the CD spectrum in the far-UV region (190-250 nm) using a CD spectrometer.
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
Data Analysis:
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ].
-
Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. Characteristic spectra for different secondary structures are well-established.
Interpreting the Data: The Conformational Signature of DMTA
The incorporation of DMTA is expected to yield distinct spectroscopic signatures compared to a peptide with a standard proline residue.
Expected NMR Observables
The steric clash of the gem-dimethyl group is anticipated to strongly favor one rotameric state of the preceding peptide bond. This will be evident in the NOESY spectrum, with specific NOE patterns indicating a well-defined local conformation. For instance, a strong NOE between the α-proton of the residue preceding DMTA and one of the DMTA methyl groups would be indicative of a specific cis or trans conformation.
Hypothetical Comparative NMR Data
| Parameter | Ac-Tyr-Pro-Gly-Phe-Leu-Ser-NH₂ | Ac-Tyr-DMTA-Gly-Phe-Leu-Ser-NH₂ | Interpretation |
| NOE (Tyr Hα - Pro Hδ) | Weak/Multiple | Strong and Unambiguous | DMTA enforces a more rigid conformation around the Tyr-DMTA bond. |
| NOE (DMTA Hα - Gly NH) | - | Strong | Indicates a β-turn conformation nucleated by DMTA. |
| Chemical Shift Dispersion | Moderate | Increased | A more folded and well-defined structure often leads to greater chemical shift dispersion. |
Expected CD Spectroscopy Results
A peptide containing DMTA that successfully induces a β-turn will exhibit a characteristic CD spectrum with a negative band around 200 nm and a weak positive band around 220 nm. In contrast, a more flexible peptide with a standard proline might show a spectrum indicative of a random coil, characterized by a strong negative band near 200 nm.
The Mechanism of Conformational Control by DMTA
The gem-dimethyl group on the C2 carbon of the thiazolidine ring acts as a conformational lock. This steric hindrance restricts the rotation around the N-Cα bond (φ angle) of the DMTA residue and the preceding peptide bond (ω angle), thereby reducing the conformational freedom of the peptide backbone.
Sources
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The Efficacy of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride as a Prodrug Moiety: A Comparative Guide
For researchers and drug development professionals, the effective delivery of therapeutic agents to their target sites is a perpetual challenge. L-cysteine, a semi-essential amino acid, is a critical precursor to the master antioxidant glutathione (GSH), and its supplementation holds promise in a variety of pathological conditions characterized by oxidative stress. However, its inherent instability and poor bioavailability necessitate the use of prodrug strategies. This guide provides an in-depth technical comparison of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride, a thiazolidine-based prodrug of L-cysteine, with other common L-cysteine prodrugs, supported by experimental data and detailed protocols.
The Rationale for L-cysteine Prodrugs
L-cysteine's free sulfhydryl group is highly susceptible to oxidation, leading to the formation of the less soluble disulfide, cystine. This chemical instability, coupled with its low oral bioavailability, limits its therapeutic utility. Prodrugs are inactive bioreversible derivatives of active drug molecules that undergo enzymatic or chemical transformation in vivo to release the parent drug. An ideal L-cysteine prodrug should exhibit enhanced stability, improved membrane permeability, and efficient intracellular conversion to L-cysteine.
This compound: A Thiazolidine-Based Approach
This compound is a cyclic prodrug of L-cysteine. Its synthesis is typically achieved through the condensation reaction of L-cysteine with acetone.[1] The thiazolidine ring effectively masks the reactive sulfhydryl and amino groups of L-cysteine, thereby preventing its premature oxidation.
Mechanism of Action
The release of L-cysteine from the thiazolidine ring is believed to occur via non-enzymatic hydrolysis under physiological conditions.[2] The acidic environment of the stomach may also contribute to the opening of the thiazolidine ring. Once the ring is opened, the resulting Schiff base is readily hydrolyzed to release L-cysteine and the corresponding ketone (acetone in this case), which is a generally recognized as safe (GRAS) compound.
Caption: Metabolic activation of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid.
Comparative Analysis of L-cysteine Prodrugs
To evaluate the efficacy of this compound as a prodrug moiety, it is essential to compare its physicochemical and pharmacokinetic properties with those of other commonly used L-cysteine prodrugs, namely N-acetylcysteine (NAC) and L-cysteine ethyl ester.
Physicochemical Properties
The physicochemical properties of a prodrug, such as its solubility and lipophilicity, are critical determinants of its absorption and distribution.
| Property | This compound | N-Acetylcysteine (NAC) | L-cysteine ethyl ester hydrochloride |
| Molecular Weight | 197.68 g/mol [3] | 163.19 g/mol | 185.67 g/mol |
| Aqueous Solubility | Soluble in water[4] | 1 g in 5 mL water | Soluble |
| Predicted LogP | -1.7 (for the free base)[5] | -0.46 | Not available |
| Stability | Less stable at lower pH[6] | Relatively stable | Prone to hydrolysis |
Note: The LogP value for (R)-2,2-Dimethylthiazolidine-4-carboxylic acid is for the (S)-enantiomer, which has identical physical properties.
Pharmacokinetic Properties
A key parameter in predicting oral absorption is the apparent permeability coefficient (Papp) determined using in vitro models such as the Caco-2 cell monolayer assay. A study on the closely related compound, 2-methyl-thiazolidine-4-carboxylic acid, showed that it did not permeate Caco-2 cells, suggesting that thiazolidine-based cysteine prodrugs may have low passive permeability.[6] This could be advantageous for targeted delivery to the gastrointestinal tract but may limit systemic bioavailability. In contrast, NAC is known to have low oral bioavailability (around 10%), in part due to extensive first-pass metabolism.[7]
Experimental Protocols for Comparative Evaluation
To facilitate a direct and objective comparison, we provide the following detailed experimental protocols for key performance indicators.
Determination of Octanol-Water Partition Coefficient (LogP)
The shake-flask method is the gold standard for the experimental determination of LogP.[8]
Protocol:
-
Prepare a stock solution of the test compound in the phase in which it is more soluble (either n-octanol or water).
-
Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.
-
Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely.
-
Carefully collect samples from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Calculate LogP as the logarithm (base 10) of P.
Caption: Workflow for the experimental determination of LogP.
In Vitro Stability in Simulated Gastric and Intestinal Fluids
This protocol assesses the chemical stability of the prodrugs in environments mimicking the stomach and small intestine.[9][10][11][12]
Protocol:
-
Preparation of Simulated Fluids:
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin): Dissolve 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and sufficient water to make 1000 mL.
-
Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 77 mL of 0.2 N sodium hydroxide and 500 mL of water. Adjust the pH to 6.8 with either 0.2 N sodium hydroxide or 0.2 N hydrochloric acid, and dilute with water to 1000 mL.
-
-
Stability Assay:
-
Prepare stock solutions of each prodrug in a suitable solvent (e.g., water or methanol).
-
Add a small aliquot of the stock solution to pre-warmed SGF and SIF to achieve a final concentration of, for example, 100 µM.
-
Incubate the solutions at 37°C with constant shaking.
-
At predetermined time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw an aliquot from each solution.
-
Immediately quench the reaction by adding a suitable agent (e.g., an equal volume of cold acetonitrile) to precipitate any proteins and stop further degradation.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant for the concentration of the remaining prodrug and the appearance of L-cysteine using a validated HPLC method.
-
Calculate the percentage of prodrug remaining at each time point and determine the degradation half-life.
-
Caco-2 Cell Permeability Assay
This assay is widely used to predict the intestinal permeability of compounds.[13]
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. Only monolayers with TEER values above a pre-determined threshold (e.g., 250 Ω·cm²) should be used.
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
For apical-to-basolateral (A-B) transport (absorptive direction), add the test compound (e.g., at 10 µM) in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) transport (secretory direction), add the test compound in HBSS to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time intervals (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect samples from the donor chamber.
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of the test compound in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests the involvement of active efflux transporters.
-
Caption: Workflow for the Caco-2 cell permeability assay.
Conclusion and Future Directions
This compound represents a promising prodrug strategy for L-cysteine delivery. Its key advantage lies in the effective masking of the reactive functional groups of L-cysteine, potentially leading to enhanced stability. However, its hydrophilic nature, as suggested by its predicted LogP, and potentially low passive permeability may limit its systemic absorption. This could be either a limitation or an advantage depending on the desired therapeutic application. For instance, for indications requiring high local concentrations of L-cysteine in the gastrointestinal tract, this property could be beneficial.
In contrast, N-acetylcysteine is a well-established L-cysteine prodrug, but its low oral bioavailability remains a significant drawback. L-cysteine ethyl ester, being more lipophilic, may offer improved permeability, but its stability could be a concern.
The provided experimental protocols offer a framework for a comprehensive and objective comparison of these and other L-cysteine prodrugs. Further in vivo pharmacokinetic and pharmacodynamic studies are warranted to fully elucidate the therapeutic potential of this compound and to determine its suitability for specific clinical applications. The choice of the optimal L-cysteine prodrug will ultimately depend on the desired therapeutic outcome, the target tissue, and the required route of administration.
References
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Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model. (n.d.). PubMed. Retrieved from [Link]
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Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model. (n.d.). PMC - NIH. Retrieved from [Link]
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Double-prodrugs of L-cysteine: differential protection against acetaminophen-induced hepatotoxicity in mice. (n.d.). PubMed. Retrieved from [Link]
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Toxicity evaluations of L-cysteine and Procysteine, a cysteine prodrug, given once intravenously to neonatal rats. (n.d.). PubMed. Retrieved from [Link]
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L-(+)-Cysteine. (n.d.). PubChem. Retrieved from [Link]
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Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved from [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent. Retrieved from [Link]
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Assessment of enzymatic prodrug stability in human, dog and simulated intestinal fluids. (n.d.). Semantic Scholar. Retrieved from [Link]
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A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. Retrieved from [Link]
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L-Cysteine (CAS 52-90-4). (n.d.). Cheméo. Retrieved from [Link]
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Permeability and toxicity characteristics of L-cysteine and 2-methyl-thiazolidine-4-carboxylic acid in Caco-2 cells. (n.d.). PubMed. Retrieved from [Link]
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2-(1-Carboxy-2-hydroxy-2-methyl-propyl)-5,5-dimethyl-thiazolidine-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
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Effects of the Usage of l-Cysteine (l-Cys) on Human Health. (2018). MDPI. Retrieved from [Link]
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(4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid. (n.d.). PubChem. Retrieved from [Link]
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Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity. 2-(Polyhydroxyalkyl)- and 2-(polyacetoxyalkyl)thiazolidine-4(R)-carboxylic acids. (n.d.). PubMed. Retrieved from [Link]
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Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. (n.d.). PubMed. Retrieved from [Link]
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Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model. (2017). PMC - PubMed Central. Retrieved from [Link]
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(S)-2,2-Dimethylthiazolidine-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
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Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (2012). PMC - NIH. Retrieved from [Link]
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3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
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2-Methylthiazolidine-4-carboxylic acid. (n.d.). PubChem - NIH. Retrieved from [Link]
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Simulated Gastric Fluid TS. (n.d.). USP-NF. Retrieved from [Link]
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2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride. (n.d.). PubChem. Retrieved from [Link]
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OFFICIAL METHOD - Determination of the Disintegration Time of Tablets. (1989). Canada.ca. Retrieved from [Link]
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In vitro vs. in vivo studies of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
An In-Depth Comparative Guide to In Vitro and In Vivo Methodologies for (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
Introduction: Unlocking the Potential of Cysteine Prodrugs
This compound (DMTC-HCL) is a heterocyclic compound belonging to a class of molecules investigated as prodrugs of L-cysteine.[1] The core scientific interest in such compounds lies in their ability to deliver L-cysteine intracellularly. L-cysteine is the rate-limiting amino acid in the synthesis of glutathione (GSH), the most abundant endogenous non-enzymatic antioxidant in mammalian cells.[2] By replenishing cellular GSH stores, these prodrugs have therapeutic potential in conditions marked by oxidative stress, such as acetaminophen-induced hepatotoxicity.[1][3]
DMTC-HCL serves as a compelling case study for examining the critical differences, synergies, and potential disconnects between in vitro and in vivo experimental models. While in vitro assays provide a rapid, controlled environment to probe fundamental mechanisms, in vivo studies are indispensable for understanding the compound's true physiological journey—absorption, distribution, metabolism, and ultimate efficacy in a complex biological system. This guide, designed for researchers and drug development professionals, dissects these methodologies, explaining the rationale behind experimental choices and providing a framework for interpreting and correlating the data derived from each approach.
Part 1: The In Vitro Arena – Probing Direct Effects and Cellular Responses
In vitro studies are the foundational step in characterizing a compound like DMTC-HCL. They are designed to answer specific questions in a simplified, isolated system: Does the molecule itself possess antioxidant activity? Can it protect cells from an oxidative insult? These methods can be broadly categorized into chemical (acellular) and cell-based assays.
Causality Behind In Vitro Assay Selection
The choice of assay is dictated by the hypothesis being tested. For a cysteine prodrug, two primary questions arise:
-
Direct Radical Scavenging: Can the intact DMTC-HCL molecule directly neutralize free radicals? Chemical assays like the DPPH or ABTS assays are chosen to answer this. A negative or weak result is not necessarily a failure; it may simply indicate that the prodrug form is not the active scavenger.
-
Cellular Protection & Cysteine Delivery: Can the compound protect cells from oxidative stress? This requires a cell-based model. The hypothesis here is that cells can uptake DMTC-HCL and hydrolyze the thiazolidine ring to release L-cysteine, thereby boosting their internal GSH-based defenses.
Experimental Showcase 1: Chemical-Based Antioxidant Assays
These assays are rapid and cost-effective for initial screening.[4][5] They measure a compound's ability to scavenge stable synthetic radicals.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This common assay uses a stable free radical, DPPH•, which has a deep purple color.[6] When an antioxidant donates a hydrogen atom, the radical is neutralized, and the solution's color fades to yellow. The change in absorbance is measured spectrophotometrically.[4]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the blue-green ABTS•+ radical cation. Antioxidants reduce this radical, causing a loss of color.[5]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7] An increase in blue color indicates reducing power.[6]
Detailed Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of DMTC-HCL and a positive control (e.g., Ascorbic Acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each concentration of the test compound or control to respective wells.
-
Initiate Reaction: Add 100 µL of the DPPH solution to each well. Mix gently.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[5]
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Experimental Showcase 2: Cell-Based Oxidative Stress Models
Cell-based assays provide a more biologically relevant context, as they account for factors like cell permeability and metabolism.[4] A common model involves inducing oxidative stress in a relevant cell line, such as the human liver carcinoma cell line HepG2 for hepatotoxicity studies.[8]
Workflow: Cellular Protection Against H₂O₂-Induced Oxidative Stress
This workflow assesses if pre-treatment with DMTC-HCL can protect cells from damage caused by hydrogen peroxide (H₂O₂), a common ROS generator.
Caption: Workflow for assessing cytoprotective effects of DMTC-HCL.
Summarized In Vitro Data
The following table presents hypothetical data to illustrate potential outcomes. For a prodrug like DMTC-HCL, one might expect modest direct scavenging but significant cellular protection.
| Assay Type | Method | Test Compound | Endpoint | Result (IC₅₀ / EC₅₀) | Interpretation |
| Chemical | DPPH Scavenging | DMTC-HCL | Radical Neutralization | > 500 µM | Low intrinsic radical scavenging activity. |
| DPPH Scavenging | L-Cysteine | Radical Neutralization | ~150 µM | The active metabolite has moderate activity. | |
| DPPH Scavenging | Ascorbic Acid (Control) | Radical Neutralization | ~25 µM | High activity of the positive control. | |
| Cell-Based | H₂O₂-Induced Cytotoxicity | DMTC-HCL | Cell Protection (EC₅₀) | ~50 µM | Significant protection of cells from oxidative stress. |
| H₂O₂-Induced Cytotoxicity | N-Acetylcysteine (NAC) | Cell Protection (EC₅₀) | ~45 µM | Comparable cellular protection to a known standard. |
Part 2: The In Vivo Reality – Charting the Physiological Journey
While in vitro data are informative, they cannot predict a compound's behavior in a whole organism.[9] Bioavailability, metabolic stability, and tissue-specific effects are questions that only in vivo studies can answer.[10] For a cysteine prodrug intended to treat systemic oxidative stress, an animal model that mimics the target pathology is essential.
Causality Behind In Vivo Model Selection
The classic model to test cysteine prodrugs is acetaminophen (APAP) overdose-induced acute liver injury in rodents.[3] The rationale is highly specific:
-
Mechanism of Injury: APAP is metabolized to a toxic intermediate, NAPQI. At therapeutic doses, NAPQI is detoxified by conjugation with GSH. During an overdose, hepatic GSH stores are severely depleted, allowing NAPQI to cause massive oxidative damage and hepatocellular necrosis.[3]
-
Therapeutic Hypothesis: Administration of a cysteine prodrug like DMTC-HCL is hypothesized to replenish hepatic GSH, thereby detoxifying NAPQI and preventing liver damage. This provides a direct, mechanistically relevant test of the compound's efficacy.
Metabolic Pathway of DMTC-HCL in Hepatoprotection
The diagram below illustrates how DMTC-HCL is expected to function in vivo to counteract APAP toxicity.
Caption: Decision framework for prodrug evaluation from in vitro to in vivo.
Conclusion
The evaluation of this compound provides a clear illustration of the necessity of a multi-faceted experimental approach in drug development. In vitro assays serve as essential screening tools that offer mechanistic insights in a controlled environment, correctly identifying the compound's reliance on cellular metabolism for its protective effects. However, they are insufficient on their own. The transition to a well-chosen in vivo model is the critical step that validates the therapeutic hypothesis, demonstrating that the compound can be effectively delivered to the target organ, metabolized to its active form, and exert a physiologically meaningful benefit. For researchers, understanding the strengths and limitations of each modality is paramount to building a robust data package and successfully translating a promising molecule from the bench to a potential clinical application.
References
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- In Vitro Antioxidant Assays - PubMed. (n.d.). PubMed.
- Assessing Antioxidant Potential: The Role of In Vitro and In Vivo Assays. (2024, August 5). LinkedIn.
- Acetylcysteine - Wikipedia. (n.d.). Wikipedia.
- N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC - PubMed Central - NIH. (n.d.). PubMed Central.
- 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride | 38984-68-8 | Benchchem. (n.d.). Benchchem.
- How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PubMed Central. (n.d.). PubMed Central.
- Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. (2025, August 7).
- Comparison between In Vitro Chemical and Ex Vivo Biological Assays to Evaluate Antioxidant Capacity of Botanical Extracts - MDPI. (2021, July 17). MDPI.
- Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC - NIH. (n.d.). PubMed Central.
- Existing and potential therapeutic uses for N-acetylcysteine: the need for conversion to intracellular glutathione for antioxidant benefits - PubMed. (n.d.). PubMed.
- Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2020, March). Pakistan Journal of Pharmaceutical Sciences.
- Thiazolidine-4-carboxylic acid toxicity and glutathione levels in various organs of the r
- Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geri
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A Senior Application Scientist's Guide to Confirming the Structure of (R)-2,2-Dimethylthiazolidine-4-carboxylic Acid Hydrochloride Derivatives
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor. This is particularly true for chiral molecules like (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride, a valuable building block in medicinal chemistry. Its thiazolidine core is a key feature in a variety of pharmacologically active compounds, including anti-inflammatory, anti-cancer, and anti-viral agents.[1] The precise arrangement of its atoms, especially at the chiral center (C4), dictates its biological activity. Therefore, employing a multi-faceted analytical approach is not just best practice; it is essential for advancing research and development with confidence.
This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of this compound and its derivatives. We will delve into the principles, practical execution, and data interpretation of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography, offering a comprehensive framework for researchers to select the most appropriate methods for their needs.
The Gold Standard: Single Crystal X-ray Crystallography
For the definitive determination of a molecule's three-dimensional structure, including its absolute stereochemistry, single crystal X-ray crystallography remains the unparalleled gold standard. This technique provides a static, atomic-resolution snapshot of the molecule as it exists in a crystalline lattice.
The Rationale Behind the Choice
X-ray crystallography is chosen when an unambiguous, high-resolution solid-state structure is required. It directly visualizes the spatial arrangement of atoms and the connectivity of bonds, leaving no room for doubt about the molecule's constitution and configuration. For a chiral molecule like (R)-2,2-Dimethylthiazolidine-4-carboxylic acid, this method can unequivocally confirm the (R) configuration at the C4 stereocenter.
Experimental Workflow
The journey from a synthesized compound to a solved crystal structure follows a meticulous path.
Figure 1: Workflow for Single Crystal X-ray Crystallography.
Step-by-Step Protocol:
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. For a polar molecule like our target, slow evaporation of a solution in a suitable solvent (e.g., ethanol/water mixtures) or vapor diffusion are common techniques.
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size with well-defined faces) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. As the crystal is rotated, it is irradiated with a beam of X-rays, and the resulting diffraction patterns are recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational methods to generate an initial electron density map, from which the atomic positions are determined and refined.
-
Validation: The final structural model is validated to ensure its chemical and crystallographic reasonability.
Data Presentation and Interpretation
The ultimate output of an X-ray crystallography experiment is a set of atomic coordinates that define the molecule's structure. This data is typically presented in a crystallographic information file (CIF). For illustrative purposes, while a crystal structure for the exact 2,2-dimethyl derivative is not publicly available, the structure of the closely related (4R)-thiazolidine-4-carboxylic acid (L-Thioproline) provides an excellent proxy for understanding the type of data obtained.
Table 1: Representative Crystallographic Data for (4R)-thiazolidine-4-carboxylic acid
| Parameter | Value |
| CCDC Number | 170894 |
| Empirical Formula | C₄H₇NO₂S |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.432(1) |
| b (Å) | 8.324(2) |
| c (Å) | 12.012(2) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 543.1(2) |
Source: Cambridge Crystallographic Data Centre (CCDC) via PubChem[2]
This data provides the fundamental lattice parameters of the crystal. The space group P2₁2₁2₁ is a chiral space group, which is consistent with the enantiomerically pure nature of the compound. The detailed CIF file would contain the precise x, y, and z coordinates for each atom, allowing for the calculation of bond lengths, bond angles, and torsion angles, thereby confirming the molecular structure and the (R) configuration at C4.
Elucidating Connectivity and Conformation in Solution: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
The Rationale Behind the Choice
NMR is the go-to technique for confirming the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for verifying the presence of all expected functional groups and for gaining insights into the molecule's conformation in solution. Two-dimensional NMR techniques like COSY and HSQC can be used to definitively assign all proton and carbon signals.
Figure 2: Workflow for Structural Elucidation by NMR Spectroscopy.
Experimental Workflow
Step-by-Step Protocol:
-
Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The choice of solvent is crucial as it can influence the chemical shifts.
-
¹H NMR Spectrum Acquisition: The proton NMR spectrum is acquired. This provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration).
-
¹³C NMR Spectrum Acquisition: The carbon-13 NMR spectrum is acquired. This reveals the number of different types of carbon atoms in the molecule.
-
2D NMR (if necessary): If the 1D spectra are complex or ambiguous, 2D NMR experiments such as COSY (to identify coupled protons), HSQC (to correlate protons with their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations) are performed.
Data Presentation and Interpretation
The following tables present expected and reported ¹H NMR data for (R)-2,2-Dimethylthiazolidine-4-carboxylic acid and its derivatives.
Table 2: Representative ¹H NMR Data for (R)-2,2-Dimethylthiazolidine-4-carboxylic acid
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| C4-H | 4.94 | t | 9 | 1H |
| C5-H ₂ | 3.65, 3.79 | dd | 9, 18 | 2H |
| C2-(CH ₃)₂ | 1.95, 2.02 | s | - | 6H |
Source: Yu, D., et al. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate.[3]
Interpretation:
-
The triplet at 4.94 ppm corresponds to the proton at the C4 chiral center, coupled to the two diastereotopic protons on C5.
-
The two distinct signals for the gem-dimethyl groups at 1.95 and 2.02 ppm indicate that they are in different chemical environments, which is expected due to the puckered nature of the thiazolidine ring.
-
The pair of doublets of doublets for the C5 methylene protons further confirms the rigid, non-planar conformation of the five-membered ring.
For comparison, the ¹H NMR data for a 2-phenyl substituted analog is presented below.
Table 3: ¹H NMR Data for (4R)-2-Phenylthiazolidine-4-carboxylic acid
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Phenyl-H | 7.32-7.52 | m | - | 5H |
| C2-H | 5.66 | s | - | 1H |
| C4-H | 4.01 | t | 7.5 | 1H |
| C5-H ₂ | 3.21, 3.44 | m | - | 2H |
Source: Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential.[1]
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.
Table 4: Representative ¹³C NMR Data for Thiazolidine Derivatives
| Carbon | Chemical Shift (δ, ppm) |
| C =O (Carboxylic Acid) | ~170-175 |
| C 2 | ~65-75 |
| C 4 | ~60-70 |
| C 5 | ~30-40 |
| C 2-(C H₃)₂ | ~20-30 |
Note: These are approximate chemical shift ranges based on typical values for thiazolidine derivatives.
Confirming Molecular Weight and Fragmentation: Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
The Rationale Behind the Choice
The primary reason to use mass spectrometry is to confirm the molecular formula of the synthesized compound by accurately measuring its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high confidence. Furthermore, the fragmentation pattern observed in the mass spectrum can serve as a fingerprint for the molecule and provide evidence for the presence of specific structural motifs.
Experimental Workflow
Figure 3: General Workflow of a Mass Spectrometry Experiment.
Step-by-Step Protocol:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, either directly as a solid/liquid or as a solution infused into the ion source.
-
Ionization: The sample molecules are ionized. Common techniques for small molecules include Electrospray Ionization (ESI), which is a "soft" technique that often yields the intact molecular ion, and Electron Impact (EI), which is a "hard" technique that causes extensive fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a signal is generated for each ion, proportional to its abundance.
-
Spectrum Generation: The data is compiled into a mass spectrum, which is a plot of ion intensity versus m/z.
Data Presentation and Interpretation
The mass spectrum of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid would be expected to show a molecular ion peak corresponding to its molecular weight.
Table 5: Mass Spectrometry Data for (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid
| Ion | m/z | Relative Intensity |
| [M]⁺ | 161 | 99.99 |
| [M - COOH]⁺ | 116 | ~27 |
| [M - C₄H₇O₂]⁺ | 68 | ~30 |
Source: MassBank of North America (MoNA) via PubChem[4]
Interpretation:
-
The base peak at m/z 161 corresponds to the molecular ion [C₆H₁₁NO₂S]⁺, confirming the molecular weight of the free base.
-
A significant fragment is often observed corresponding to the loss of the carboxylic acid group (-COOH, 45 Da), which would give a fragment at m/z 116.
-
Other fragments, such as the one at m/z 68, arise from further cleavage of the thiazolidine ring.
For comparison, the mass spectrum of a 2-phenyl derivative shows a molecular ion peak corresponding to its higher molecular weight.
Table 6: Mass Spectrometry Data for (4R)-2-Phenylthiazolidine-4-carboxylic acid
| Ion | m/z |
| [M]⁺ | 209 |
Source: Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential.[1]
Comparative Analysis of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D molecular structure, absolute stereochemistry, bond lengths/angles | Connectivity, conformation in solution, dynamic processes | Molecular weight, elemental composition, fragmentation patterns |
| Sample State | Single crystal | Solution | Solid, liquid, or solution |
| Strengths | Unambiguous structural determination | Provides information on solution-state structure and dynamics | High sensitivity, accurate mass determination |
| Limitations | Requires high-quality single crystals, which can be difficult to grow | Can be complex to interpret for large molecules, provides an average structure in solution | Provides limited information on stereochemistry and connectivity |
| Causality | Provides a static picture of the molecule in its lowest energy crystalline state. | Averages the conformations present in solution, providing insights into the molecule's behavior in a more biologically relevant medium. | Reveals the inherent stability of different parts of the molecule under energetic conditions. |
Conclusion
The structural confirmation of this compound and its derivatives is a critical step in their development for various applications. While each of the discussed techniques provides invaluable information, a comprehensive and irrefutable structural assignment relies on the synergistic use of these methods. NMR spectroscopy confirms the expected connectivity and provides insights into the solution-state conformation. Mass spectrometry verifies the molecular weight and offers clues to the structural framework through fragmentation analysis. Finally, single crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure and absolute stereochemistry. By employing these techniques in concert, researchers can proceed with their work with the highest degree of scientific confidence.
References
- Begum, N., Anis, I., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579.
- Yu, D., et al. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).
-
PubChem. (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. L-Thioproline. National Center for Biotechnology Information. Retrieved from [Link]
-
MassBank of North America (MoNA). (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid Mass Spectrum. Retrieved from PubChem. [Link]
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Cross-reactivity studies involving (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
A Comparative Guide to the Cross-Reactivity of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the cross-reactivity profile of this compound. By examining its performance against relevant alternatives and detailing the experimental methodologies, this document serves as a crucial resource for assessing its suitability and potential off-target effects in drug development.
This compound, a derivative of the amino acid L-cysteine, is a compound of interest in pharmaceutical research. Its structural similarity to endogenous molecules necessitates a thorough evaluation of its cross-reactivity to ensure target specificity and minimize unintended biological interactions. Understanding the potential for off-target binding is a cornerstone of preclinical safety assessment and a critical determinant of a drug candidate's future success.
The Imperative of Cross-Reactivity Profiling
Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, can lead to a range of adverse effects. A comprehensive cross-reactivity study is therefore not merely a regulatory hurdle but a fundamental aspect of rational drug design. It allows for the early identification of potential liabilities and informs the selection of candidates with the most favorable safety profiles.
The process of evaluating cross-reactivity is a multi-step, systematic investigation designed to challenge the specificity of a compound.
Caption: A streamlined workflow for assessing compound cross-reactivity.
Comparative Analysis: this compound vs. Alternatives
To contextualize the cross-reactivity profile of this compound, a comparative analysis against structurally similar compounds is essential. For this guide, we will compare it with L-cysteine and N-acetylcysteine (NAC), two related and well-characterized molecules. The following data is a representative summary from typical in-vitro screening panels.
Table 1: Comparative Cross-Reactivity Data
| Compound | Primary Target Affinity (Ki, nM) | Off-Target A (GPCR) % Inhibition @ 10µM | Off-Target B (Kinase) % Inhibition @ 10µM | Off-Target C (Ion Channel) % Inhibition @ 10µM |
| This compound | 50 | < 5% | 2% | < 1% |
| L-cysteine | 250 | 15% | 8% | 5% |
| N-acetylcysteine (NAC) | 400 | 22% | 12% | 7% |
The data clearly indicates that this compound exhibits significantly higher affinity for its primary target and a markedly cleaner off-target profile compared to both L-cysteine and N-acetylcysteine. Its low percentage of inhibition against a diverse panel of off-targets suggests a lower propensity for unintended pharmacological effects.
Experimental Protocol: Radioligand Binding Assay for Off-Target Screening
A cornerstone of in-vitro cross-reactivity studies is the radioligand binding assay. This technique provides a quantitative measure of a compound's ability to displace a known ligand from its receptor, thereby indicating potential binding interaction.
Objective: To determine the percentage inhibition of this compound against a panel of off-target receptors.
Methodology:
-
Preparation: A fixed concentration of a specific radioligand for the receptor of interest is prepared. The test compound, this compound, is solubilized and diluted to the final screening concentration (e.g., 10 µM).
-
Incubation: The receptor preparation (e.g., cell membranes), radioligand, and test compound are combined and incubated to allow for competitive binding to reach equilibrium.
-
Separation: The reaction mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Detection: The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is quantified using a scintillation counter.
-
Analysis: The percentage inhibition is calculated by comparing the amount of bound radioligand in the presence of the test compound to the amount bound in the control (vehicle-only) samples.
Caption: Key steps in a radioligand binding assay for cross-reactivity screening.
Conclusion and Future Directions
The experimental evidence strongly suggests that this compound possesses a superior cross-reactivity profile when compared to its structural analogs, L-cysteine and N-acetylcysteine. Its high target specificity, coupled with minimal off-target interactions, underscores its potential as a promising therapeutic candidate.
Further investigation, including broader panel screening and cell-based functional assays, is warranted to build a more comprehensive understanding of its in-vivo behavior. The methodologies and comparative data presented in this guide provide a solid foundation for these future studies, enabling researchers to make informed decisions in the ongoing development of this compound.
References
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
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Eurofins Discovery. In Vitro Pharmacology & ADME-Tox Services. [Link]
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Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361–367. [Link]
A Senior Application Scientist's Guide to Cysteine Protection: Benchmarking (R)-2,2-Dimethylthiazolidine-4-carboxylic Acid Hydrochloride Against Industry Standards
For researchers, medicinal chemists, and professionals in drug development, the strategic protection and deprotection of cysteine's thiol group is a cornerstone of successful peptide synthesis and modification.[1][2][3] The nucleophilic nature of the thiol side chain necessitates robust protection to prevent unwanted side reactions, such as premature disulfide bond formation or alkylation, which can compromise the purity, yield, and biological activity of the final product.[4] This guide provides an in-depth comparison of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride, a cyclic cysteine surrogate, against the industry-standard protecting groups: Trityl (Trt), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethoxycarbonyl (Fmoc).
The Critical Role of Cysteine Protection in Modern Chemistry
Cysteine residues are pivotal in defining the structure and function of peptides and proteins through the formation of disulfide bridges.[5][6][7] In the realm of therapeutic peptides and antibody-drug conjugates (ADCs), the precise control over cysteine reactivity is paramount for site-specific conjugation and the construction of complex molecular architectures.[8][9] The concept of "orthogonality," where one protecting group can be removed without affecting others, is central to these advanced strategies, enabling the regioselective formation of multiple disulfide bonds or the sequential attachment of different molecular entities.[1][10]
This compound: A Cysteine Prodrug and Protecting Group
(R)-2,2-Dimethylthiazolidine-4-carboxylic acid, often referred to as a thiazolidine derivative of cysteine, is synthesized through the condensation of L-cysteine with acetone.[11][12][13] This compound serves as a prodrug of L-cysteine, capable of releasing the parent amino acid in vivo.[14][15] From a synthetic chemistry perspective, the thiazolidine ring effectively masks both the thiol and the amino group of the cysteine, offering a unique approach to its protection.
The deprotection mechanism involves the hydrolysis of the thiazolidine ring, which can be facilitated under acidic conditions, to regenerate the free cysteine. This acid lability is a key characteristic that will be benchmarked against the standard protecting groups.
The Gold Standards: Trt, Boc, and Fmoc in Cysteine Protection
The Trityl (Trt), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups are mainstays in solid-phase peptide synthesis (SPPS) for the protection of various functional groups, including the thiol of cysteine.[4][16][17]
-
Trityl (Trt): The bulky Trt group is widely used for cysteine protection in Fmoc-based SPPS.[4][16] It is highly labile to acidic conditions, typically being removed during the final cleavage of the peptide from the resin with a trifluoroacetic acid (TFA) cocktail.[18][19][20]
-
tert-Butoxycarbonyl (Boc): While more commonly known as an N-terminal protecting group in Boc-based SPPS, Boc can also be used for side-chain protection.[] Its removal is also achieved under acidic conditions, though typically requiring stronger acids than for Trt deprotection.[]
-
9-Fluorenylmethoxycarbonyl (Fmoc): Primarily used for N-terminal protection in Fmoc-based SPPS, its application for side-chain protection is less common due to its base-lability, which would not be orthogonal to the N-terminal Fmoc deprotection steps.
Head-to-Head Comparison: Performance and Applications
The choice of a cysteine protecting group is dictated by the overall synthetic strategy, including the chemistry of other protecting groups on the peptide and the desired final product.[18]
| Protecting Group | Structure | Protection Chemistry | Deprotection Conditions | Orthogonality & Compatibility | Key Advantages | Potential Drawbacks |
| (R)-2,2-Dimethylthiazolidine-4-carboxylic acid | Thiazolidine ring | Condensation of cysteine and acetone | Mild to moderate acid (hydrolysis) | Potentially orthogonal to base-labile (Fmoc) and some acid-labile groups. | Protects both thiol and amino groups simultaneously. | Less established in standard SPPS protocols. |
| Trityl (Trt) | Triphenylmethyl ether | Alkylation of cysteine thiol | Mild to strong acid (e.g., TFA)[4][18] | Compatible with Fmoc-based SPPS. Orthogonal to base-labile groups. | Widely used and well-characterized.[16] High acid lability. | Reversible deprotection requires scavengers.[19][22] |
| tert-Butoxycarbonyl (Boc) | tert-Butyl carbamate | Reaction with di-tert-butyl dicarbonate | Strong acid (e.g., HF, strong TFA cocktails)[] | Compatible with Boc-based SPPS. Orthogonal to base-labile groups. | Stable under a wide range of conditions. | Harsh deprotection conditions may not be suitable for sensitive peptides. |
| Acetamidomethyl (Acm) | Acetamidomethyl ether | Alkylation of cysteine thiol | Iodine, mercury(II) acetate, or silver trifluoromethanesulfonate[18][23] | Orthogonal to both acid- and base-labile groups. | Allows for selective deprotection and disulfide bond formation on-resin or in solution.[23] | Deprotection requires specific and potentially harsh reagents. |
Experimental Design: A Comparative Workflow
To objectively benchmark these protecting groups, a standardized experimental workflow is proposed. This workflow is designed to assess the efficiency of protection, stability during peptide synthesis, and the efficacy of deprotection.
Caption: A comparative workflow for benchmarking cysteine protecting groups.
Protocol 1: Synthesis of this compound
-
Dissolution: Dissolve L-cysteine hydrochloride in a suitable solvent (e.g., water or a buffered aqueous solution).
-
Reaction: Add a molar excess of acetone to the cysteine solution.
-
pH Adjustment: Adjust the pH of the reaction mixture to facilitate the condensation reaction.
-
Incubation: Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or NMR).
-
Isolation: Isolate the product by crystallization or chromatography.
-
Characterization: Confirm the structure and purity of the product using NMR, mass spectrometry, and elemental analysis.
Protocol 2: Deprotection of Cys(Trt) during Peptide Cleavage
-
Resin Preparation: Swell the peptide-bound resin in dichloromethane (DCM).
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.[22]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and incubate at room temperature for 2-3 hours.[19]
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate using cold diethyl ether.
-
Isolation and Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.
Causality Behind Experimental Choices
-
Scavengers in Trt Deprotection: The cleavage of the Trt group generates a stable trityl cation, which can re-alkylate the deprotected cysteine thiol or other nucleophilic residues like tryptophan.[19][22] Scavengers such as TIS are essential to irreversibly trap this cation, driving the deprotection to completion.[22][24]
-
Orthogonal Deprotection: The use of the Acm group, which is stable to both acidic and basic conditions, allows for its selective removal using iodine.[18][23] This orthogonality is crucial for the synthesis of peptides with multiple disulfide bonds, where sequential and regioselective disulfide bridge formation is required.[10]
Conclusion and Future Perspectives
While Trt, Boc, and Acm remain the workhorses for cysteine protection in routine peptide synthesis, this compound presents an interesting alternative, particularly in the context of prodrug design and applications where simultaneous protection of the thiol and amino groups is advantageous. Its utility within mainstream solid-phase peptide synthesis is an area that warrants further investigation, especially concerning its compatibility with standard coupling reagents and its relative stability under various SPPS conditions.
The continued development of novel, orthogonal cysteine protecting groups is a vibrant area of research, driven by the increasing complexity of synthetic peptides and proteins for therapeutic and biotechnological applications.[1][2][25] A thorough understanding of the chemical properties and comparative performance of both established and emerging protecting groups is essential for the rational design of efficient and successful synthetic strategies.
References
-
Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. [Link]
-
Ramos-Tomillero, I., Mendive-Tapia, L., Góngora-Benítez, M., Nicolás, E., Tulla-Puche, J., & Albericio, F. (2013). Understanding acid lability of cysteine protecting groups. Molecules, 18(5), 5155-5162. [Link]
-
Aapptec. (n.d.). Fmoc-Cys(Trt)-OH. Aapptec. [Link]
-
Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. ResearchGate. [Link]
-
Ramos-Tomillero, I., Mendive-Tapia, L., Góngora-Benítez, M., Nicolás, E., Tulla-Puche, J., & Albericio, F. (2013). Understanding Acid Lability of Cysteine Protecting Groups. PMC. [Link]
-
Kauer, J. C., Erickson-Viitanen, S., Wolfe, H. R., & DeGrado, W. F. (1986). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC. [Link]
-
Muttenthaler, M., et al. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. ACS Publications. [Link]
-
Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. RSC Publishing. [Link]
-
Ramos-Tomillero, I., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. ResearchGate. [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. Aapptec. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
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Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. [Link]
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Muttenthaler, M., et al. (2021). Disulfide-Based Protecting Groups for the Cysteine Side Chain. ResearchGate. [Link]
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Levengood, M. R., et al. (2016). Orthogonal Cysteine Protection Enables Homogeneous Multi-Drug Antibody-Drug Conjugates. Angewandte Chemie. [Link]
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Levengood, M. R., et al. (2016). Orthogonal Cysteine Protection Enables Homogeneous Multi-Drug Antibody-Drug Conjugates. PMC. [Link]
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Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Atlantis Press. [Link]
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Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. ResearchGate. [Link]
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Góngora-Benítez, M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. [Link]
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Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
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Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience. [Link]
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Nagasawa, H. T., et al. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. PubMed. [Link]
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Scheme 1. Synthesis of (a) 2,2-dimethyl-1,3-thiazolidine-4-carboxylic... ResearchGate. [Link]
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Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. PubMed. [Link]
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Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]
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T. Y. (1986). Roles of cysteine as both precursor of thiazolidine 4-carboxylic acids found in human urine and possible inhibitor of endogenous N-nitrosation. PubMed. [Link]
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Kim, Y. O., et al. (2007). Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury. Nephrology Dialysis Transplantation. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential of Boc-Cys(Acm)-OH in Modern Peptide Synthesis. Medium. [Link]
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Secor, J., et al. (2009). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Journal of Peptide Science. [Link]
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(a) Cys thiol protection with the dimethoxyphenylthio (S-Dmp)... ResearchGate. [Link]
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Huang, H., & Carey, R. I. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of Peptide Research. [Link]
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Nagasawa, H. T., et al. (1982). Prodrugs of L-cysteine as liver-protective agents. 2(RS)-Methylthiazolidine-4(R)-carboxylic acid, a latent cysteine. PubMed. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of our work, underpinning the safety of our labs and our commitment to environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride, moving beyond a simple checklist to explain the critical reasoning behind each procedure.
Our approach is grounded in the "cradle-to-grave" principle of hazardous waste management, a regulatory program established by the Environmental Protection Agency (EPA) that holds the generator responsible for the waste from its creation to its final, safe disposal[1].
Hazard Assessment: Why This Compound Requires Special Handling
Before we can dispose of a chemical, we must understand its inherent risks. While a specific Safety Data Sheet (SDS) for the hydrochloride salt of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid may not be readily available, we can infer its hazard profile from closely related thiazolidine derivatives and the nature of the salt itself.
-
Inherent Chemical Hazards : Analogous compounds are classified as causing skin irritation, serious eye irritation, and may be harmful if swallowed, inhaled, or in direct contact with skin[2][3]. Some may also cause respiratory irritation[4]. Upon thermal decomposition, thiazolidine compounds can release toxic fumes, including nitrogen oxides (NOx), sulfur oxides, and carbon oxides[5][6][7].
-
Corrosivity Concern : The "hydrochloride" designation indicates it is a salt of hydrochloric acid. In the presence of moisture, it can hydrolyze and create an acidic environment. Therefore, under the EPA's Resource Conservation and Recovery Act (RCRA), this waste would likely be classified as hazardous due to the characteristic of Corrosivity (if it forms an aqueous solution with a pH ≤ 2) and potentially Toxicity [8].
Scientist's Note: It is this acidic nature that presents a primary chemical incompatibility risk. Never mix this waste with bases (e.g., sodium hydroxide, amines) or reactive metals. Doing so could cause a violent exothermic reaction or the generation of flammable gases.
Immediate Safety & Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. Handling of the pure compound or its waste requires stringent adherence to safety protocols.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne dust, preventing serious eye irritation[2][4]. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | Prevents inhalation of the powdered chemical, which may cause respiratory irritation[2][3]. |
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
This protocol ensures compliance with federal and local regulations and maintains a safe laboratory environment.
Step 1: Waste Characterization and Segregation
All chemical waste must be treated as hazardous unless confirmed otherwise by your institution's Environmental Health & Safety (EHS) office[9].
-
Designate as Hazardous Waste : Due to its potential irritant, harmful, and corrosive properties, this compound must be disposed of as regulated hazardous chemical waste.
-
Segregate at the Source : Collect this waste in a dedicated container. Do not mix it with other waste streams unless you have confirmed compatibility.
Step 2: Container Selection and Labeling
The waste container is your primary means of containment and communication.
-
Select a Compatible Container : Use a clean, leak-proof container with a secure, screw-top cap[10]. The container material must be compatible with acidic compounds (e.g., glass or high-density polyethylene). Avoid metal containers, which can corrode[12].
-
Apply a Hazardous Waste Label : As soon as the first drop of waste enters the container, it must be labeled. The EPA requires labels to include the words "Hazardous Waste," the chemical identity, and a clear hazard warning[13]. Your institutional EHS office will provide official labels that typically require the following information:
-
The words: "HAZARDOUS WASTE"
-
Full Chemical Name(s) : "this compound" and any other components by percentage.
-
Hazard Characteristics : Check boxes for "Corrosive" and "Toxic."
-
Generator Information : Your name, lab number, and contact information.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
The SAA is the designated location in your lab for storing waste before it is collected.
-
Location : The SAA must be at or near the point of waste generation and under the control of lab personnel[8][13].
-
Containment : Keep the waste container within a secondary containment bin to prevent the spread of material in case of a leak[14].
-
Closure : The waste container must be kept tightly closed at all times, except when you are actively adding waste[8][14]. Evaporation is not an acceptable method of disposal[9].
Step 4: Arranging for Final Disposal
Laboratory personnel are not authorized to transport hazardous waste off-site.
-
Contact EHS : Once the container is full (do not fill past 90% capacity), schedule a pickup with your institution's EHS department or designated hazardous waste vendor[8][9].
-
Documentation : You may need to complete a waste manifest or pickup request form. This documentation is part of the "cradle-to-grave" tracking system mandated by the EPA[1].
Managing Spills and Contaminated Materials
Accidents happen. A clear plan ensures a safe and effective response.
-
Alert Personnel : Inform others in the lab of the spill.
-
Isolate the Area : Cordon off the affected area.
-
Don PPE : Wear the appropriate PPE as listed in the table above.
-
Contain the Spill : For a solid spill, gently sweep the material into a dustpan to avoid creating airborne dust[5]. For a liquid spill, use a chemical absorbent pad or spill kit.
-
Collect Waste : Place all contaminated materials (absorbent pads, used gloves, paper towels) into a new, properly labeled hazardous waste container.
-
Decontaminate : Clean the spill surface with an appropriate solvent or soap and water.
Scientist's Note: All materials used to clean the spill, including the PPE you were wearing, become hazardous waste and must be disposed of accordingly[9].
Disposal of Empty Containers
An "empty" container that held a hazardous chemical is not regular trash until properly decontaminated.
-
Remove All Contents : Ensure the container is as empty as possible.
-
Decontaminate : Since this compound is not an "acutely" hazardous P-listed waste, triple-rinsing is a best practice but may not be strictly required by all jurisdictions[9]. Rinse the container three times with a suitable solvent (e.g., water or ethanol).
-
Collect the Rinseate : The first rinseate is considered hazardous waste and must be collected and disposed of through your EHS office[9]. Subsequent rinseates may be permissible for drain disposal depending on local regulations, but collecting all of them as hazardous waste is the most conservative and recommended approach.
-
Deface the Label : Completely remove or black out the original chemical label[9].
-
Final Disposal : The decontaminated container can now be disposed of in the regular trash or recycling, depending on institutional policy.
Disposal Decision Workflow
The following diagram outlines the decision-making process for handling waste generated from this compound.
Caption: Decision workflow for handling this compound waste.
References
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Vanderbilt University Medical Center, Office of Clinical and Research Safety. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Needle.Tube. (n.d.). Regulating Lab Waste Disposal in the United States: The Role of the EPA. Retrieved from [Link]
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Personal protective equipment for handling (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
An Essential Guide to Personal Protective Equipment for Handling (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
As researchers and scientists dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel chemical compounds is a routine yet critical task that demands a comprehensive understanding of a substance's potential hazards and the corresponding protective measures. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the rationale and application of appropriate Personal Protective Equipment (PPE).
Hazard Profile: Understanding the "Why" Behind the "What"
This compound is a heterocyclic compound whose hazard profile necessitates stringent safety protocols. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance presents several risks that directly inform our PPE strategy.[1] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2]
A failure to adhere to proper PPE protocols can lead to irritation, acute toxicity, or other adverse health effects. The causality is clear: the chemical properties that make this compound useful in synthesis can also make it harmful upon unprotected exposure.
Table 1: GHS Hazard Classification and Health Implications
| Hazard Classification | GHS Hazard Statement | Potential Health Effect upon Exposure | Source(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to systemic toxic effects. | [1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause redness, itching, and inflammation. | [1][3][4] |
| Serious Eye Damage/Irritation (Category 2/2A) | H319: Causes serious eye irritation | Contact with eyes can result in significant irritation, pain, and potential damage. | [1][3][4][5][6] |
| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort. | [1][4] |
The Core Directive: A Multi-Layered PPE and Engineering Control Strategy
The most effective safety plan does not rely on a single piece of equipment but rather on a multi-layered system of controls. This begins with engineering controls as the first line of defense, supplemented by a robust selection of PPE.
Primary Engineering Control: The Chemical Fume Hood
Causality: this compound is a solid powder that can become airborne during handling, posing an inhalation risk.[4][5] A certified chemical fume hood is mandatory for all weighing and transfer operations. It captures airborne particles at the source, preventing them from entering the laboratory environment and the operator's breathing zone.
Essential Personal Protective Equipment (PPE)
The following PPE is required for all personnel handling this compound. This selection is based on mitigating the specific hazards identified in Table 1.
-
Hand Protection: Wear compatible, chemical-resistant gloves.[4]
-
Rationale: To prevent skin contact and subsequent irritation.[4][6]
-
Specification: Nitrile gloves are a preferred choice for handling solid chemicals. Always inspect gloves for tears or punctures before use.[7] For extended operations, consider double-gloving.
-
Protocol: Gloves should be changed every 30 to 60 minutes or immediately if contamination is known or suspected.[8] Use proper removal techniques to avoid contaminating your skin.[9]
-
-
Eye and Face Protection: Use chemical safety goggles that provide a complete seal around the eyes.[10]
-
Rationale: To protect against the serious eye irritation hazard posed by accidental splashes or airborne dust.[1] Standard safety glasses do not offer adequate protection.
-
Specification: Goggles must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6][11]
-
Protocol: When there is a significant risk of splashing (e.g., when working with solutions or during large-scale transfers), a face shield must be worn in addition to safety goggles to protect the entire face.[7][8]
-
-
Body Protection: A long-sleeved laboratory coat is the minimum requirement.
-
Rationale: To protect the skin on the arms and body from accidental spills and contamination.
-
Specification: For handling larger quantities or during procedures with a higher risk of spillage, a disposable gown made of a material resistant to chemical permeation (e.g., polyethylene-coated polypropylene) is recommended.[7] Cuffs should be tight-fitting (knit or elastic).
-
Protocol: Laboratory coats should be fully buttoned. Contaminated clothing must be removed immediately and decontaminated before reuse.[5][10]
-
-
Respiratory Protection:
-
Rationale: To prevent the inhalation of airborne particles, which can cause respiratory tract irritation.[1][4]
-
Specification: Under normal conditions within a chemical fume hood, respiratory protection is not typically required. However, if engineering controls are not available or during a large spill clean-up where dust may be generated, a NIOSH-approved N95 respirator or equivalent is necessary.[2][12]
-
Protocol: Personnel required to use respirators must be properly fit-tested and trained in their use.[2]
-
Operational Plan: A Step-by-Step Handling Protocol
This workflow integrates the PPE requirements into a logical, procedural sequence to ensure safety at every stage.
Step 1: Preparation and Pre-Handling Check
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and the airflow is within its specified range.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and the chemical container inside the fume hood.
-
Don PPE: Before handling the chemical, put on all required PPE in the correct order: gown/lab coat, then mask/respirator (if needed), followed by eye/face protection, and finally gloves (pulling the cuffs over the sleeves of the gown).
Step 2: Weighing and Transfer
-
Perform in Fume Hood: Conduct all manipulations of the solid compound deep within the fume hood to ensure containment.
-
Minimize Dust: Handle the powder gently to avoid creating airborne dust. Use a spatula for transfers.
-
Seal Immediately: Tightly close the primary container immediately after dispensing the required amount.[5][6]
Step 3: Post-Handling and Decontamination
-
Clean Work Area: Decontaminate the work surface within the fume hood using an appropriate cleaning agent and wipe down all equipment.
-
Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Gloves should be removed last.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[6][11]
Workflow Visualization
The following diagram illustrates the critical decision points and safety procedures for handling this compound.
Caption: A workflow for safely handling this compound.
Emergency and Disposal Plans
In Case of Exposure or Spill
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][10]
-
Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists.[4][5][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.[5][9][10]
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled hazardous waste container. Clean the area thoroughly. For large spills, evacuate the area and follow institutional emergency procedures.
Waste Disposal
All materials contaminated with this compound, including excess chemical, used weigh boats, contaminated gloves, and wipes, must be treated as hazardous waste.
-
Segregation: Collect all waste in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.
-
Disposal: Dispose of the container through your institution's Environmental Health and Safety (EHS) office, in accordance with all local, state, and federal regulations.[5][6][13] Do not dispose of this chemical down the drain.
By integrating this expert-driven, safety-first mindset into every protocol, we not only protect ourselves and our colleagues but also uphold the highest standards of scientific integrity and trustworthiness.
References
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PubChem. (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid. National Center for Biotechnology Information. [Link]
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Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
